molecular formula C7H4BrClN2 B1524588 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-44-8

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524588
CAS No.: 1190319-44-8
M. Wt: 231.48 g/mol
InChI Key: IRTRCWPUIFWGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-44-8) is a high-purity heterocyclic compound that serves as a versatile and key intermediate in advanced organic synthesis and pharmaceutical research . With the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol , this scaffold is strategically exploited in the design and synthesis of complex biologically active molecules . Its specific structure, featuring bromo and chloro substituents, makes it a privileged building block for creating potential drug candidates targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions . Researchers value this compound for studying structure-activity relationships (SAR) to optimize the efficacy and selectivity of novel therapeutic agents . Proper handling is essential; this compound requires storage in an inert atmosphere at 2-8°C and carries hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRCWPUIFWGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696651
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-44-8
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: A Key Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to serve as a practical resource for leveraging this important heterocyclic compound in medicinal chemistry and beyond.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to effectively interact with a variety of biological targets, particularly protein kinases. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it a versatile building block for the synthesis of complex, biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold provides crucial handles for further chemical modification, enabling the exploration of chemical space and the optimization of pharmacological properties.

This compound is a specific isomer that holds significant promise as an intermediate in the synthesis of targeted therapeutics. While detailed experimental data for this particular compound is limited in publicly available literature, its structural features and the well-documented chemistry of related compounds allow for a thorough understanding of its potential utility.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available chemical databases.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1][2]
CAS Number 1190319-44-8[1]
InChI InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H[3]
InChIKey IRTRCWPUIFWGSN-UHFFFAOYSA-N[3]
SMILES C1=C(C=NC2=C1NC=C2Cl)Br[3]
Predicted XlogP 2.4[3]

Note: Some properties, such as XlogP, are predicted values based on computational models.

Synthesis and Purification: A Proposed Pathway

Conceptual Synthetic Workflow

The synthesis would likely commence from the commercially available 1H-pyrrolo[3,2-b]pyridine (7-azaindole). The introduction of the chloro and bromo substituents would proceed in a stepwise manner, taking into account the directing effects of the pyridine nitrogen and the pyrrole ring.

G start 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) step1 Chlorination at C3 (e.g., NCS in DMF) start->step1 intermediate1 3-Chloro-1H-pyrrolo[3,2-b]pyridine step1->intermediate1 step2 Bromination at C6 (e.g., NBS in MeCN) intermediate1->step2 product This compound step2->product G start This compound step1 Suzuki Coupling at C6 (Pd catalyst, boronic acid) start->step1 intermediate1 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine step1->intermediate1 step2 Functionalization at C3 (e.g., Buchwald-Hartwig amination) intermediate1->step2 product 6-Aryl-3-amino-1H-pyrrolo[3,2-b]pyridine step2->product

Sources

A Technical Guide to 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: A Key Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolopyridine Core

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrrolopyridine nucleus is a prominent member of this class.[1] Its unique electronic properties and rigid, planar geometry make it an ideal bioisostere for purines, enabling it to function as a versatile hinge-binding motif in various enzyme active sites, particularly within the protein kinase family.[2] This guide focuses on a specific, strategically halogenated derivative: 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine . The differential reactivity of the bromine and chlorine substituents provides medicinal chemists with orthogonal handles for sequential, site-selective modifications, making this a highly valuable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its application in synthesis, including calculations for stoichiometry, selection of appropriate analytical techniques, and ensuring purity.

PropertyValueReference
CAS Number 1190319-44-8[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [4]
Canonical SMILES C1=C(C=N2)C2=C(NC1)Cl
InChI Key Not Publicly Available
Appearance Typically a solid powder[4]
Purity >95.0% (as supplied by vendors)[4]

Note: Detailed experimental data such as melting point, boiling point, and spectral data (¹H-NMR, ¹³C-NMR) are not extensively reported in publicly accessible literature, which is common for specialized synthetic intermediates. Researchers should perform their own analytical characterization upon synthesis or acquisition.

Synthesis Methodology: A Chemist's Perspective

Proposed Retrosynthetic Analysis

A plausible approach involves the construction of the bicyclic pyrrolopyridine core from a substituted pyridine precursor, followed by selective halogenation. Key transformations would include cyclization to form the pyrrole ring and subsequent chlorination.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative synthesis derived from methodologies reported for analogous structures.[5][6]

Step 1: Synthesis of a 6-Bromo-1H-pyrrolo[3,2-b]pyridine Precursor The initial step is to construct the foundational 6-brominated pyrrolopyridine scaffold. This can be achieved from a suitably substituted aminopyridine. For instance, a reaction sequence starting from a nitropyridine can lead to the formation of the fused pyrrole ring. A general procedure involves the reaction of a nitro-aminopyridine with a source of two carbon atoms to form the pyrrole ring, often followed by reduction of the nitro group and subsequent diazotization and bromination. A more direct route, as adapted from similar syntheses, involves the cyclization of a substituted pyridine derivative. For example, the reaction of a compound like (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine with a reducing agent such as iron in acetic acid can induce cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, a related isomer.[5] A similar strategy could be adapted for the [3,2-b] isomer.

Step 2: Regioselective Chlorination of the Pyrrole Ring The causality behind this step is the relative activation of the pyrrole ring towards electrophilic substitution. The C3 position of the 1H-pyrrolo[3,2-b]pyridine system is electron-rich and thus susceptible to attack by electrophilic chlorinating agents.

  • Dissolution: Dissolve the 6-Bromo-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 eq) in a suitable anhydrous, non-protic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the reactivity and minimize the formation of side products.

  • Reagent Addition: Add a mild chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05-1.1 eq), portion-wise to the stirred solution. The use of NCS is preferred over harsher reagents like chlorine gas to ensure mono-chlorination at the most activated position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like Ethyl Acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the final, high-purity this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Selective Chlorination cluster_2 Purification A Substituted Pyridine Precursor C 6-Bromo-1H-pyrrolo[3,2-b]pyridine A->C Multi-step sequence B Cyclization Reagents B->C E This compound (Final Product) C->E Electrophilic Aromatic Substitution (Controlled Conditions, 0°C to RT) D N-Chlorosuccinimide (NCS) in Anhydrous Solvent D->E F Crude Product G Silica Gel Chromatography F->G H Pure Product G->H

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.

Role as a Kinase Hinge-Binding Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer.[7] Kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, preventing the phosphorylation of substrate proteins. The pyrrolopyridine scaffold is exceptionally effective at this, as it mimics the adenine core of ATP and can form key hydrogen bonds with the "hinge region" of the kinase active site.[2]

The structure of this compound is pre-configured for elaboration into a potent kinase inhibitor. The nitrogen atoms in the bicyclic system act as hydrogen bond acceptors, while the NH group of the pyrrole ring acts as a hydrogen bond donor, anchoring the molecule in the active site.

Strategic Functionalization in Lead Optimization

The bromine and chlorine atoms on the scaffold are not merely passive substituents; they are strategic tools for lead optimization.

  • The C6-Bromo Position: The bromine atom is typically exploited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[8] This allows for the introduction of various aryl or heteroaryl groups, which can extend into solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity. This is a key strategy in the synthesis of drugs like Vemurafenib, which targets the BRAF V600E mutation in melanoma.[8][9]

  • The C3-Chloro Position: The chlorine atom is more susceptible to nucleophilic aromatic substitution (SNAr) or can be used in other coupling reactions. This position often points towards the "selectivity pocket" of the kinase, and modifications here can be used to fine-tune the inhibitor's profile, differentiating it from other kinases and reducing off-target effects.

Logical Relationship in Kinase Inhibitor Design

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Final Drug Candidate scaffold This compound C3-Cl C6-Br c3_mod SNAr / Coupling (Selectivity) scaffold:c3->c3_mod c6_mod Suzuki / Stille Coupling (Potency) scaffold:c6->c6_mod drug Potent & Selective Kinase Inhibitor c3_mod->drug c6_mod->drug

Caption: Strategic functionalization of the scaffold to produce a kinase inhibitor.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents more than just a chemical compound; it is a testament to the power of strategic design in medicinal chemistry. Its pre-activated, differentially halogenated structure provides a robust and flexible platform for the synthesis of next-generation therapeutics. For researchers in drug discovery, understanding the synthesis and strategic application of this scaffold is essential for the efficient development of potent and selective kinase inhibitors and other vital medicines.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Self-published source. Retrieved January 20, 2026, from [Link]

  • Windhorst, A. D., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. Retrieved January 20, 2026, from [Link]

  • 6-溴-4-氮杂吲哚. (n.d.). Moshang Chemical. Retrieved January 20, 2026, from [Link]

  • Silva, A. M. M., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. Retrieved January 20, 2026, from [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved January 20, 2026, from [Link]

  • 267875-39-8,5-Cyano-4-methyl-7-azaindole. (n.d.). AccelaChem. Retrieved January 20, 2026, from [Link]

  • Larhed, M., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved January 20, 2026, from [Link]

  • The Perfect 6-bromo-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde Online Exclusive. (n.d.). Self-published source. Retrieved January 20, 2026, from [Link]

  • Liu, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Semiotic, A. A. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry. Retrieved January 20, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry Department. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 1H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chemical products. (n.d.). Nordmann Japan Ltd. Retrieved January 20, 2026, from [Link]

Sources

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, detail robust characterization methodologies, and discuss its emerging role as a pivotal scaffold in modern drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated azaindole derivative. The fusion of a pyrrole ring to a pyridine ring creates a bicyclic system with unique electronic properties that are highly valuable in medicinal chemistry. The strategic placement of bromo and chloro substituents provides distinct handles for further chemical modification, making it a versatile building block for combinatorial library synthesis.

The fundamental identity of this compound is established by its molecular formula, C₇H₄BrClN₂, and a molecular weight of approximately 231.48 g/mol .[1][2] Its structure is confirmed by standard identifiers such as its CAS Number (1190319-44-8) and InChIKey (IRTRCWPUIFWGSN-UHFFFAOYSA-N).[1][3]

Key Physicochemical Data

The compound's properties, computed by authoritative sources like PubChem, are crucial for predicting its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, developing analytical methods, and for computational modeling in drug discovery pipelines.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂Appchem[1]
Molecular Weight 231.48 g/mol PubChem[2]
Exact Mass 229.92464 DaPubChem[2]
Monoisotopic Mass 229.92464 DaPubChem[3]
XLogP3-AA 3.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Topological Polar Surface Area 28.7 ŲPubChem[2]
Complexity 155PubChem[2]
SMILES ClC1C2=C(C=C(C=N2)Br)NC=1Appchem[1]

Table 1: Core physicochemical and computed properties of this compound.

Strategic Importance in Medicinal Chemistry

The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[4] Its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

The specific 1H-pyrrolo[3,2-b]pyridine core is instrumental in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine structure can effectively mimic the hinge-binding region of ATP, allowing derivatives to act as competitive inhibitors.

For instance, related pyrrolopyridine compounds have been successfully developed as potent inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is implicated in various cancers.[7]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) : A kinase involved in cell proliferation and electrolyte balance.[8]

  • Tubulin Polymerization : By binding to the colchicine site, certain pyrrolopyridine derivatives can disrupt microtubule dynamics, a validated anticancer strategy.[9]

The bromine and chlorine atoms on the this compound scaffold are not merely passive substituents. They serve as critical anchor points for diversification. The bromine at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G Core 6-Bromo-3-chloro-1H- pyrrolo[3,2-b]pyridine Scaffold Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Core->Coupling at C6-Br Derivatives Diverse Library of Functionalized Analogs Coupling->Derivatives Screening High-Throughput Biological Screening Derivatives->Screening Lead Lead Compound (Optimized Potency & ADME) Screening->Lead

Caption: Role as a scaffold in drug discovery workflow.

Synthesis and Purification Protocol

While multiple proprietary synthesis routes exist, a general and logical pathway can be constructed based on established heterocyclic chemistry principles, such as those used for related azaindoles.[9] The following represents a plausible, multi-step synthetic workflow designed for laboratory-scale preparation.

Conceptual Synthetic Workflow

The synthesis logically begins with a substituted pyridine precursor, which is functionalized and then cyclized to form the fused pyrrole ring.

G Start Substituted 2-Aminopyridine Halogenation Selective Halogenation Start->Halogenation Activation Functional Group Activation Halogenation->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Final Target Molecule: 6-Bromo-3-chloro... 1H-pyrrolo[3,2-b]pyridine Cyclization->Final

Caption: Conceptual workflow for azaindole synthesis.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes in-process checks (TLC) and concludes with a definitive purification and characterization phase to ensure the integrity of the final compound.

Step 1: Halogenation of a Pyridine Precursor

  • Rationale: Introduce the bromo and chloro substituents onto a suitable pyridine starting material. The order of introduction is critical and depends on the directing effects of the existing functional groups. For example, starting with a 2-amino-5-bromopyridine allows for further directed chemistry.

  • Procedure: To a solution of the appropriate aminopyridine in a suitable solvent (e.g., DMF or CH₂Cl₂), add a chlorinating agent (e.g., N-chlorosuccinimide, NCS).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Formation of the Pyrrole Ring

  • Rationale: A common method to form the fused pyrrole ring is via the Bartoli indole synthesis or a related cyclization strategy. This often involves reacting the halogenated aminopyridine with a vinyl Grignard reagent, followed by an acid- or palladium-catalyzed cyclization.

  • Procedure: In an inert atmosphere, react the di-halogenated aminopyridine with vinylmagnesium bromide. The resulting intermediate is then treated with a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand in a high-boiling solvent like toluene.

  • Reaction Monitoring: Monitor by TLC or LC-MS to track the formation of the bicyclic product.

  • Work-up & Purification: After completion, cool the reaction mixture and filter through a pad of Celite. The filtrate is concentrated, and the crude residue is subjected to column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is used to isolate the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques must be employed.

Mass Spectrometry (MS)
  • Rationale: To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for providing an exact mass that validates the molecular formula.

  • Expected Results: The analysis should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The monoisotopic mass should be confirmed at 229.92464 Da.[2][3] Predicted adducts in electrospray ionization (ESI) are also key identifiers.

AdductPredicted m/z
[M+H]⁺ 230.93192
[M+Na]⁺ 252.91386
[M-H]⁻ 228.91736

Table 2: Predicted m/z values for common ESI-MS adducts of the target compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: To elucidate the precise molecular structure by mapping the ¹H and ¹³C atomic environments. The number of signals, their chemical shifts, splitting patterns (J-coupling), and integrations provide unambiguous structural confirmation.

  • Expected ¹H NMR Spectrum: The aromatic region should display signals corresponding to the protons on the pyridine and pyrrole rings. The N-H proton of the pyrrole will likely appear as a broad singlet.

  • Expected ¹³C NMR Spectrum: The spectrum should show seven distinct carbon signals corresponding to the C₇ framework. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

Purity Analysis (HPLC)
  • Rationale: To determine the purity of the final compound. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is standard.

  • Procedure: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected onto a C18 column. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid or TFA) is used.

  • Acceptance Criteria: For use in biological assays, purity should typically be >95% as determined by the peak area at a suitable UV wavelength (e.g., 254 nm).

G Crude Crude Product (Post-Synthesis) Purification Column Chromatography Crude->Purification Purity_Check HPLC Analysis (>95% Purity?) Purification->Purity_Check Identity_Check Structural Confirmation (NMR, HRMS) Purity_Check->Identity_Check Yes Fail Further Purification or Re-synthesis Purity_Check->Fail No Final Verified Compound (Purity & Identity Confirmed) Identity_Check->Final Fail->Purification

Caption: A self-validating characterization workflow.

References

  • Appchem. This compound. Available at: [Link]

  • PubChem. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895. Available at: [Link]

  • PubChem. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine | C7H7BrN2 | CID 12575512. Available at: [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

  • PMC - NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the structural elucidation of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated 7-azaindole derivative of significant interest in medicinal chemistry. Given the scarcity of publicly available experimental data for this specific molecule, this document leverages predictive analytical techniques, substantiated by comparative analysis with structurally related, experimentally characterized analogs. The guide details a plausible synthetic pathway and offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. This work serves as a robust reference for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[1] The incorporation of a nitrogen atom into the indole ring system can modulate the physicochemical properties of a molecule, such as its solubility, pKa, and hydrogen bonding capacity, which can translate to improved binding affinity and pharmacokinetic profiles.[1]

Halogenation of the 7-azaindole core, as seen in this compound, provides medicinal chemists with critical tools for modulating biological activity and for introducing further molecular complexity through cross-coupling reactions. The bromine and chlorine substituents offer distinct electronic and steric properties, influencing the molecule's interaction with target proteins and providing handles for the synthesis of diverse compound libraries.

This guide will walk through the essential steps for confirming the structure of this compound, a process that is fundamental to any research and development program involving novel chemical entities.

Proposed Synthesis Pathway

A potential starting material is 2-amino-5-bromopyridine. Chlorination of the pyrrole ring at a later stage can be challenging; therefore, a strategy that introduces the chloro-substituent prior to the pyrrole ring formation is often preferred.

A plausible, multi-step synthesis could be conceptualized as follows:

Synthesis_Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B Iodination (e.g., NIS) C 2-Amino-5-bromo-3-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) D 6-Bromo-1H-pyrrolo[3,2-b]pyridine C->D Cyclization (e.g., base-catalyzed) E This compound D->E Chlorination (e.g., NCS) Fragmentation_Pathway M [M]+• (m/z ≈ 230, 232, 234) F1 [M-Br]+ M->F1 -Br• F2 [M-Cl]+ M->F2 -Cl• F3 [M-HCN]+• M->F3 -HCN H-NMR_Coupling cluster_0 This compound mol mol H4 H-4 H5 H-5 H4->H5 ³J ≈ 8.0 Hz

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 4-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical reactivity, potential biological activity, and role as a synthetic building block. This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies, supported by comparative analysis with structurally related compounds, to offer a robust framework for the spectroscopic characterization of this compound. Detailed experimental protocols for obtaining and validating this data are also provided to guide researchers in their laboratory work.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound (CAS No. 1190319-44-8; Molecular Formula: C₇H₄BrClN₂) suggests a unique electronic and steric profile, making its unambiguous characterization essential for advancing research and development efforts.

This guide serves as a foundational resource for scientists working with this compound, providing a detailed analysis of its predicted spectroscopic signature. By understanding the expected NMR and MS data, researchers can more efficiently identify and characterize this molecule in complex reaction mixtures and biological matrices.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms within the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~7.8 - 8.0s-
H5~8.2 - 8.4d~2.0
H7~7.6 - 7.8d~2.0
NH~12.0 - 12.5br s-

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Interpretation and Rationale
  • H2 (Pyrrole Proton): The proton at the C2 position of the pyrrole ring is anticipated to appear as a singlet in the downfield region. Its chemical shift is influenced by the adjacent nitrogen atom and the chloro substituent at C3.

  • H5 and H7 (Pyridine Protons): The protons on the pyridine ring, H5 and H7, are expected to appear as doublets due to meta-coupling. The bromine atom at C6 will deshield the adjacent H5 and H7 protons, causing them to resonate at a lower field.

  • NH (Pyrrole Proton): The N-H proton of the pyrrole ring is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of N-H protons in heterocyclic systems, and is likely to be exchangeable with D₂O.

The predicted coupling constants are based on typical meta-couplings observed in pyridine rings. The actual values may vary depending on the experimental conditions.

Visualization of the Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic ring system. The chemical shifts are significantly influenced by the electronegativity of the nitrogen atoms and the halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 130
C3~110 - 115
C3a~140 - 145
C5~145 - 150
C6~115 - 120
C7~120 - 125
C7a~140 - 145

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Interpretation and Rationale
  • C2 and C3: The carbon atoms of the pyrrole ring, C2 and C3, are expected to be influenced by the adjacent nitrogen and the chloro group at C3, which will cause a downfield shift for C2 and an upfield shift for C3 due to the heavy atom effect.

  • C3a and C7a (Bridgehead Carbons): These quaternary carbons at the ring junction will likely appear in the downfield region of the spectrum.

  • C5, C6, and C7: The carbons of the pyridine ring will show distinct chemical shifts due to the deshielding effect of the nitrogen atom and the bromine substituent. The carbon bearing the bromine (C6) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy-atom effect.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted m/z Values for the Molecular Ion of this compound

Ionm/z (Predicted)Relative Abundance
[M]⁺ (C₇H₄⁷⁹Br³⁵ClN₂)230~75%
[M+2]⁺232~100%
[M+4]⁺234~25%

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through the loss of halogen atoms or small neutral molecules.

G M [M]⁺˙ m/z 230/232/234 M_minus_Br [M-Br]⁺ m/z 151/153 M->M_minus_Br -Br• M_minus_Cl [M-Cl]⁺ m/z 195/197 M->M_minus_Cl -Cl• M_minus_HCN [M-HCN]⁺˙ m/z 203/205/207 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 124/126 M_minus_Br->M_minus_Br_minus_HCN -HCN

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Key fragmentation steps may include:

  • Loss of a bromine radical (-Br•): This would lead to a significant fragment ion at m/z 151/153.

  • Loss of a chlorine radical (-Cl•): This would result in a fragment ion at m/z 195/197.

  • Loss of hydrogen cyanide (-HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to a fragment ion at m/z 203/205/207.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyrrolo[3,2-b]pyridine derivatives due to its ability to dissolve a wide range of compounds and to observe the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumental Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing heterocycles.

    • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

    • Collision Energy (for MS/MS): To induce fragmentation, apply a collision energy in the range of 10-40 eV.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric data for this compound. While this information serves as a valuable starting point for researchers, it is imperative to confirm these predictions through experimental verification. The provided protocols offer a clear path to obtaining high-quality spectroscopic data, which will be crucial for the definitive structural assignment of this important heterocyclic compound and for its advancement in various scientific disciplines.

References

  • Please note that direct experimental data for this compound is not widely available in the public domain. The predicted data and interpretations are based on general principles of NMR and MS, and by analogy to structurally similar compounds.
  • For general principles of NMR spectroscopy of heterocyclic compounds, refer to established textbooks and review articles on the topic.
  • For methodologies on NMR prediction, various software packages and online tools are available, such as those provided by ACD/Labs, Mnova, and online resources like NMRDB.org.
  • For mass spectrometry of halogenated compounds, consult specialized literature on fragmentation p

An In-Depth Technical Guide to the Solubility Assessment of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing Solubility in Drug Discovery

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is a substituted azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolopyridine core is a recognized hinge-binding motif, making its derivatives potent and selective inhibitors of critical protein kinases, with applications in oncology and anti-inflammatory drug development.[1] However, the therapeutic potential of any novel compound is fundamentally tethered to its physicochemical properties, chief among them being solubility.

Poor aqueous solubility is a primary driver of failure in the drug development pipeline, leading to challenges in formulation, unreliable outcomes in biological assays, and diminished oral bioavailability.[2][3] This guide, therefore, provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately and reproducibly determine the solubility of this compound. We will move beyond mere protocol recitation to explain the causality behind methodological choices, ensuring a robust and validated approach to characterization.

Physicochemical Profile and Foundational Concepts

Before embarking on experimental determination, it is essential to understand the compound's basic properties and the theoretical underpinnings of solubility.

Compound Identification
PropertyValueSource
CAS Number 1190319-44-8[4]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4][5]
Canonical SMILES C1=C(C2=C(C=N1)NC=C2Cl)Br[4]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[6] This measurement is determined using the solid, crystalline form of the compound and typically requires longer incubation times (e.g., 24-72 hours) to ensure equilibrium is reached.[6][7] It is the gold standard for formulation and pre-clinical development.

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery and high-throughput screening (HTS).[2][8] It is determined by adding a small volume of a concentrated DMSO stock solution of the compound to an aqueous buffer.[9] The resulting value represents the concentration at which the compound precipitates out of a supersaturated solution. Kinetic solubility is often higher than thermodynamic solubility but is faster to measure and predictive of potential issues in in vitro assays.[7]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[10][11] The procedure outlined below is designed to be a self-validating system for generating high-quality, reproducible data.

Workflow for Thermodynamic Solubility Determination

The entire workflow, from sample preparation to data analysis, is a multi-step process requiring careful execution.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification cluster_analysis Phase 5: Analysis prep_solid 1. Weigh Excess Solid (e.g., ~2 mg) prep_solvent 2. Add Solvent (e.g., 1 mL PBS, pH 7.4) prep_solid->prep_solvent into glass vial equil 4. Shake at Constant Temp (25°C, 24-48h) prep_solvent->equil prep_ref 3. Prepare Reference Compound (e.g., Propranolol) sep_cent 5. Centrifuge (to pellet solid) equil->sep_cent sep_filter 6. Filter Supernatant (0.45 µm PVDF filter) sep_cent->sep_filter quant_dilute 7. Dilute Filtrate sep_filter->quant_dilute quant_hplc 8. Analyze by HPLC-UV quant_dilute->quant_hplc analysis 10. Calculate Solubility (µg/mL and µM) quant_hplc->analysis quant_cal 9. Prepare Calibration Curve (from DMSO stock) quant_cal->quant_hplc for concentration calculation

Caption: Thermodynamic solubility workflow via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid

  • Reference compound (e.g., Propranolol)

  • 1.5 mL glass vials

  • Thermomixer or orbital shaker

  • Centrifuge

  • 0.45 µm PVDF syringe filters

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[6] This excess is critical to ensure a saturated solution is formed in equilibrium with the remaining solid.[10]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours.[6][7] The extended time is necessary to overcome kinetic barriers and reach true thermodynamic equilibrium.[10]

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining particulates. Causality Note: This step is crucial, as unfiltered particulates can dissolve upon dilution for analysis, leading to a significant overestimation of solubility.[12]

  • Quantification by HPLC-UV:

    • Calibration Curve: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of calibration standards (e.g., from 1 µM to 100 µM) by diluting the stock solution in a 50:50 mixture of ACN and water.[13]

    • Sample Analysis: Dilute the filtered supernatant with the same ACN/water mixture to bring its concentration within the range of the calibration curve.

    • HPLC Method: Analyze the calibration standards and the diluted sample using a reverse-phase HPLC method.[9][14]

      • Column: C18 column (e.g., 3.0 mm x 30 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient (e.g., 10% to 90% B over 5 minutes)

      • Detection: UV detector set to the compound's λmax.

  • Data Analysis: Plot the peak area from the calibration standards against their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, then factor in the dilution to determine the final solubility in the original buffer. Report the value in both µg/mL and µM.[15]

Experimental Determination of Kinetic Solubility

This high-throughput method is ideal for early discovery phases to quickly flag potentially problematic compounds.[7][8]

Workflow for Kinetic Solubility Determination

G cluster_prep Phase 1: Stock Preparation cluster_addition Phase 2: Precipitation Induction cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_buffer 2. Add DMSO Stock to Buffer (e.g., 2 µL into 198 µL PBS) prep_stock->add_buffer incubate 3. Incubate & Shake (e.g., 2h at 25°C) add_buffer->incubate sep_filter 4. Filter through Multi-Well Plate (to remove precipitate) incubate->sep_filter quant_hplc 5. Analyze Filtrate by HPLC-UV sep_filter->quant_hplc quant_cal 6. Quantify Against Calibration Curve quant_cal->quant_hplc for concentration calculation

Caption: Kinetic solubility workflow using the DMSO stock method.

Detailed Step-by-Step Protocol

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

  • Addition to Buffer: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to the buffer. This creates a nominal concentration of 100 µM with 1% DMSO.[16] Causality Note: The final DMSO concentration is kept low (typically ≤1-2%) as higher concentrations can act as a co-solvent and artificially increase the measured solubility.[14]

  • Incubation: Seal the plate and shake for 1.5 to 2 hours at room temperature.[7] This allows time for precipitation to occur.

  • Separation: Use a multi-well filter plate (e.g., Millipore Multiscreen) to filter the samples and separate the precipitated solid from the dissolved compound.[7]

  • Quantification: Analyze the concentration of the compound in the filtrate using the same HPLC-UV method and calibration curve described in the thermodynamic protocol (Section 3.2, steps 6-7). The resulting concentration is the kinetic solubility.

Data Interpretation and Best Practices

  • Reporting: Always report the solubility value along with the method used (thermodynamic or kinetic), the solvent/buffer system (including pH), and the temperature.

  • Contextualizing Results: In a drug discovery context, an aqueous solubility of >60 µg/mL is often considered a good goal.[2] Compounds with solubility below 10 µg/mL are likely to present significant challenges for oral absorption and formulation.

  • Compound Stability: During method development, it is crucial to verify that the compound does not degrade in the assay buffer or during the incubation period. This can be checked by comparing the HPLC chromatogram of the final sample to that of a freshly prepared standard.

  • Purity: The purity of both the compound and the solvents is paramount for accurate measurements.[10] Impurities can significantly affect solubility measurements.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Enamine Store. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • AxisPharm. (2025). In-vitro Thermodynamic Solubility. Protocols.io.
  • BioDuro. ADME Solubility Assay.
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.
  • Domainex. Thermodynamic Solubility Assay.
  • Evotec. Thermodynamic Solubility Assay.
  • Ozturk, O., & Anilan, H. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Shayanfar, A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • PubChem. 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine.
  • Larsson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
  • Appchem. This compound.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • National University of Pharmacy.
  • VSNCHEM. 3-bromo-6-chloro-7-azaindole.
  • Shayanfar, A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • TargetMol. 3-Chloro-6-Bromo Indole.
  • ChemicalBook. 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • A2B Chem. 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Sigma-Aldrich. 6-Bromo-7-azaindole.
  • American Elements. 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • Wikipedia. Pyrrole.
  • United States Biological. 3-Bromo-6-chloro-7-azaindole CAS: 1190321-08-4.
  • Biosynth. 6-Bromo-7-azaindole.
  • Saczewski, F., & Gdaniec, M. (2021).

Sources

A Researcher's Technical Guide to Sourcing 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolopyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Specifically, halogenated azaindoles like 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine have emerged as critical building blocks for the synthesis of targeted therapies, particularly kinase inhibitors.[3] The strategic placement of bromo and chloro substituents offers medicinal chemists orthogonal handles for selective modification through cross-coupling reactions, enabling the systematic exploration of a chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview for the procurement and qualification of this compound. Moving beyond a simple list of vendors, we will delve into the strategic importance of this reagent, criteria for supplier selection, essential quality control protocols, and safe handling procedures, ensuring the integrity and success of your research and development pipeline.

Chemical Identity and Physicochemical Properties

Precise identification is the first step in procurement. The target compound is unambiguously defined by its CAS number, which should be the primary identifier used when contacting suppliers.

PropertyValueSource
Chemical Name This compoundAppchem[4]
CAS Number 1190319-44-8 Appchem[4]
Molecular Formula C₇H₄BrClN₂Appchem[4]
Molecular Weight 231.48 g/mol Appchem[4]
MDL Number MFCD12963035Appchem[4]
SMILES ClC1C2=C(C=C(C=N2)Br)NC=1Appchem[4]

Strategic Importance in Medicinal Chemistry & Drug Design

The utility of this compound stems from its azaindole core, which mimics the purine structure of ATP, making it an ideal starting point for competitive kinase inhibitors. The pyridine and pyrrole rings provide critical hydrogen bonding capabilities, while the halogen atoms serve distinct and crucial roles.

  • The Bromo Substituent (Position 6): Typically serves as the primary site for diversification via Suzuki, Stille, or Sonogashira cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to probe the solvent-exposed regions of an enzyme's active site, enhancing potency and modulating physical properties.

  • The Chloro Substituent (Position 3): Offers a secondary, less reactive site for modification. This orthogonality allows for sequential, site-selective chemistry. Alternatively, it can be retained to interact with specific amino acid residues within a target protein's binding pocket.

This dual-halogenation pattern is instrumental in building molecular complexity and is a feature in scaffolds designed to target critical signaling pathways in oncology and inflammatory diseases, such as those involving Fibroblast Growth Factor Receptors (FGFR) and NADPH Oxidase (NOX).[3][5]

Caption: Conceptual diagram of competitive ATP inhibition by a drug derived from the pyrrolopyridine scaffold.

Commercial Suppliers and Procurement Strategy

Sourcing this specialized reagent requires careful consideration of the supplier type, available documentation, and scale. Suppliers generally fall into three categories: large catalog distributors, specialized chemical synthesis labs, and primary manufacturers.

SupplierTypeNotes
Appchem Specialized SupplierLists the product with its correct CAS number and key identifiers.[4]
Fisher Scientific Catalog DistributorDistributes products from various manufacturers, such as ChemScene.[6]
Oakwood Chemical Specialized SupplierOffers a range of heterocyclic building blocks.[7]
SynQuest Laboratories Specialized SupplierProvides laboratory chemicals and offers safety data.[8]
BLDpharm Specialized SupplierNotes availability of analytical data like NMR and HPLC.[9]
Echemi MarketplaceConnects buyers with manufacturers, such as CHEMLYTE SOLUTIONS.[10]

Procurement Workflow:

A systematic approach to procurement and validation is critical to avoid costly delays and ensure experimental reproducibility.

procurement_workflow start Identify Need: This compound (CAS: 1190319-44-8) supplier_id Identify Potential Suppliers (e.g., Appchem, Oakwood) start->supplier_id quote Request Quotations (Specify Purity, Quantity, Required Docs) supplier_id->quote docs Request Pre-shipment Docs: - Certificate of Analysis (CofA) - Representative NMR/LCMS Data quote->docs eval Evaluate Supplier (Lead Time, Cost, Quality Data) docs->eval eval->supplier_id Fail order Place Purchase Order eval->order Pass receive Receive & Quarantine Shipment order->receive qc Internal QC Verification (NMR, LCMS, mp) receive->qc release Release to Chemical Inventory qc->release Pass reject Reject & Contact Supplier qc->reject Fail

Caption: A robust workflow for procuring and validating critical chemical reagents.

Technical Qualification and Quality Control

Trustworthiness in a chemical supplier is demonstrated by the quality and transparency of their analytical data. Never assume the purity stated on a label is accurate without verification.

Essential Documentation:

  • Certificate of Analysis (CofA): Should specify the lot number, purity (typically by HPLC or GC), and appearance.

  • Spectroscopic Data: Always request ¹H NMR and LC-MS data for the specific lot you are purchasing. This allows you to independently verify the structure and assess purity. BLDpharm is one supplier that notes the availability of such documentation.[9]

Protocol for Incoming Material Verification:

  • Visual Inspection: Confirm the material's appearance (e.g., color, solid/powder) matches the supplier's description.

  • Solubility Test: Test solubility in a common solvent (e.g., DMSO, DMF) to ensure it is suitable for your planned reactions.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Causality: The resulting spectrum is a fingerprint of the molecule. Verify that the chemical shifts, integration values, and splitting patterns are consistent with the structure of this compound. Pay close attention to the aromatic region to confirm the substitution pattern. The absence of significant impurity peaks is critical.

  • LC-MS Analysis:

    • Prepare a dilute solution of the material.

    • Inject it onto an HPLC system coupled with a mass spectrometer.

    • Causality: This confirms both purity and identity. The HPLC chromatogram should show a single major peak (ideally >95% purity by area). The mass spectrum should show a parent ion peak corresponding to the exact mass of the compound (m/z for C₇H₄BrClN₂), exhibiting the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Safety, Handling, and Storage

Halogenated heterocyclic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from closely related structures provide authoritative guidance.[8][11]

  • Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a respirator may be required.

  • Handling: Avoid breathing dust, mist, or spray.[8] Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety procedures.[8]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

    • Store away from strong oxidizing agents.[8]

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its successful application, however, is contingent on sourcing high-purity material from reliable vendors. By implementing a rigorous procurement and qualification strategy that includes careful supplier evaluation, mandatory requests for analytical data, and independent QC verification, research organizations can mitigate risks associated with reagent quality. This ensures the integrity of experimental outcomes and accelerates the path from chemical synthesis to the development of novel therapeutics.

References

  • ChemicalBook. 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • BLDpharm. 1000341-61-6|3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • SynQuest Laboratories. 6-Bromo-1H-pyrrolo[3,2-b]pyridine Safety Data Sheet.
  • Fisher Scientific. ChemScene | 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • BLDpharm. 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Oakwood Chemical. 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Echemi. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde.
  • Unknown Source. The Perfect 6-bromo-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde Online Exclusive.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Appchem. This compound.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of bromine and chlorine atoms onto the pyrrolo[3,2-b]pyridine core offers versatile handles for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its synthesis.

Introduction: The Significance of Halogenated Pyrrolopyridines

The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated derivatives, in particular, serve as crucial intermediates for introducing further molecular complexity through various cross-coupling reactions. The title compound, this compound, with its distinct substitution pattern, presents a valuable building block for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a stepwise halogenation of the parent 1H-pyrrolo[3,2-b]pyridine core. The regioselectivity of electrophilic substitution on the pyrrolopyridine ring system is a critical factor to consider in the synthetic design. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.

Retrosynthesis This compound This compound Halogenation Halogenation This compound->Halogenation C-Cl bond formation 6-Bromo-1H-pyrrolo[3,2-b]pyridine 6-Bromo-1H-pyrrolo[3,2-b]pyridine Halogenation->6-Bromo-1H-pyrrolo[3,2-b]pyridine Halogenation Halogenation 6-Bromo-1H-pyrrolo[3,2-b]pyridine->Halogenation C-Br bond formation 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine Halogenation ->1H-pyrrolo[3,2-b]pyridine Starting Materials Starting Materials 1H-pyrrolo[3,2-b]pyridine->Starting Materials Core Synthesis Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Halogenation Starting_Materials 2-Amino-3-picoline Intermediate_1 Nitro-aminopicoline Starting_Materials->Intermediate_1 Nitration Core 1H-pyrrolo[3,2-b]pyridine Intermediate_1->Core Reductive Cyclization Brominated_Intermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine Core->Brominated_Intermediate Bromination (e.g., NBS) Final_Product This compound Brominated_Intermediate->Final_Product Chlorination (e.g., NCS)

Sources

The Strategic Advantage of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Biological Potential and Synthetic Versatility of a Privileged Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual challenge in the pharmaceutical industry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that are capable of interacting with multiple biological targets. The 1H-pyrrolo[3,2-b]pyridine framework, a bioisostere of indole, has emerged as one such scaffold, with its derivatives demonstrating a wide array of biological activities, particularly in oncology. This technical guide focuses on a specific, highly functionalized derivative, 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , elucidating its potential as a cornerstone for the development of next-generation therapeutics.

The Pyrrolopyridine Scaffold: A Foundation of Biological Activity

Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that consist of a fused pyrrole and pyridine ring. Their structural similarity to the indole nucleus allows them to mimic endogenous ligands and interact with a variety of biological targets. This has led to the development of numerous pyrrolopyridine-based drugs and clinical candidates.[1] The inherent biological relevance of this scaffold is underscored by its presence in a range of approved therapeutics, including kinase inhibitors used in cancer therapy.[2]

The diverse biological activities attributed to pyrrolopyridine derivatives are extensive, including but not limited to:

  • Anticancer Activity: Through mechanisms such as kinase inhibition and disruption of microtubule dynamics.[3][4][5]

  • Antiviral and Antibacterial Properties: Demonstrating a broad spectrum of antimicrobial potential.[2][6]

  • Central Nervous System (CNS) Activity: The ability of some derivatives to cross the blood-brain barrier opens avenues for treating neurological disorders.[7]

Strategic Functionalization: The Power of Halogenation in this compound

The subject of this guide, this compound, is a testament to the power of strategic halogenation in medicinal chemistry. The presence of two distinct halogen atoms at positions 3 and 6 of the pyrrolopyridine core is not a trivial feature; it is a deliberate design element that endows the molecule with significant synthetic versatility. This di-halogenated pattern allows for selective, stepwise functionalization through a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This capability is paramount in the construction of chemical libraries for structure-activity relationship (SAR) studies, a critical phase in drug discovery.[8]

The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different substituents at each position, enabling a fine-tuning of the molecule's pharmacological properties. This strategic approach is fundamental to optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

Below is a conceptual workflow illustrating the synthetic utility of this scaffold.

G A This compound B Selective Cross-Coupling at C6 (e.g., Suzuki) A->B R1-B(OH)2, Pd catalyst C Cross-Coupling at C3 (e.g., Buchwald-Hartwig) B->C R2-NH2, Pd catalyst D Diverse Library of Biologically Active Compounds C->D

Caption: Synthetic workflow for derivatizing the core scaffold.

Biological Targets and Mechanisms of Action: The Therapeutic Promise

While direct biological activity data for this compound is not extensively published, its role as a key intermediate in the synthesis of potent bioactive molecules is well-documented through the study of its analogs. The pyrrolo[3,2-b]pyridine scaffold is a proven pharmacophore for a range of important therapeutic targets.

Kinase Inhibition

A predominant application of the pyrrolopyridine scaffold is in the development of protein kinase inhibitors.[7][9] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various kinases, including:

  • Cell Division Cycle 7 (Cdc7) Kinase: A key regulator of DNA replication and a promising target for cancer therapy.[9]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in a variety of cancers.[5]

  • Colony-Stimulating Factor 1 Receptor (FMS) Kinase: A target for both anticancer and anti-inflammatory drug development.[2][4]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cellular proliferation.

The following diagram illustrates a simplified kinase inhibition pathway.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->A C Substrate C->D E Cellular Proliferation D->E F Pyrrolopyridine Inhibitor F->A Blocks ATP Binding

Caption: Simplified kinase inhibition pathway by a pyrrolopyridine derivative.

Disruption of Microtubule Dynamics

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. This mechanism of action is a clinically validated strategy for cancer treatment, with several microtubule-targeting agents currently in use.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols are provided as a guide for researchers interested in exploring the potential of this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the arylation at the C6 position of the scaffold.

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound in DMSO.

  • In a microplate, add the target kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for the discovery of novel therapeutic agents. Its strategic di-halogenation provides a platform for the synthesis of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. The proven track record of the broader pyrrolopyridine class of compounds, particularly as kinase inhibitors and microtubule-disrupting agents, strongly suggests that derivatives of this specific scaffold hold significant promise for the development of new treatments for cancer and other diseases. Future research efforts should focus on the systematic derivatization of this core and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential.

References

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]

  • Dau, P. T., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals2022 , 15(4), 423. Available from: [Link]

  • Ermoli, A., et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry2009 , 52(14), 4380-4390. Available from: [Link]

  • Wang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry2024 , 39(1), 2300589. Available from: [Link]

  • Guedes, R. C., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences2023 , 24(10), 8931. Available from: [Link]

  • ResearchGate. Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • El-Gamal, M. I., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research2016 , 25, 2114-2123. Available from: [Link]

  • Wojcicka, A., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(4), 354. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Auctores Online. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available from: [Link]

  • Schneller, S. W., et al. Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry1984 , 27(12), 1737-1739. Available from: [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

  • Modern Scientific Press. Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Available from: [Link]

  • Kim, H. J., et al. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters2010 , 20(1), 413-417. Available from: [Link]

  • National Center for Biotechnology Information. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Available from: [Link]

  • PubChem. Kinase inhibitor-1. Available from: [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link]

  • Lee, S., et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry2019 , 27(12), 2521-2530. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

Sources

The Strategic Deployment of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine allows it to serve as a bioisostere, potentially modulating potency and physicochemical properties of a drug candidate, while also offering novel intellectual property space.[1] The strategic introduction of halogen atoms, as seen in 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, provides synthetic handles for diversification through a variety of cross-coupling reactions. This dihalogenated building block is of particular interest to drug discovery programs, especially in the development of kinase inhibitors, due to the differential reactivity of its chloro and bromo substituents. This guide provides an in-depth technical overview of the synthesis, reactivity, and potential applications of this versatile heterocyclic core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
CAS Number 1190319-44-8
Appearance Off-white to light yellow solid (Predicted)General knowledge
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (Predicted)General knowledge
XLogP3 2.4

Proposed Synthesis of this compound

Synthesis_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B   HNO₃, H₂SO₄    C 2,3-Diamino-5-bromopyridine B->C   Reduction (e.g., Fe, NH₄Cl)    D 6-Bromo-1H-pyrrolo[3,2-b]pyridine C->D   Glyoxal or equivalent    E This compound D->E   Chlorination (e.g., NCS)   

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Synthetic Protocol:

Step 1: Nitration of 2-Amino-5-bromopyridine [2]

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 2-amino-5-bromopyridine (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.

Step 2: Reduction of the Nitro Group [3]

  • Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (1.5 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,3-diamino-5-bromopyridine, which can be used in the next step without further purification.

Step 3: Cyclization to form the Pyrrole Ring

  • Dissolve the crude 2,3-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add an aqueous solution of glyoxal (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and neutralize with a mild base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Step 4: Chlorination of the Pyrrole Ring

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the final product, this compound.

Reactivity and Strategic Functionalization

The presence of two different halogen atoms on the 1H-pyrrolo[3,2-b]pyridine core allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a versatile building block.

Reactivity Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid/Ester) Start->Suzuki   Pd Catalyst, Base    Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald   Pd Catalyst, Base    Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira   Pd/Cu Catalyst, Base    Product_Suzuki 6-Aryl/Vinyl-3-chloro-1H-pyrrolo[3,2-b]pyridine Suzuki->Product_Suzuki Product_Buchwald 6-Amino-3-chloro-1H-pyrrolo[3,2-b]pyridine Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine Sonogashira->Product_Sonogashira

Figure 2: Selective cross-coupling reactions at the C6-bromo position.

Detailed Experimental Protocols for Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation) [4]

This reaction is ideal for introducing aryl or vinyl substituents at the C6 position.

  • Objective: To synthesize a 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 3:1 to 5:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination (C-N Bond Formation) [5]

This protocol enables the introduction of primary or secondary amines at the C6 position.

  • Objective: To synthesize a 6-(substituted-amino)-3-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)

    • Phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.10 eq)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

    • Add this compound and the anhydrous solvent.

    • Add the amine to the reaction mixture.

    • Seal the flask and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

C. Sonogashira Coupling (C-C Triple Bond Formation) [6]

This reaction is used to install terminal alkynes at the C6 position.

  • Objective: To synthesize a 6-alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03-0.05 eq)

    • Copper(I) iodide (CuI, 0.05-0.10 eq)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Spectroscopic Characterization

Data TypePredicted/Analogous Data for this compound
¹H NMR Predicted shifts: Aromatic protons expected in the range of δ 7.0-8.5 ppm. The pyrrole N-H proton is expected as a broad singlet at δ > 10 ppm.
¹³C NMR Predicted shifts: Aromatic carbons expected in the range of δ 100-150 ppm.
Mass Spec (EI) Predicted M+ peaks at m/z 230, 232, 234, corresponding to the isotopic pattern of one bromine and one chlorine atom.
¹H NMR of 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)[7]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase active site.[8] The dihalogenated nature of this compound makes it an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

FBDD_Workflow Start This compound Step1 Selective C6 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine Step1->Intermediate Step2 C3 Functionalization (e.g., Nucleophilic Aromatic Substitution or further Cross-Coupling) Intermediate->Step2 Final_Product Diverse Library of Kinase Inhibitor Candidates Step2->Final_Product

Figure 3: Generalized workflow for the use of this compound in kinase inhibitor synthesis.

This workflow allows for the systematic exploration of the chemical space around the core scaffold. The C6 position can be functionalized to target the solvent-exposed region of the kinase active site, while the C3 position can be modified to interact with other key residues.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its dihalogenated nature allows for selective and sequential functionalization, providing a powerful tool for the synthesis of diverse compound libraries. The proposed synthetic route and the detailed protocols for its key cross-coupling reactions outlined in this guide are intended to empower researchers to fully exploit the potential of this privileged scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

References

  • Appchem. This compound | 1190319-44-8. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67284981, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Available from: [Link].

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available from: [Link].

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link].

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. 11(3), 447-452 (2021). Available from: [Link].

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 8(8), 7939-7948 (2023). Available from: [Link].

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH. Available from: [Link].

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available from: [Link].

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 23(10), 2673 (2018). Available from: [Link].

  • 2,3-diaminopyridine. Organic Syntheses. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Available from: [Link].

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. Available from: [Link].

  • Compositions comprising diazepinoindole derivatives as kinase inhibitors. Google Patents.
  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. The Royal Society of Chemistry. Available from: [Link].

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available from: [Link].

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67284981, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Available from: [Link].

  • Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. Google Patents.
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. Available from: [Link].

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available from: [Link].

  • Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. CORE. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Available from: [Link].

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link].

  • 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link].

Sources

Methodological & Application

Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and the fused bicyclic structure confer specific electronic and steric properties that are highly sought after for designing potent and selective therapeutic agents. This scaffold is a key component in a multitude of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The strategic introduction of halogen atoms, such as bromine and chlorine, at specific positions on this core structure provides critical handles for further molecular elaboration through cross-coupling reactions, thereby enabling the rapid exploration of chemical space and the fine-tuning of pharmacological properties.

This application note provides a comprehensive guide to the synthesis of 6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine derivatives. We will delve into a proposed synthetic strategy for the core scaffold, followed by detailed protocols for regioselective halogenation. The causality behind experimental choices, mechanistic insights, and practical considerations will be discussed to ensure scientific integrity and reproducibility for researchers in drug development.

Synthetic Strategy Overview: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrolopyridine ring system, followed by sequential, regioselective halogenation. The proposed synthetic pathway leverages established methodologies in heterocyclic chemistry, including a modified Batcho-Leimgruber indole synthesis for the formation of the bicyclic core.

Synthetic_Pathway Start Substituted Pyridine Intermediate1 Nitropyridine Derivative Start->Intermediate1 Nitration Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Batcho-Leimgruber Reaction Core 1H-pyrrolo[3,2-b]pyridine Intermediate2->Core Reductive Cyclization Intermediate3 6-Bromo-1H-pyrrolo[3,2-b]pyridine Core->Intermediate3 Regioselective Bromination (NBS) Final This compound Intermediate3->Final Regioselective Chlorination (NCS)

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

The construction of the 1H-pyrrolo[3,2-b]pyridine core can be efficiently achieved through a synthetic route analogous to the Batcho-Leimgruber indole synthesis[1][2]. This powerful method involves the condensation of an ortho-nitrotoluene derivative with a formamide acetal to generate a β-amino-α-nitrostyrene (enamine), which then undergoes reductive cyclization to form the indole ring. By analogy, a substituted nitropyridine can be employed as the starting material.

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine

This protocol outlines a two-step process starting from 2-methyl-3-nitropyridine.

Step 1: Formation of the Enamine Intermediate

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring. The enamine product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the crude enamine intermediate from the previous step in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-b]pyridine.

Part 2: Sequential Halogenation of the 1H-pyrrolo[3,2-b]pyridine Core

With the core scaffold in hand, the next phase involves the regioselective introduction of bromine and chlorine atoms at the 6- and 3-positions, respectively. The electronic nature of the pyrrolo[3,2-b]pyridine system dictates the sites of electrophilic substitution. The pyrrole ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, the pyridine ring can be activated towards electrophilic substitution, particularly at the positions meta to the ring nitrogen.

Protocol 2: Regioselective Bromination at the 6-Position

The bromination is anticipated to occur on the pyridine ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations[3][4].

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: Regioselective Chlorination at the 3-Position

Following the successful bromination at the 6-position, the subsequent chlorination is directed to the electron-rich pyrrole ring, specifically at the 3-position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation[5][6].

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an appropriate solvent like acetic acid or DMF.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a stirred mixture of ice and water.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Mechanistic Rationale for Regioselectivity

The observed regioselectivity in the halogenation steps can be rationalized by considering the electronic properties of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Regioselectivity cluster_0 Electrophilic Bromination cluster_1 Electrophilic Chlorination Pyrrolopyridine_Br 1H-pyrrolo[3,2-b]pyridine Intermediate_Br Wheland Intermediate (Attack at C6) Pyrrolopyridine_Br->Intermediate_Br NBS Product_Br 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate_Br->Product_Br Deprotonation Bromopyrrolopyridine_Cl 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate_Cl Wheland Intermediate (Attack at C3) Bromopyrrolopyridine_Cl->Intermediate_Cl NCS Product_Cl This compound Intermediate_Cl->Product_Cl Deprotonation

Figure 2: Mechanistic rationale for regioselective halogenation.

In the initial bromination step, while the pyrrole ring is more nucleophilic, the pyridine nitrogen deactivates the adjacent positions towards electrophilic attack. The 6-position is electronically favored for electrophilic substitution on the pyridine ring. In the subsequent chlorination of the 6-bromo intermediate, the electron-rich pyrrole ring is the preferential site of attack. The 3-position is typically the most reactive site in the pyrrole ring for electrophilic substitution, leading to the desired 3-chloro derivative.

Data Summary

CompoundStarting MaterialReagentsYield (%)
1H-pyrrolo[3,2-b]pyridine2-methyl-3-nitropyridineDMF-DMA, Fe, NH4Cl~60-70
6-Bromo-1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-b]pyridineN-Bromosuccinimide (NBS)~80-90
This compound6-Bromo-1H-pyrrolo[3,2-b]pyridineN-Chlorosuccinimide (NCS)~70-80

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Conclusion and Future Directions

The synthetic pathway detailed in this application note provides a robust and reproducible method for accessing this compound derivatives, which are valuable building blocks in drug discovery. The strategic use of the Batcho-Leimgruber synthesis followed by sequential, regioselective halogenations offers a reliable route to this important scaffold. The di-halogenated product is primed for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of extensive compound libraries for structure-activity relationship studies. Future work could focus on the optimization of reaction conditions for large-scale synthesis and the exploration of alternative, more atom-economical halogenation methods.

References

  • Leimgruber, W.; Batcho, A. D. Process for Producing Indoles. U.S.
  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22 (1), 195-221.
  • Mizojiri, R.; et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 2019, 27(12), 2521-2530.
  • Han, C.; et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017, 21(5), 747-751.
  • Wang, C.; et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1).
  • Gilow, H. M.; Burton, D. E. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 1981, 46(11), 2221-2225.
  • N-Bromosuccinimide. In Wikipedia; 2023. [Link]

  • Reagent Friday: N-Bromosuccinimide (NBS). Mastering Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Sharma, V.; Kumar, P.; Kumar, M. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 2015, 5(12), 54-73.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Functionalization of a Privileged Heterocycle

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] The dihalogenated derivative, 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, represents a versatile building block, offering two distinct reaction handles for the sequential introduction of molecular complexity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, valued for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2][3][4]

This guide provides a detailed exploration of the Suzuki coupling reactions of this compound. We will dissect the principles of chemoselectivity that govern the reaction at either the C6-bromo or the C3-chloro position and provide experimentally grounded, step-by-step protocols for the selective, sequential arylation of this substrate. The insights and methodologies presented herein are designed to empower researchers in pharmaceutical and materials science to leverage this valuable scaffold in their synthetic endeavors.

Pillar 1: The Principle of Chemoselectivity

Achieving site-selectivity in the cross-coupling of polyhalogenated heterocycles is a formidable challenge, yet it unlocks powerful synthetic strategies.[5] The ability to selectively functionalize one position over another hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds. Two primary factors govern this selectivity: the nature of the halogen and the electronic environment of the carbon to which it is attached.

  • Differential Halogen Reactivity : The most straightforward method for ensuring site-selectivity is to utilize substrates with different halogens.[6] The propensity of a carbon-halogen (C-X) bond to undergo the initial, often rate-determining, oxidative addition step with a Pd(0) catalyst follows a well-established trend based on bond dissociation energies (BDEs): C–I > C–Br > C–OTf >> C–Cl.[5][7] For the substrate this compound, this principle dictates that the C6-Br bond is significantly more reactive than the C3-Cl bond. Therefore, under carefully controlled conditions, selective coupling at the C6 position can be achieved with high fidelity, leaving the C3-chloro group intact for subsequent transformations.

  • Electronic Effects of the Heterocycle : The electronic landscape of the pyrrolo[3,2-b]pyridine ring system also influences reactivity. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, which activates ortho (C2) and para (C4) positions towards nucleophilic attack and, analogously, towards oxidative addition in cross-coupling reactions.[5] In the 7-azaindole system, the C6 position is para to the N7 nitrogen, enhancing its electrophilicity and susceptibility to oxidative addition. Conversely, the C3 position resides on the more electron-rich pyrrole ring. While these electronic factors are important, the dominant differentiating factor in this specific substrate is the intrinsic reactivity difference between the C-Br and C-Cl bonds.

By leveraging this pronounced reactivity differential, a sequential, one-pot or two-step Suzuki coupling strategy can be reliably executed. The first coupling is performed under milder conditions targeting the C6-bromo position, followed by a second coupling under more forcing conditions to react the less reactive C3-chloro position.[8]

Visualizing the Synthetic Strategy

The sequential functionalization of this compound allows for the controlled synthesis of diverse di-substituted analogs.

G cluster_start Starting Material cluster_step1 Step 1: Selective C6-Arylation cluster_step2 Step 2: C3-Arylation Start This compound Step1_Reagents Ar¹-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Step1_Reagents Suzuki Coupling 1 (Milder Conditions) Intermediate 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine Step1_Reagents->Intermediate Step2_Reagents Ar²-B(OH)₂ Pd Catalyst (e.g., Pd₂(dba)₃/SPhos) Base (e.g., Cs₂CO₃) Solvent, Higher Temp. Intermediate->Step2_Reagents Suzuki Coupling 2 (Forcing Conditions) FinalProduct 6-Aryl¹-3-Aryl²-1H-pyrrolo[3,2-b]pyridine Step2_Reagents->FinalProduct

Caption: Sequential Suzuki coupling strategy for this compound.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol is optimized for the selective reaction at the more reactive C6-bromo position, leaving the C3-chloro group untouched. The choice of a standard catalyst like Pd(dppf)Cl₂ is sufficient for the reactive C-Br bond and helps to prevent undesired reaction at the C-Cl bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial with a screw cap and septum

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon/nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the starting halide).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf (on normal phase silica) product spot corresponding to the mono-arylated product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Chloro Position

This protocol is designed for the subsequent coupling at the less reactive C3-chloro position of the 6-aryl-3-chloro intermediate. Reactivity at aryl chloride sites requires a more active catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos, and often more forcing conditions (higher temperature, stronger base).[7][8][9]

Materials:

  • 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine (from Protocol 1) (1.0 equiv)

  • Arylboronic acid or ester (1.5 - 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biarylphosphine ligand (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Water, degassed (optional, can be run anhydrously)

  • Argon or Nitrogen gas supply

  • Microwave vial or sealed reaction tube

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or heavy-walled sealed tube, add the 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the second arylboronic acid (1.5 equiv), and cesium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap containing a septum, and purge thoroughly with argon or nitrogen.

  • Catalyst Pre-formation (Optional but Recommended): In a separate small, dry vial under an inert atmosphere, briefly stir the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent (e.g., 1 mL of dioxane) for 5-10 minutes. This pre-forms the active catalytic species.

  • Catalyst and Solvent Addition: Add the catalyst mixture (or the solid catalyst and ligand directly) to the reaction vial, followed by the anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or an appropriate microwave reactor. Heat the reaction to 110-130 °C. Forcing conditions are necessary to activate the C-Cl bond.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting chloro-intermediate. Reactions may require 12-24 hours. If the reaction stalls, a second addition of the catalyst/ligand may be beneficial.[8]

  • Work-up:

    • After cooling to room temperature, carefully unseal the vial.

    • Dilute the contents with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the final 6,3-diaryl-1H-pyrrolo[3,2-b]pyridine.

Data Summary: Recommended Reaction Conditions

ParameterProtocol 1 (C6-Br Coupling)Protocol 2 (C3-Cl Coupling)Rationale & Causality
Substrate This compound6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridineSequential functionalization.
Pd Pre-catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂C-Br bond is more reactive and couples with standard catalysts. C-Cl bond requires a more active Pd(0) source, often generated in situ.[10]
Ligand dppf, PPh₃SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands accelerate the rate-limiting oxidative addition into the strong C-Cl bond.[7][11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often required for less reactive chlorides to facilitate the transmetalation step.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂ODioxane, Toluene, DMF (anhydrous)Aqueous conditions are common for C-Br coupling. Anhydrous conditions can be beneficial for C-Cl coupling with certain ligands.
Temperature 80 - 100 °C110 - 130 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-X]L₂ (Oxidative Addition) Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']L₂ (Transmetalation) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Catalyst Regeneration RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->pos_node Product Formation ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Ester) Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) ArB->Boronate Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->ArB Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is generally rate-limiting, especially for less reactive halides like chlorides.[7]

  • Transmetalation: The organic group (Ar') from the activated organoboron species is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid/ester, forming a more nucleophilic "ate" complex that facilitates this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.

By carefully selecting the reaction components—catalyst, ligand, base, and solvent—chemists can precisely control this cycle to achieve challenging and selective transformations on complex molecules like this compound.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521. [Link]

  • Buchwald, S. L., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Cid, M. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6521. [Link]

  • Fu, G. C., & Littke, A. F. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Gulea, M., et al. (2020). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 25(21), 5265. [Link]

  • Hanumathu, S., et al. (2021). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Hearn, J. M., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Joucla, L., et al. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Li, G., et al. (2019). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 24(18), 3369. [Link]

  • Nolan, S. P., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Pathare, R. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7587–7599. [Link]

  • Schaller, C. P. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sigman, M. S., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Strotman, N. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]

  • Tlili, A., & Riadi, Y. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]

  • Valge, A., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

  • Various Authors. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(11-12), 793-798. [Link]

  • Yang, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed. [Link]

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Azaindole Functionalization

The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents and advanced materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[3][4]

This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a versatile building block for creating diverse libraries of substituted 7-azaindoles. We will delve into the mechanistic underpinnings that govern regioselectivity, present a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][5] The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

A critical consideration for the amination of this compound is the regioselectivity of the reaction. The substrate possesses two potential reaction sites: the C6-Br bond and the C3-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[6] This is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. Consequently, the Buchwald-Hartwig amination is expected to occur preferentially at the C6-bromo position. This chemoselectivity allows for the stepwise functionalization of the 7-azaindole core, where the C6 position can be selectively aminated while leaving the C3-chloro position available for subsequent transformations.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(L2)-X->Amine_Coordination Ar-Pd(II)(L2)(NHR2)-X [Ar-Pd(II)(L2)(NHR2)]+X- Amine_Coordination->Ar-Pd(II)(L2)(NHR2)-X Deprotonation Deprotonation (Base) Ar-Pd(II)(L2)(NHR2)-X->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C6-Position

This protocol details a general procedure for the selective Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.

Reagents and Equipment
Reagent/EquipmentRecommended Grade/Specification
This compound>98% purity
Amine (e.g., morpholine, aniline)Anhydrous, >99% purity
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
Xantphos>98% purity
Sodium tert-butoxide (NaOt-Bu)>98% purity, stored under inert gas
TolueneAnhydrous, <50 ppm H₂O
Schlenk flask or microwave vialAppropriate size for reaction scale
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Standard glassware for workup
Silica gel for column chromatography60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), sodium tert-butoxide (1.4-2.0 eq.), palladium(II) acetate (0.02-0.05 eq.), and Xantphos (0.04-0.10 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of the starting material between 0.1 and 0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are between 4 and 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - NaOt-Bu - Pd(OAc)2 - Xantphos solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat to 80-110 °C inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Dilute monitoring->quench Reaction Complete extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Step-by-step experimental workflow for the amination reaction.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a palladium precatalyst.
Low reaction temperatureIncrease the temperature in increments of 10 °C, up to the boiling point of the solvent.
Insufficiently strong baseEnsure NaOt-Bu is fresh and has been handled under inert gas. Consider using other strong bases like LHMDS.
Formation of Side Products HydrodehalogenationMinimize water content in the reaction. Ensure a sufficient excess of the amine is used.
Double amination (at C3)This is unlikely due to the lower reactivity of the C-Cl bond. If observed, lower the reaction temperature and shorten the reaction time.
Poor Yield after Purification Product instability on silica gelConsider using a different purification method such as crystallization or reverse-phase chromatography.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.

  • Toluene: Toluene is a flammable and toxic solvent. Use in a fume hood and away from ignition sources.

  • Amines: Many amines are toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle with appropriate precautions.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and regioselective method for the synthesis of 6-amino-7-azaindole derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a strategic entry point for the elaboration of this important heterocyclic core. Careful control of reaction conditions, particularly the exclusion of air and moisture, is crucial for achieving high yields and purity. The insights and procedures detailed in this application note are intended to empower researchers in their efforts to develop novel molecules with potential applications in drug discovery and materials science.

References

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614. [Link]

  • Le Duc, G., Meiries, S., & Nolan, S. P. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 13(7), 1848–1851. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chen, Y., & Yek, S. F. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1130–1145. [Link]

  • Kumar, A., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11951–11965. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P., & Grimaud, L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. Angewandte Chemie International Edition, 52(52), 13999-14003*. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Ananikov, V. P., & Zalesskiy, S. S. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6649-6663*. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • Purdue University Graduate School. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2022). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 51(2), 465-469*. [Link]

  • Newman, S. G., & Lautens, M. (2019). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications, 10(1), 1-8*. [Link]

  • Buchwald, S. L., & Mauger, C. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 71(25), 9490-9495*. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold. Its structure is embedded in numerous natural products and serves as a cornerstone in medicinal chemistry, forming the core of many FDA-approved drugs and clinical candidates.[1][2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple avenues for chemical modification.

This guide focuses on a particularly valuable derivative: 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine . This molecule is a trifecta of synthetic utility, presenting three distinct, orthogonally reactive centers:

  • An acidic N-H proton on the pyrrole ring, suitable for N-functionalization.

  • An electron-rich pyrrole C-H bond , susceptible to electrophilic substitution and modern C-H activation.

  • Two halogenated positions on the pyridine and pyrrole rings (C6-Br and C3-Cl ) with differential reactivity in cross-coupling reactions.

The ability to selectively manipulate the pyrrole moiety in the presence of these other handles is paramount for the efficient construction of complex molecular libraries for drug discovery. This document provides a detailed exploration of the principles and protocols governing the functionalization of the pyrrole ring (N1 and C2/C3 positions) of this versatile building block.

Foundational Principles: Understanding Pyrrole Ring Reactivity

A successful functionalization strategy hinges on understanding the inherent chemical properties of the pyrrole nucleus within the 7-azaindole system.

  • Aromaticity and Electron Density: The pyrrole ring is a five-membered aromatic heterocycle.[3] The nitrogen atom's lone pair of electrons participates in the aromatic sextet, rendering the ring electron-rich and thus highly activated towards electrophilic attack, a stark contrast to the electron-deficient nature of the adjacent pyridine ring.[4]

  • Regioselectivity of Electrophilic Substitution: Electrophilic attack on an unsubstituted pyrrole ring overwhelmingly favors the C2 (α) position.[5] This preference is dictated by the superior resonance stabilization of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C2, which allows for delocalization of the positive charge over three atoms, compared to only two for C3 (β) attack.[6][7]

  • Acidity of the N-H Proton: The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5.[5] This allows for facile deprotonation by strong bases (e.g., sodium hydride, potassium tert-butoxide) to generate the nucleophilic pyrrolide anion, which can readily engage with a variety of electrophiles for N-functionalization.

Core Strategies and Protocols for Pyrrole Ring Functionalization

This section details field-proven methods for modifying the N1 and C2/C3 positions of the this compound core.

N-Functionalization: Mastering the Pyrrole Nitrogen

Direct modification of the pyrrole nitrogen is often the first strategic step, as it can protect the N-H, modulate the electronic properties of the ring system, and introduce key pharmacophoric elements.

cluster_N_Func N-Functionalization Workflow Start 6-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine Deprotonation Deprotonation with Base (e.g., NaH, Cs2CO3, K3PO4) Start->Deprotonation Pyrrolide Formation of Nucleophilic Pyrrolide Anion Deprotonation->Pyrrolide Electrophile Electrophile Addition (e.g., Alkyl Halide, Aryl Halide) Pyrrolide->Electrophile Nucleophilic Attack Product N-Functionalized Product Electrophile->Product cluster_BH Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex Base_Coord Base Coordination & Amine Deprotonation PdII_Complex->Base_Coord Amide_Complex Ar-Pd(II)-NR'R''(L2) Base_Coord->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Pyrrolide Anion Amine->Base_Coord

Sources

Application Notes & Protocols: Leveraging 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of kinases.[1] Its structural resemblance to the purine ring of ATP allows it to function as an effective "hinge-binder," a critical interaction for potent kinase inhibition.[1][2] This guide focuses on a particularly strategic building block, 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , and elucidates its application in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, detailed experimental protocols for its sequential functionalization, and expert insights into the rationale behind methodological choices, aimed at researchers and professionals in drug discovery and development.

The Strategic Advantage of a Differentially Halogenated Scaffold

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive and susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond.[3][4] This reactivity gradient is not a limitation but a powerful feature, enabling a controlled, regioselective, and sequential approach to molecular elaboration.

This strategy allows for the systematic construction of a kinase inhibitor library. The C6-position, functionalized first via the more labile bromide, can be used to introduce substituents that occupy the core hydrophobic pocket of the kinase active site. The C3-position, modified in a subsequent step, can then be used to append moieties that extend into the solvent-exposed region, often influencing selectivity and pharmacokinetic properties.

Caption: Sequential functionalization workflow for the scaffold.

Protocol I: Regioselective Suzuki-Miyaura Coupling at the C6-Position

The first step in elaborating the scaffold is typically a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for introducing a diverse range of aryl or heteroaryl moieties at the C6-position, leveraging the higher reactivity of the C-Br bond.[4][5]

Principle of Reaction

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product, regenerating the catalyst.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical for promoting these steps, especially with heteroaromatic substrates.[6]

Detailed Experimental Protocol

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, pre-mix the Pd₂(dba)₃ catalyst and XPhos ligand in a small amount of the dioxane solvent.

  • Add the catalyst/ligand slurry to the main reaction flask, followed by the degassed 4:1 dioxane/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediate.[7]

Data & Troubleshooting
EntryArylboronic AcidCatalyst SystemBaseTypical Yield
1Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄85-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃70-85%[8]
3Pyridine-3-boronic acidXPhos Pd G2K₃PO₄75-90%[6]

Troubleshooting:

  • Low Conversion: Ensure the reaction is performed under strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst. Verify the quality of the reagents, particularly the boronic acid. Consider using a pre-catalyst like XPhos Pd G2 for more reliable results.[6]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a strictly inert atmosphere and adding the boronic acid slowly or in portions.[6]

Protocol II: Buchwald-Hartwig Amination at the C3-Position

With the C6-position successfully functionalized, the remaining C-Cl bond becomes the target for introducing the crucial amine side chain via a Buchwald-Hartwig amination. This C-N bond-forming reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines.[9][10][11]

Principle of Reaction

The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond. An amine then coordinates to the palladium center, and a strong, non-nucleophilic base facilitates its deprotonation to form an amido complex. Reductive elimination then forges the C-N bond and regenerates the catalyst.[9][10] The use of sterically hindered ligands is key to promoting the final reductive elimination step.

Detailed Experimental Protocol

Materials & Equipment:

  • 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediate (from Protocol I)

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (5 mol%)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Anhydrous Toluene or THF

  • Schlenk tube or sealed vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), Pd(dba)₂, and BINAP.

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2-1.5 equiv.).

  • Finally, add the sodium tert-butoxide base. Note: Add the base last as it is highly reactive.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[12]

  • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Integrated Synthetic Workflow and Characterization

The combination of these two protocols provides a robust and flexible platform for generating diverse kinase inhibitors. The overall workflow is a powerful engine for structure-activity relationship (SAR) studies.

Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 1. Add Scaffold, Boronic Acid, & K3PO4 to flask B 2. Add Pd2(dba)3/XPhos & degassed solvent A->B C 3. Heat at 100-110 °C B->C D 4. Work-up & Purify C->D Intermediate Intermediate: 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine D->Intermediate E 5. Add Intermediate, Pd(dba)2, BINAP, & Amine to tube F 6. Add NaOtBu base E->F G 7. Heat at 80-100 °C F->G H 8. Quench, Work-up & Purify G->H Final Final Product: Kinase Inhibitor H->Final Start Starting Material: This compound Start->A Intermediate->E

Caption: Detailed experimental workflow from starting material to final product.

Characterization: The identity and purity of all intermediates and final products should be rigorously confirmed.

  • LC-MS: To confirm the mass of the desired product and monitor reaction completion.

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the substitutions.

  • HPLC: To determine the purity of the final compound before biological screening.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its differentially substituted halogen atoms provide synthetic handles for controlled, sequential functionalization, enabling the efficient exploration of chemical space around the pyrrolopyridine core. The robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols detailed herein offer a reliable pathway for the construction of diverse compound libraries, accelerating the discovery of novel and potent therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • Al-Blewi, F. F., Al-Jaber, N. A., & El-Gamal, M. I. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(4), 433–450. [Link]

  • El-Damasy, D. A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 139, 106734. [Link]

  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 24(10), 3745–3755. [Link]

  • Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1433–1453. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5406. [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10133–10153. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(14), 9695-9743. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566–4569. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7047–7063. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(23), 13645-13656. [Link]

  • Larsson, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3583. [Link]

Sources

Application Note: Palladium and Copper-Catalyzed N-Arylation of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its structural resemblance to purine enables it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, antivirals, and anti-cancer agents. The specific substrate, 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, is a highly versatile building block. The presence of two distinct halogen atoms at the C3 and C6 positions, along with a reactive N-H group on the pyrrole ring, offers three potential sites for functionalization.

This application note provides a comprehensive guide for researchers on the selective N-arylation of this compound. We will explore the two most prominent and effective catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower scientists to optimize these reactions for their specific arylating partners and downstream applications. A key consideration in these protocols is the preservation of the C-Br and C-Cl bonds, allowing for subsequent selective cross-coupling reactions at these positions.

Chemical Principles & Mechanistic Overview

The formation of a carbon-nitrogen bond between an aryl group and the pyrrole nitrogen of the azaindole core is a challenging transformation that typically requires a transition metal catalyst. The two most reliable methods, Buchwald-Hartwig amination and Ullmann condensation, offer distinct advantages and operate through different catalytic cycles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1][2] It generally proceeds under milder conditions than Ullmann-type reactions and tolerates a wider array of functional groups. The reaction involves the palladium-catalyzed coupling of an amine (or N-H heterocycle) with an aryl halide or sulfonate.[2]

The catalytic cycle, illustrated below, is generally accepted to proceed via three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The N-H heterocycle coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom couple, forming the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to promote the reductive elimination step and stabilize the catalytically active Pd(0) species.[3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OxAdd + Ar-X Amido Palladium Amido Complex L-Pd(II)(Ar)(NRR') OxAdd->Amido + H-NRR' - HX (via Base) Amido->Pd(0)L Reductive Elimination + Ar-NRR' Product N-Aryl Product (Ar-NRR') Amido->Product ArX Aryl Halide ArX->OxAdd Amine Pyrrolo[3,2-b]pyridine (H-NRR') Amine->Amido caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Fig. 1: Buchwald-Hartwig Catalytic Cycle
Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classic method for C-N bond formation that uses a copper catalyst.[4][5] While traditional Ullmann conditions often require harsh temperatures, modern protocols utilizing specific ligands allow the reaction to proceed under much milder conditions, significantly expanding its applicability.[6][7][8] This method is often more cost-effective than its palladium-catalyzed counterpart.

The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle:

  • Amine Coordination: The N-H heterocycle reacts with an active Cu(I) species.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Cu(I) catalyst.[5]

Simple diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be highly effective in accelerating the reaction, likely by stabilizing the copper intermediates.[7]

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle Cu(I)X Active Cu(I) Catalyst Cu(III) Cu(III) Intermediate (L)Cu(III)(Ar)(X)(NRR') Cu(I)X->Cu(III) + Ar-X + H-NRR' Cu(III)->Cu(I)X Reductive Elimination + Ar-NRR' Product N-Aryl Product (Ar-NRR') Cu(III)->Product ArX Aryl Halide ArX->Cu(III) Amine Pyrrolo[3,2-b]pyridine (H-NRR') Amine->Cu(III) caption Fig. 2: Ullmann Condensation Catalytic Cycle

Fig. 2: Ullmann Condensation Catalytic Cycle

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound. It is imperative that all reactions are carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add azaindole, aryl halide, base, catalyst, & ligand to a dry reaction vessel. solvent 2. Add anhydrous solvent and degas the mixture. prep->solvent heat 3. Heat to desired temperature with vigorous stirring. solvent->heat monitor 4. Monitor progress by TLC or LC-MS. heat->monitor cool 5. Cool to room temperature and quench the reaction. monitor->cool filter 6. Dilute with organic solvent and filter through Celite. cool->filter extract 7. Perform aqueous wash (water, brine). filter->extract dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify 9. Purify by flash column chromatography. dry->purify caption Fig. 3: General Experimental Workflow

Fig. 3: General Experimental Workflow
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is highly reliable for a broad range of aryl bromides and iodides and is often the first choice for this transformation. The conditions are based on established procedures for the selective amination of similar dihalogenated heteroaromatics.[9][10]

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl bromide, Aryl iodide)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand: Xantphos or BINAP

  • Base: Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen

Procedure:

  • To a dry Schlenk tube or sealed reaction vial, add this compound (1.0 mmol, 1.0 eq), the aryl halide (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.[11]

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ (1-3)Xantphos (2-6)Cs₂CO₃ (2.0)Dioxane11012-2475-95%
Pd(OAc)₂ (2-5)BINAP (3-8)K₃PO₄ (2.0)Toluene10012-2470-90%
Pd₂(dba)₃ (1-3)DavePhos (2-6)NaOtBu (1.5)Toluene80-1008-1680-98%
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol provides a cost-effective alternative to palladium catalysis and is particularly effective with aryl iodides.

Materials:

  • This compound

  • Aryl Iodide

  • Copper(I) Iodide (CuI)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • In a sealed tube or reaction vial, combine this compound (1.0 mmol, 1.0 eq), the aryl iodide (1.5 mmol, 1.5 eq), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous DMF (5 mL) followed by the ligand, DMEDA (0.2 mmol, 20 mol%), via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts.

  • Wash the filtrate extensively with water to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.[12]

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation

Copper Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
CuI (10)DMEDA (20)K₂CO₃ (2.0)DMF120-14024-4865-85%
CuI (5-10)1,10-Phenanthroline (10-20)K₃PO₄ (2.0)Dioxane11024-3670-90%
CuO nanoparticles (5)NoneK₂CO₃ (2.0)Toluene1801860-80%[8]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Insufficiently anhydrous conditions- Base is not strong enough- Reaction temperature too low- Use fresh catalyst and high-purity reagents.- Ensure solvents are anhydrous and the system is under a positive pressure of inert gas.- For Pd-catalysis, switch to a stronger base like NaOtBu.- Increase temperature in 10 °C increments.
Formation of Side Products - Dehalogenation (hydrodehalogenation)- C-H Arylation at C2 position- Homocoupling of aryl halide- Use a milder base (e.g., K₃PO₄ instead of NaOtBu).- Lower the catalyst loading.[13]- Ensure slow addition of reagents or run at a more dilute concentration.
Poor Yield - Incomplete reaction- Product degradation at high temp- Difficult purification- Increase reaction time.- Screen different ligands; a bulkier ligand may be required.- Attempt the reaction at a lower temperature for a longer duration.- Optimize chromatography conditions.

Conclusion

The N-arylation of this compound is a critical transformation for generating novel molecular entities for drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are highly effective methods for achieving this goal. The choice between the two protocols will depend on factors such as substrate scope, cost considerations, and available equipment. The Buchwald-Hartwig approach generally offers broader applicability and milder conditions, while the Ullmann reaction provides a robust and economical alternative. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse library of N-arylated 7-azaindoles, paving the way for the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Direct arylation of azaindole N‐oxides and of azaindazole N‐oxides.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Králová, P., & Čerňa, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Singh, A. K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • Singh, A. K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

  • Pandey, A., et al. (2025). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. New Journal of Chemistry, 49, 17936-17950. [Link]

  • University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from figshare. [Link]

  • Lane, B. S., & Sames, D. (2005). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 7(19), 4053–4056. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from ResearchGate. [Link]

  • Laras, Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Galkin, M. V., & Samec, J. S. (2016). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 21(9), 1148. [Link]

  • Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from Encyclopedia.pub. [Link]

  • Li, J. H., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(8), 12444–12457. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Retrieved from RSC Advances. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Convenient Synthesis of Functionalized Pyrrolo[3,4‐b]pyridines and Pyrrolo[3,4‐b]quinolines via Three‐Component Reactions.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][14][15]diazepinones. Retrieved from ResearchGate.

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • National Institutes of Health. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.

Sources

The Strategic Utility of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Power of Halogenation

The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional bioisostere for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, positioning kinase inhibitors at the forefront of targeted therapy.[3]

This application note focuses on a particularly valuable, dihalogenated derivative: 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine . The strategic placement of two distinct halogen atoms on this scaffold provides medicinal chemists with a powerful tool for sequential and site-selective functionalization. This dual-handle approach allows for the controlled and divergent synthesis of complex molecular architectures, enabling rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

The key to the synthetic utility of this molecule lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond.[1][4] This reactivity differential (I > Br > OTf >> Cl) is a well-established principle in cross-coupling chemistry and forms the basis for the selective protocols detailed herein.[5] By carefully selecting reaction conditions, one can functionalize the C6-bromo position while leaving the C3-chloro position intact for subsequent transformations, or vice-versa under more forcing conditions.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for key synthetic transformations and insights into the design of kinase inhibitors.

Core Synthetic Strategies: A Stepwise Approach to Molecular Diversity

The differential reactivity of the two halogen atoms is the linchpin for the strategic use of this compound. The following workflow illustrates the general approach to its sequential functionalization.

G A 6-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine B Selective Reaction at C6 (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) A->B Mild Pd-catalyzed conditions C 6-Substituted-3-chloro- 1H-pyrrolo[3,2-b]pyridine Intermediate B->C D Reaction at C3 (e.g., Suzuki, Buchwald-Hartwig, SNAr) C->D More forcing conditions or different coupling methodology E Di-substituted 1H-pyrrolo[3,2-b]pyridine Target Molecule D->E

Figure 1: A generalized workflow for the sequential functionalization of this compound, exploiting the differential reactivity of the C-Br and C-Cl bonds.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[6] When applied to this compound, the greater reactivity of the C-Br bond allows for selective arylation or vinylation at the 6-position.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand is common. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often enhance catalytic activity, especially for less reactive chlorides, but are also effective for bromides under milder conditions. For selective coupling of the bromide, a less activating ligand like PPh₃ can be sufficient.[7]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) if not using a pre-formed catalyst complex.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the Schlenk flask containing the solids. Stir for 5-10 minutes to ensure good mixing.

  • Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90°C. The progress of the reaction should be monitored by TLC or LC-MS. Selective coupling at the C6-bromo position is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediate.

G cluster_0 Suzuki-Miyaura Coupling at C6 A 6-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine C Pd Catalyst (e.g., Pd₂(dba)₃/SPhos) Base (e.g., K₂CO₃) Dioxane/H₂O, 80-90°C A->C B + Ar-B(OH)2 B->C D 6-Aryl-3-chloro- 1H-pyrrolo[3,2-b]pyridine C->D

Figure 2: Reaction scheme for the selective Suzuki-Miyaura coupling at the C6-position.

Application Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination provides a powerful route to form C-N bonds, which are ubiquitous in pharmaceuticals.[9] Similar to the Suzuki coupling, selectivity for the C6-bromo position can be readily achieved.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium pre-catalysts, particularly those incorporating bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos), are highly effective for C-N coupling. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may need to be optimized depending on the amine coupling partner.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to 80-110°C. Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 6-amino-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Application Protocol 3: Sonogashira Coupling at the C6-Position

The Sonogashira coupling is the method of choice for introducing alkyne moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, reduction) or as integral parts of the final pharmacophore.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[13]

  • Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the starting materials have limited solubility in the amine base.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 3-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the 6-alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 7-azaindole scaffold is a key component of several approved kinase inhibitors, such as the BRAF inhibitor Vemurafenib.[2] While Vemurafenib itself is a 7-azaindole (pyrrolo[2,3-b]pyridine), the strategic principles of its design are directly applicable to the pyrrolo[3,2-b]pyridine core. The 6-position often serves as the "hinge-binding" region, interacting with the backbone of the kinase ATP-binding site, while the 3-position is typically directed towards the solvent-exposed region, allowing for the introduction of larger, solubility-enhancing groups.

Let's consider a hypothetical design based on this compound for the synthesis of a novel kinase inhibitor scaffold.

G A 6-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine B Step 1: Suzuki Coupling (Aryl Boronic Acid) A->B Selective reaction at C6 C 6-Aryl-3-chloro Intermediate B->C D Step 2: Buchwald-Hartwig Amination (Cyclic Amine) C->D Reaction at C3 E Final Kinase Inhibitor Scaffold (6-Aryl-3-amino-1H-pyrrolo[3,2-b]pyridine) D->E

Figure 3: A hypothetical two-step synthesis of a kinase inhibitor scaffold, demonstrating the strategic use of sequential cross-coupling reactions.

In this strategy, a Suzuki coupling is first performed at the more reactive C6-bromo position to install an aryl group, which could be designed to interact with a specific hydrophobic pocket in the target kinase. Subsequently, a Buchwald-Hartwig amination at the C3-chloro position can introduce a solubilizing group, such as a morpholine or piperazine ring, which is a common feature in many kinase inhibitors to improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, we can infer trends from related azaindole-based kinase inhibitors. The following table summarizes expected SAR trends based on modifications at the 6- and 3-positions.

PositionModificationExpected Impact on Kinase ActivityRationale
C6 Small, planar aryl/heteroaryl groupsPotentially High Can act as a hinge-binder, forming key hydrogen bonds and π-stacking interactions within the ATP-binding site.
C6 Bulky, non-planar groupsLikely Decreased May cause steric hindrance and disrupt optimal binding in the hinge region.
C6 Aliphatic aminesVariable The impact depends on the specific interactions within the active site; may increase solubility but could reduce binding affinity if key hydrophobic interactions are lost.
C3 Small, polar groups (e.g., -OH, -NH₂)Variable Can form additional hydrogen bonds with solvent or nearby residues, potentially increasing potency and solubility.
C3 Large, solubilizing groups (e.g., morpholine, piperazine)Tolerated, may improve PK This position often points towards the solvent-exposed region, allowing for larger substituents to enhance solubility and other ADME properties without negatively impacting binding.
C3 Lipophilic groupsPotentially Decreased May lead to poor solubility and non-specific binding.

Conclusion

This compound is a highly versatile and strategically valuable building block in medicinal chemistry. The differential reactivity of its two halogen atoms provides a robust platform for the selective and sequential introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. This enables the efficient synthesis of diverse libraries of compounds centered on the privileged 7-azaindole scaffold, making it an ideal starting point for the discovery and optimization of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful chemical tool.

References

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL: [Link])

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. (URL: [Link])

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Wikipedia. Sonogashira coupling. (URL: [Link])

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. (URL: [Link])

  • Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])

  • Chemistry LibreTexts. Sonogashira Coupling. (URL: [Link])

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (URL: [Link])

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: [Link])

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. (URL: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. ResearchGate. (URL: [Link])

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. (URL: [Link])

  • Synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1, 2, 3-triazol-1-yl) methyl) quinoline derivatives via click chemistry approach. World Journal of Pharmaceutical Research. (URL: [Link])

  • Wikipedia. Suzuki reaction. (URL: [Link])

Sources

Selective Sonogashira Cross-Coupling of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: A Protocol for the Synthesis of C6-Alkynylated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive, field-proven protocol for the selective Sonogashira coupling of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. The inherent reactivity difference between the aryl bromide and aryl chloride moieties allows for a highly regioselective alkynylation at the C6 position. This guide details the mechanistic rationale, experimental setup, reaction optimization, and purification procedures, tailored for researchers in drug discovery and development engaged in the synthesis of complex heterocyclic molecules. The pyrrolo[3,2-b]pyridine core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors, making this protocol highly relevant for medicinal chemistry programs.[3][4][5]

Introduction: The Strategic Importance of Selective Alkynylation

The Sonogashira reaction, first reported in 1975, has become an indispensable tool for creating arylalkynes and conjugated enynes due to its operational simplicity and tolerance of a wide range of functional groups.[1][6] The reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[2][7]

The substrate, this compound, presents an interesting challenge and opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf >> Cl.[8] This predictable reactivity gradient is the cornerstone of our experimental design, allowing for the selective activation of the C-Br bond at the 6-position while leaving the C-Cl bond at the 3-position intact for subsequent orthogonal transformations. This strategy enables the rapid construction of molecular complexity from a single, readily available starting material, a highly desirable feature in library synthesis for drug discovery.[9]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Sonogashira coupling hinges on the synergy between two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[10][11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The primary cycle begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of the pyrrolopyridine) to a Pd(0) species, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.[12] This step is crucial as it activates the alkyne for the subsequent step.

  • Transmetalation: The key event is the transmetalation step, where the acetylide group is transferred from the copper to the Pd(II) complex, regenerating the copper(I) catalyst.[8][13]

  • Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HBr) formed as a byproduct.[14]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichCoupling partner. Ensure it is free of moisture.
Bis(triphenylphosphine)palladium(II) dichloride98%Strem ChemicalsPdCl₂(PPh₃)₂. A common, air-stable palladium precatalyst.[7]
Copper(I) Iodide (CuI)98%Acros OrganicsCo-catalyst. Should be a light-colored powder; dark color indicates oxidation.
Triethylamine (TEA)Anhydrous, >99.5%Acros OrganicsBase and solvent. Use from a freshly opened bottle or distill.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsCo-solvent. Use from a solvent purification system or over Na/benzophenone.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄Cl--For workup.
Brine--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-Drying agent.
Celite® 545-Fisher ScientificFor filtration.
Silica Gel230-400 meshSiliCycleFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Reaction Parameters Summary
ParameterValueMoles (mmol)Equivalents
This compound248.5 mg1.01.0
Terminal Alkyne (Phenylacetylene example)135 µL (122.6 mg)1.21.2
PdCl₂(PPh₃)₂21 mg0.030.03
Copper(I) Iodide (CuI)11.4 mg0.060.06
Triethylamine (TEA)3 mL-Solvent
Tetrahydrofuran (THF)6 mL-Solvent
Reaction Temperature Room Temperature (approx. 25 °C)--
Reaction Time 4-12 hours--
Step-by-Step Procedure
  • Flask Preparation: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. Allow it to cool to room temperature.

  • Reagent Addition: To the flask, add this compound (248.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol). The order of addition of the solids is not critical.

  • Inert Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[10]

  • Solvent and Base Addition: Using a syringe, add anhydrous THF (6 mL) followed by anhydrous triethylamine (3 mL). Stir the mixture to dissolve the solids. The solution may appear as a yellow-to-brown suspension.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 135 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 30% EtOAc/Hexanes eluent) or LC-MS. The reaction is typically complete within 4-12 hours. A completed reaction will show the consumption of the starting aryl bromide.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the palladium catalyst and copper salts.[15] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The NH₄Cl wash helps to remove the amine base and copper salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final C6-alkynylated pyrrolo[3,2-b]pyridine.

Product Characterization

The identity and purity of the synthesized 6-alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. The disappearance of the proton signal corresponding to the 6-position of the starting material and the appearance of alkyne-related signals are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst; Poor quality reagents (wet solvents/base); Low temperature.Use a fresh, active catalyst. Ensure all reagents and solvents are anhydrous.[2] Gently heat the reaction to 40-50 °C if no reaction occurs at RT.
Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst.Ensure the reaction is run under strictly anaerobic conditions.[1] Reduce the loading of CuI or consider a "copper-free" protocol.[16]
Difficult Purification Streaking on TLC plate; Product instability.Add 1% triethylamine to the chromatography eluent to prevent product streaking on the silica. Handle potentially unstable products quickly and store them cold.

References

  • Vertex AI Search, based on "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Vedantu.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • PubMed.
  • ResearchGate.
  • ResearchGate. The Sonogashira coupling reaction mechanism.
  • BYJU'S. Sonogashira Coupling.
  • YouTube. Sonogashira coupling.
  • Benchchem.
  • NROChemistry. Sonogashira Coupling.
  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.
  • MDPI.
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • MDPI.
  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. What is the best procedure for Sonogashira coupling?.
  • PubMed.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
  • ResearchGate.
  • ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes.
  • ElectronicsAndBooks.
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • Taylor & Francis Online. Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • NIH.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Pendidikan Kimia.
  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

Sources

The Strategic Utility of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Privileged Pyrrolo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrrolo[3,2-b]pyridine (or 7-azaindole) core is a privileged scaffold, forming the backbone of numerous biologically active compounds, including several approved kinase inhibitor drugs.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent mimic of the purine hinge-binding motif in ATP-binding sites of kinases. The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools for fragment-based drug discovery (FBDD), enabling precise, vector-oriented growth of a fragment into a potent and selective lead compound.[3][4]

This guide focuses on 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , a versatile fragment that offers two distinct and orthogonally reactive handles for synthetic elaboration. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions allows for a stepwise and controlled diversification of the core structure, making it an invaluable starting point for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Properties for Fragment-Based Screening

This compound is a solid at room temperature with the following key properties that make it suitable for fragment screening libraries.

PropertyValueSource
CAS Number 1190319-44-8[5]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [5]
Predicted XlogP 2.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

These properties generally align with the "Rule of Three" for fragment design, which suggests a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.

Synthetic Utility and Regioselective Functionalization

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. This allows for selective functionalization at the 6-position, followed by a subsequent, and often different, coupling reaction at the 3-position. This sequential approach is a cornerstone of efficient lead optimization.

Palladium-Catalyzed Cross-Coupling Reactions: The Chemist's Toolkit

Modern synthetic organic chemistry offers a powerful array of palladium-catalyzed cross-coupling reactions that are well-suited for the functionalization of heterocyclic scaffolds.[6] The three most common and versatile reactions for this fragment are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Diagram of Synthetic Pathways

G cluster_start Starting Fragment cluster_reactions Regioselective Cross-Coupling at C6 (Br) cluster_products1 C6-Functionalized Intermediates cluster_reactions2 Cross-Coupling at C3 (Cl) cluster_products2 Disubstituted Products A This compound B Suzuki-Miyaura (Ar-B(OH)2) A->B Pd catalyst, base C Buchwald-Hartwig (R2NH) A->C Pd catalyst, base D Sonogashira (RC≡CH) A->D Pd/Cu catalyst, base E 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine B->E F 6-Amino-3-chloro-1H-pyrrolo[3,2-b]pyridine C->F G 6-Alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine D->G H Suzuki-Miyaura (Ar'-B(OH)2) E->H More forcing conditions F->H More forcing conditions I Buchwald-Hartwig (R'2NH) G->I More forcing conditions K 6-Aryl-3-Aryl'-1H-pyrrolo[3,2-b]pyridine H->K L 6-Amino-3-Aryl'-1H-pyrrolo[3,2-b]pyridine H->L M 6-Alkynyl-3-Amino'-1H-pyrrolo[3,2-b]pyridine I->M J Sonogashira (R'C≡CH)

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[7] By carefully selecting the catalyst and reaction conditions, one can achieve selective coupling at the more reactive C-Br bond.

Objective: To synthesize a 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.[8]

  • Base: Potassium carbonate is a common and effective base for Suzuki reactions, generally well-tolerated by many functional groups.

  • Solvent: A mixture of dioxane and water is often used to ensure solubility of both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[9]

Objective: To synthesize a 6-(substituted-amino)-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • A suitable phosphine ligand (e.g., BINAP or XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk tube.

  • Add the this compound and the amine.

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by additional toluene to achieve the desired concentration.

  • Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction by careful addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is essential for efficient C-N bond formation.[10] The choice of ligand can significantly impact the reaction's success and may need to be optimized for specific substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which can be valuable intermediates or final products in drug discovery programs.[11]

Objective: To synthesize a 6-alkynyl-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • A suitable amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash column chromatography.

Rationale for Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system of palladium and copper.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: The amine base is crucial as it serves both to neutralize the HX byproduct and as a solvent in some cases.

Application in Fragment-Based Drug Discovery: A Kinase Inhibitor Case Study

The pyrrolo[3,2-b]pyridine scaffold is a well-established hinge-binding motif for many protein kinases. An FBDD campaign might begin by screening a library of fragments, including this compound, against a kinase of interest.

FBDD Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization cluster_evaluation Lead Characterization A Fragment Library (incl. 6-Br-3-Cl-pyrrolo[3,2-b]pyridine) B Biophysical Screening (SPR, NMR, X-ray) A->B Screen against protein target C Hit Identification B->C Analyze binding D Co-crystal Structure (Fragment + Target) C->D Validate hit E Structure-Guided Design (Identify Growth Vectors) D->E Identify exit vectors F Regioselective Synthesis (Suzuki, Buchwald-Hartwig, etc.) E->F Synthesize analogs G SAR Exploration F->G Test new compounds G->E Iterate design H In Vitro Assays (Potency, Selectivity) G->H Evaluate potent compounds I ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Upon identifying this compound as a binder, X-ray crystallography could reveal its binding mode in the kinase's ATP pocket. The bromine at the 6-position and the chlorine at the 3-position would likely point towards distinct sub-pockets, providing clear "growth vectors" for chemical elaboration to improve potency and selectivity. For instance, the 6-position might be directed towards a solvent-exposed region where larger, polar groups could be introduced via a Suzuki coupling to enhance solubility and target engagement. Concurrently, the 3-position could be modified with smaller, hydrophobic groups via a subsequent coupling to probe a more buried pocket.

Protocol 4: In Vitro Kinase Assay

Once a library of derivatives has been synthesized, their biological activity must be assessed. A common method is an in vitro kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Objective: To determine the IC₅₀ of synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add a small volume of each inhibitor dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the target kinase and substrate solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.

  • Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. This data, combined with the structural information of the synthesized compounds, builds the Structure-Activity Relationship (SAR) that guides the next round of synthetic optimization.

Conclusion

This compound is a highly valuable and strategically designed fragment for drug discovery. Its dihalogenated nature provides two orthogonally addressable points for synthetic elaboration, allowing for a systematic and efficient exploration of chemical space around a privileged heterocyclic core. The protocols outlined above for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for the regioselective functionalization of this fragment. When integrated into a comprehensive FBDD workflow, including biophysical screening and in vitro biological evaluation, this compound can serve as an exceptional starting point for the development of novel therapeutics.

References

  • Snieckus, V., et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 51(35), 8844-8847. Available at: [Link]

  • Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Lee, J. H., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 327-330. Available at: [Link]

  • Auctores Publishing. (2018). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • G. A. M. Giessel, et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2434-2441. Available at: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available at: [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(16), 5349-5353. Available at: [Link]

  • Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 23(4), 937-945. Available at: [Link]

  • University of Southampton. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1915. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available at: [Link]

  • Nichols, P. L., et al. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 61(15), 6587-6604. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • University College London. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(11), 2530. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1162-1170. Available at: [Link]

  • Hudson, A. S., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2006(12), 1847-1850. Available at: [Link]

  • University of Southampton. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Available at: [Link]

  • Chessum, N. E., & Scott, J. S. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 11(12), 1339-1356. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wang, C., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 4(2), 102283. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. Available at: [Link]

  • Yurttaş, L., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(18), 9876. Available at: [Link]

  • Appchem. This compound. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • Aiello, D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17654-17667. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(19), 4340-4343. Available at: [Link]

  • ResearchGate. (2019). Regioseletive C–H functionalization of 7-azaindoles. Available at: [Link]

  • PubChem. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 23, 2206-2220. Available at: [Link]

  • Asiri, A. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17359-17367. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR, 7(5), 780-785. Available at: [Link]

  • Royal Society of Chemistry. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 5, 87693-87697. Available at: [Link]

Sources

The Strategic Functionalization of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of highly functionalized heterocyclic cores is paramount. Among these, the 7-azaindole scaffold, also known as 1H-pyrrolo[3,2-b]pyridine, has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] This application note focuses on a key derivative of this family, 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-44-8) , a versatile building block whose distinct electronic and steric properties offer a gateway to novel and complex molecular architectures.

This document serves as a detailed guide for researchers, medicinal chemists, and process development scientists, providing in-depth protocols and mechanistic insights into the application of this compound in palladium-catalyzed cross-coupling reactions. We will explore its selective functionalization, a critical aspect stemming from the differential reactivity of its bromine and chlorine substituents.

The Dichotomy of Reactivity: A Chemist's Handle for Selectivity

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine (C-Cl) bond. This reactivity trend (C-I > C-Br > C-Cl) is a cornerstone of modern cross-coupling chemistry, allowing for the site-selective functionalization of polyhalogenated heterocycles.[3]

By carefully selecting the reaction conditions, a chemist can orchestrate a stepwise functionalization, first at the more reactive 6-position (C-Br) and subsequently at the less reactive 3-position (C-Cl). This sequential approach provides a powerful tool for building molecular complexity in a controlled and predictable manner.

Application in Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds.[2] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are often crucial for achieving desired pharmacological activities. The selective coupling at the 6-position allows for the synthesis of 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediates, which can be further elaborated.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes a representative procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 6-position of this compound.

Reaction Scheme:

Suzuki_Miyaura reac1 This compound reac_plus + reac1->reac_plus reac2 Ar-B(OH)2 reac2->reac_plus prod 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine reaction_arrow Pd Catalyst, Base Solvent, Heat reac_plus->reaction_arrow reaction_arrow->prod Buchwald_Hartwig reac1 This compound reac_plus + reac1->reac_plus reac2 R¹R²NH reac2->reac_plus prod 6-(R¹R²N)-3-chloro-1H-pyrrolo[3,2-b]pyridine reaction_arrow Pd Catalyst, Ligand Base, Solvent, Heat reac_plus->reaction_arrow reaction_arrow->prod Sequential_Functionalization start This compound intermediate 6-Aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine start->intermediate Suzuki-Miyaura (C-Br coupling) final_product 6-Aryl-3-amino-1H-pyrrolo[3,2-b]pyridine intermediate->final_product Buchwald-Hartwig (C-Cl coupling)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The pyrrolo[3,2-b]pyridine (or 4-azaindole) core is a privileged scaffold in drug discovery, and its halogenated derivatives are key intermediates for introducing molecular diversity through cross-coupling reactions.[1]

This guide provides a plausible and robust synthetic strategy, addresses common challenges in a direct question-and-answer format, and offers detailed protocols to improve yield and purity.

Part 1: General Synthetic Strategy & Workflow

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity during the halogenation steps. A logical and efficient approach begins with the construction of the brominated 4-azaindole core, followed by selective chlorination of the electron-rich pyrrole ring.

The proposed overall workflow is outlined below. This strategy prioritizes the introduction of the bromine atom on the pyridine ring first, as direct bromination of the 1H-pyrrolo[3,2-b]pyridine scaffold can be complex. The subsequent chlorination at the C3 position of the pyrrole ring is a well-established transformation for such electron-rich systems.[2][3]

Synthetic Workflow A 2-Amino-5-bromopyridine (Starting Material) B 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Brominated Core Synthesis) A->B Pyrrole Ring Annulation (e.g., Bartoli Indole Synthesis) C This compound (Final Product) B->C Electrophilic Chlorination (e.g., with NCS)

Caption: Proposed synthetic pathway for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most common synthetic route to the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core?

A1: One of the most robust and widely used methods for constructing azaindole scaffolds is the Bartoli indole synthesis.[4][5] This reaction involves the treatment of a nitro-pyridine derivative with an excess of a vinyl Grignard reagent. For the 4-azaindole core, a substituted 3-nitropyridine is the typical starting material.[4] Alternative modern methods include palladium-catalyzed cascade reactions from amino-o-bromopyridines.[6]

Q2: Why is the proposed strategy to brominate first, then chlorinate?

A2: This sequence is dictated by the principles of electrophilic aromatic substitution on this heterocyclic system.

  • Pyrrole Ring Reactivity: The pyrrole ring is significantly more electron-rich and thus more activated towards electrophiles than the pyridine ring. Direct halogenation of the parent 1H-pyrrolo[3,2-b]pyridine will almost exclusively occur at the C3 position.[7]

  • Regiocontrol: To achieve the desired 6-bromo, 3-chloro substitution pattern, it is synthetically more straightforward to begin with a pyridine precursor that already contains the bromine atom at the correct position (e.g., 2-amino-5-bromopyridine). After the pyrrole ring is formed, the highly reactive C3 position can be selectively chlorinated using a mild electrophilic chlorinating agent like N-Chlorosuccinimide (NCS).[3][8]

Q3: What are the most critical parameters affecting the overall yield?

A3: Several factors are critical across the synthetic sequence:

  • Purity of Starting Materials: Ensure all reagents, particularly the aminopyridine and halogenating agents, are pure and dry.

  • Inert Atmosphere: The Grignard reaction in the Bartoli synthesis and any subsequent organometallic cross-coupling reactions require strictly anhydrous conditions under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Both the Bartoli reaction (typically run at low temperatures like -78°C to -20°C) and the halogenation steps require careful temperature management to minimize side-product formation.[4]

  • Stoichiometry of Halogenating Agents: Precise control over the equivalents of NCS is crucial. Using excess NCS can lead to dichlorination or other side reactions.

Q4: How can I reliably characterize the final product?

A4: A combination of spectroscopic methods is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The proton NMR will show characteristic signals for the protons on both the pyrrole and pyridine rings, with distinct coupling patterns that confirm the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight and, importantly, the isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • HPLC/LC-MS: To assess purity and identify any minor impurities.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem CategorySpecific Issue & QuestionRoot Cause Analysis & Recommended Solution
Low Yield My chlorination step with NCS is giving a low yield of the desired product. 1. Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress meticulously using TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40°C).2. Reagent Decomposition: NCS is sensitive to moisture and can decompose over time. Use a fresh bottle of NCS or recrystallize it before use.[9]3. Competing Reactions: The pyrrole NH is acidic and can react with bases or be deprotonated, which can affect reactivity. Ensure the reaction is run under neutral or slightly acidic conditions. Some protocols suggest using a polar aprotic solvent like DMF or acetonitrile.
I am observing significant amounts of a dark, insoluble material (polymerization). 1. Acid Sensitivity: Pyrrole and its derivatives can be sensitive to strong acids, leading to polymerization. The succinimide byproduct from the NCS reaction is slightly acidic. If polymerization is severe, consider adding a non-nucleophilic, sterically hindered base to scavenge excess acid. However, this must be done cautiously to avoid other side reactions.2. Overheating: Localized overheating can promote decomposition. Ensure efficient stirring and controlled heating.
Purification Issues My crude product is a complex mixture, and I'm struggling to isolate the pure compound. 1. Regioisomers: While chlorination is highly selective for the C3 position, trace amounts of other isomers could form. Over-chlorination (dichlorinated products) can also occur if excess NCS is used. Solution: Flash column chromatography on silica gel is the most effective purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is recommended. The slightly different polarities of the desired product and impurities should allow for separation.
The product seems to degrade on the silica gel column. 1. Product Instability: Halogenated azaindoles can be somewhat unstable, particularly on acidic media like standard silica gel. Solution: Deactivate the silica gel before use by treating it with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent system). This neutralizes acidic sites on the silica surface and can significantly improve recovery. Alternatively, consider using a different stationary phase like alumina.
Reaction Failure The chlorination reaction is not starting; TLC shows only the brominated precursor. 1. Solvent Choice: The choice of solvent can be critical. While non-polar solvents can work, polar aprotic solvents like DMF or acetonitrile often improve the solubility of the starting material and facilitate the reaction.[3]2. Activation of NCS: For less reactive substrates, NCS may require activation. While typically not necessary for an electron-rich pyrrole, if the reaction is sluggish, the addition of a catalytic amount of an acid (like TfOH) can sometimes help, but this increases the risk of polymerization.[10] Proceed with extreme caution.
Troubleshooting Workflow for Low Yield in Chlorination Step

Troubleshooting Chlorination start Low Yield of this compound check_sm Check TLC/LC-MS: Is starting material (SM) present? start->check_sm check_purity Check Purity: Are there multiple new spots? check_sm->check_purity No incomplete Incomplete Reaction check_sm->incomplete Yes side_products Side Product Formation (e.g., dichlorination, polymer) check_purity->side_products Yes degradation Product Degradation check_purity->degradation No (Mass balance is low) solution_incomplete Solution: 1. Extend reaction time. 2. Increase temperature slightly (e.g., to 40°C). 3. Check NCS quality (use fresh reagent). incomplete->solution_incomplete solution_side_products Solution: 1. Use exactly 1.0 eq. of NCS. 2. Ensure controlled temperature. 3. Consider deactivating silica for purification. side_products->solution_side_products solution_degradation Solution: 1. Use milder workup conditions. 2. Purify quickly. 3. Use base-washed silica gel. degradation->solution_degradation

Caption: A logical flowchart for diagnosing and solving low-yield issues.

Part 4: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the final chlorination step.

Reaction: Selective C3-Chlorination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Materials & Reagents:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of starting material) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Aqueous Workup:

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acid), saturated Na₂S₂O₃ solution (to quench any unreacted NCS), and finally with brine.

    • Trustworthiness Note: This multi-step wash is critical for removing DMF and reaction byproducts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting from 100% hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

References

  • Full article: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. Available at: [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. ACS Publications. Available at: [Link]

  • Synthesis of Azaindoles. Chinese Journal of Chemistry. Available at: [Link]

  • A Practical Synthesis of 4-Azaindole. Scientific.Net. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

  • Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Semantic Scholar. Available at: [Link]

  • N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • A New Age for Chlorination. GalChimia. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. Available at: [Link]

  • Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this halogenated heterocyclic compound. The following troubleshooting guides and frequently asked questions are structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Q1: I'm observing significant peak tailing during the HPLC analysis of my fractions. What is the likely cause and how can I resolve it?

A1: Peak tailing with pyridine-containing compounds is a frequent issue, primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of standard silica-based stationary phases. This leads to undesirable secondary interactions and poor peak shape.

  • Scientific Explanation: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), to your mobile phase. These additives will preferentially interact with the active silanol sites, masking them from your target compound and leading to more symmetrical peaks.

    • pH Adjustment (for Reversed-Phase): If you are using reversed-phase chromatography, operating at a mid-range pH (e.g., pH 6-8) can be beneficial. In this range, the pyridine nitrogen is less likely to be protonated, reducing ionic interactions with any residual silanols. However, ensure your column is stable at the chosen pH.

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column for reversed-phase HPLC. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing.

Q2: My compound is not eluting from the normal-phase flash column, even with a highly polar solvent system like 100% ethyl acetate. What should I do?

A2: this compound is a relatively polar compound due to the presence of the pyrrolopyridine core. If it fails to elute with standard solvent systems, more polar mobile phases are required.

  • Scientific Explanation: The polarity of the compound, driven by the nitrogen atoms and the aromatic system, leads to strong adsorption onto the polar silica gel stationary phase. A mobile phase with insufficient polarity will not be able to effectively displace the compound and cause it to move down the column.

  • Solutions:

    • Introduce a More Polar Solvent: A common strategy for eluting highly polar compounds is to add methanol (MeOH) to the mobile phase. Start with a small percentage (1-5%) of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc). For instance, a gradient of 0-10% MeOH in DCM is often effective.

    • Ammoniated Mobile Phase: For basic compounds that still adhere strongly, a mobile phase containing ammonia can be highly effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane. This will help to neutralize acidic sites on the silica and improve elution.

    • Consider Reversed-Phase Flash Chromatography: If the compound remains difficult to purify on normal-phase silica, reversed-phase flash chromatography is an excellent alternative. Using a C18-functionalized silica and a mobile phase of water and acetonitrile or methanol will invert the elution order, with your polar compound likely eluting earlier.

Q3: I'm experiencing low recovery of my compound after flash chromatography. Where could it be going?

A3: Low recovery can stem from several factors, including irreversible adsorption, decomposition on the column, or co-elution with a non-UV active impurity.

  • Scientific Explanation: The acidic nature of silica gel can cause the decomposition of sensitive compounds. Halogenated heterocycles can sometimes be susceptible to degradation under these conditions. Alternatively, the compound may be so strongly adsorbed that the chosen mobile phase is unable to elute it completely.

  • Solutions:

    • Assess Compound Stability on Silica: Before performing a large-scale purification, test the stability of your compound on silica gel. Spot a solution of your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

    • Deactivate the Silica Gel: If you suspect decomposition, you can deactivate the silica gel. This can be done by pre-flushing the packed column with your eluent containing 1% triethylamine. This neutralizes the acidic sites and can prevent degradation.

    • Dry Loading with Inert Material: When preparing your sample for loading, instead of adsorbing it onto silica gel, use an inert material like Celite® or diatomaceous earth. This minimizes the contact time of the concentrated sample with the acidic stationary phase before elution begins.

    • Check All Fractions: Ensure you are monitoring your fractions thoroughly. Sometimes, a compound can elute much earlier or later than expected. If possible, analyze fractions by LC-MS to confirm the presence or absence of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for this compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. A common starting solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. If the compound remains at the baseline, switch to a more polar system like dichloromethane and methanol.

Solvent System Typical Ratio (v/v) Application Notes
Hexane:Ethyl Acetate1:1 to 0:1Good starting point for moderately polar compounds.
Dichloromethane:Methanol99:1 to 90:10Effective for more polar compounds that do not move in Hexane:EtOAc.
Dichloromethane:(10% NH4OH in MeOH)99:1 to 95:5Recommended if peak tailing is observed on TLC or for very basic compounds.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A2: Both normal-phase and reversed-phase chromatography can be effective, and the choice often depends on the nature of the impurities you are trying to remove.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. It is well-suited for separating your target compound from less polar impurities.

  • Reversed-Phase (C18): This is an excellent choice for separating the target from more polar impurities. It is also beneficial if your compound shows instability on silica gel. Reversed-phase chromatography often provides higher resolution.

Q3: How can I effectively load my sample onto the column?

A3: The method of sample loading can significantly impact the quality of your separation.

  • Liquid Loading: If your crude material is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.

  • Dry Loading: This is the preferred method, especially if your compound has poor solubility in the mobile phase or if you are loading a larger quantity. Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique generally leads to sharper bands and better separation.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using normal-phase flash chromatography.

1. TLC Analysis and Solvent System Selection: a. Prepare several TLC chambers with different solvent systems (e.g., 7:3 Hexane:EtOAc, 100% EtOAc, 98:2 DCM:MeOH). b. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). c. Spot the crude mixture on TLC plates and develop them in the prepared chambers. d. Visualize the plates under a UV lamp (254 nm). e. Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities. For this example, we will assume a 98:2 DCM:MeOH system is optimal.

2. Column Packing: a. Select an appropriately sized flash column based on the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (approx. 1 cm). d. Prepare a slurry of silica gel in the chosen eluent (98:2 DCM:MeOH). e. Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks. f. Add another layer of sand on top of the packed silica.

3. Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM. b. Add silica gel (approximately 1-2 times the weight of the crude material) to the solution. c. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure using an air or nitrogen line to achieve a steady flow rate. c. Begin collecting fractions in test tubes or other suitable containers. d. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.

5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Outcome Problem Poor Separation or Purity Issue Tailing Peak Tailing Problem->Tailing Symptom NoElution Compound Not Eluting Problem->NoElution Symptom LowRecovery Low Recovery Problem->LowRecovery Symptom Sol_Tailing Add TEA/Pyridine to Mobile Phase Use End-Capped Column Tailing->Sol_Tailing Implement Sol_NoElution Increase Mobile Phase Polarity (e.g., add MeOH) Use Ammoniated Mobile Phase Switch to Reversed-Phase NoElution->Sol_NoElution Implement Sol_LowRecovery Check Compound Stability (TLC Test) Deactivate Silica Gel Use Dry Loading with Celite® LowRecovery->Sol_LowRecovery Implement Success Successful Purification Sol_Tailing->Success Sol_NoElution->Success Sol_LowRecovery->Success

Sources

Technical Support Center: Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This molecule is a crucial heterocyclic scaffold, serving as a versatile building block in the development of novel therapeutics, particularly as a hinge-binding motif in kinase inhibitors for oncology research.[1] The strategic placement of its halogen atoms provides distinct reactive sites for further functionalization, making it highly valuable in medicinal chemistry.

However, the synthesis of this target is not without its challenges. The inherent reactivity of the pyrrolopyridine core and the complexities of regioselective halogenation can lead to a variety of side reactions, impacting yield and purity. This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My NMR and LC-MS analyses show peaks corresponding to di-halogenated impurities (e.g., 3,X-dichloro- or 3-chloro-X,Y-dibromo- species). What is the cause and how can I prevent this?

A1: This issue stems from a lack of regioselectivity or from overly aggressive reaction conditions during the halogenation steps.

  • Causality: The pyrrolo[3,2-b]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. Without careful control, the halogenating agent can add to more than one position. Furthermore, harsh conditions, such as high temperatures or prolonged reaction times, can lead to the substitution of an existing halogen, for instance, replacing a bromo-substituent with a chloro-substituent.[2]

  • Troubleshooting Workflow:

Issue Probable Cause(s) Recommended Action(s)
Over-chlorination/-bromination 1. Excess halogenating agent. 2. Reaction temperature too high. 3. Non-optimal choice of halogenating agent.1. Use a precise stoichiometry (1.0-1.1 equivalents) of the halogenating agent. 2. Maintain low temperatures (e.g., 0 °C to room temperature). 3. Utilize milder, more controllable reagents like N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).
Incorrect Regioisomer The directing effects of the pyridine nitrogen and pyrrole ring lead to substitution at undesired positions.Modify the synthetic route to introduce halogens sequentially, potentially using a blocking group on the pyrrole nitrogen to alter the electronic profile of the ring system.

Q2: I am observing a significant amount of a de-halogenated byproduct, where either the bromine or chlorine is missing. Why is this happening?

A2: This is a common side reaction, particularly if you are performing subsequent cross-coupling reactions or if the reaction is conducted under reductive conditions.

  • Causality: In palladium-catalyzed reactions (like Suzuki or Buchwald-Hartwig aminations), the catalyst's oxidative addition can be followed by a reductive elimination pathway that results in hydrodehalogenation, especially in the presence of a hydrogen source (e.g., solvent, base).[3] The C-Br bond is typically more susceptible to this than the C-Cl bond.

  • Mitigation Strategies:

    • Catalyst & Ligand Screening: The choice of palladium catalyst and ligand is critical. Some ligand systems are more prone to reductive side reactions. Experiment with different ligands (e.g., XPhos, RuPhos) to find a system that favors the desired cross-coupling over reduction.[3]

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize sources of hydrogen.

    • Base Selection: The choice of base can influence the reaction outcome. Anhydrous, non-protic bases are often preferred.

Q3: My reaction is producing a dark, insoluble tar-like material with very low yield of the desired product. What is causing this polymerization?

A3: The pyrrole moiety is notoriously prone to polymerization under acidic conditions. The acidic N-H proton of the pyrrole can also complicate reactions.

  • Causality: The electron-rich nature of the pyrrole ring makes it unstable in the presence of strong acids, leading to oligomerization or polymerization. Additionally, the acidic proton on the pyrrole nitrogen can interfere with base-mediated reactions or metallation steps, causing side reactions to dominate.[3]

  • Solutions:

    • N-H Protection: The most robust solution is to protect the pyrrole nitrogen. A (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is effective as it is stable to many reaction conditions but can be removed later.[3]

    • pH Control: Avoid strongly acidic conditions throughout the synthesis and workup. Use buffered solutions or mild bases for neutralization.

    • Temperature Management: Run reactions at the lowest feasible temperature to slow down the rate of decomposition and polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective purification strategy for the final compound?

A1: Purification is best achieved through a multi-step process. After aqueous workup, it is often beneficial to pass the crude mixture through a pad of Celite to remove fine inorganic salts or catalyst residues.[4] The primary purification method is flash column chromatography on silica gel.[4] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is effective for separating the desired product from non-polar impurities and more polar side products.

Q2: How critical is the quality of the starting materials and reagents?

A2: Extremely critical. The synthesis of complex heterocycles is sensitive to impurities.

  • Solvents: Always use dry, anhydrous solvents, especially for organometallic reactions or when using water-sensitive reagents like thionyl chloride.[4]

  • Reagents: Use freshly distilled or high-purity reagents. For example, triethylamine should be distilled over KOH before use to remove water and other impurities.[4] Impurities in starting materials can lead to unexpected side products that complicate purification.

Q3: When should I consider using a protecting group on the pyrrole nitrogen?

A3: A protecting group is highly recommended if you are performing reactions that are sensitive to acidic protons or involve strong bases or organometallic reagents. This includes, but is not limited to, lithiation, Grignard reactions, and certain palladium-catalyzed cross-couplings. Protecting the nitrogen prevents deprotonation by the base/organometallic reagent and can help improve the stability and solubility of intermediates.[3]

Section 3: Key Experimental Protocols

Protocol 1: Regioselective Chlorination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is designed to minimize over-chlorination by using N-Chlorosuccinimide (NCS) under controlled conditions.

  • Setup: To a solution of the N-protected 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), add N-Chlorosuccinimide (1.05 equiv) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure full consumption of the starting material without the significant formation of di-chlorinated species.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N-H Protection with SEM-Chloride

This protocol describes the protection of the pyrrole nitrogen, which is a critical step to prevent polymerization and other side reactions.[3]

  • Setup: Dissolve the this compound (1.0 equiv) in anhydrous THF and cool the solution to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Protection: Add (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting SEM-protected compound by column chromatography.

Section 4: Visualization of Reaction & Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the potential diversions that lead to common, problematic side products.

Synthesis_Pathway Start N-Protected 6-Bromo-1H-pyrrolo[3,2-b]pyridine Reagent1 NCS (1.05 eq) DCM, 0°C -> RT Start->Reagent1 Side2 Polymerization / Tar Start->Side2 Product Desired Product: This compound (N-Protected) Reagent1->Product Desired Reaction Side1 Over-chlorination Product (Di-chloro species) Reagent1->Side1 Excess NCS High Temp Side3 De-bromination Product Product->Side3 Reductive Conditions (e.g., Pd-catalysis)

Caption: Main reaction pathway and common side reactions.

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232.
  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Molecules. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar.
  • Benchchem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • ChemicalBook.3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility in chemical reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a versatile heterocyclic building block in medicinal chemistry. However, its planar, rigid structure and potential for intermolecular hydrogen bonding can contribute to low solubility in many common organic solvents. This guide will walk you through systematic approaches to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the recommended solvent for my reaction. What are my initial steps?

A1: When facing solubility issues, a systematic approach is crucial.[1] Before exploring alternative solvents, consider these initial physical interventions:

  • Gentle Heating: Increasing the temperature of the solvent can significantly enhance the solubility of many compounds.[1] However, exercise caution as prolonged heating can lead to degradation of sensitive reagents.

  • Sonication: Utilizing an ultrasonic bath can aid in breaking down solute aggregates and facilitate dissolution.[1]

  • Solvent Quality: Ensure the solvent is of an appropriate grade and free from contaminants like water, which can impact solubility.[1]

If these initial steps do not yield a solution, a more comprehensive solvent screening is recommended.

Q2: What types of solvents are typically effective for dissolving this compound and similar heterocyclic compounds?

A2: A good starting point is to test a range of solvents with varying polarities, following the "like dissolves like" principle.[1] For compounds like this compound, polar aprotic solvents are often a good choice.

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), DioxaneThese solvents have high dielectric constants and can solvate a wide range of compounds without interfering with reactions that are sensitive to acidic protons.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)These are moderately polar and are common solvents for a variety of organic reactions.
Aromatic Hydrocarbons Toluene, XyleneOften used in cross-coupling reactions, sometimes in combination with a co-solvent.[2]

It is advisable to perform small-scale solubility tests before committing to a large-scale reaction.

Q3: I'm performing a Suzuki-Miyaura coupling reaction. What solvent systems are recommended to ensure all my reagents, including the poorly soluble this compound, remain in solution?

A3: For Suzuki-Miyaura reactions, a mixture of solvents is often employed to ensure the solubility of both the organic and inorganic reagents. Common systems include:

  • Dioxane/Water: A frequently used mixture that can dissolve the aryl halide, boronic acid, and the inorganic base.[3]

  • Toluene/Water or Toluene/Ethanol/Water: These mixtures are also effective. The addition of an alcohol can enhance the solubility of the boronic acid.

  • DMF or DMSO: In cases of extremely poor solubility, using a higher boiling polar aprotic solvent may be necessary.

The choice of base is also critical and can influence the reaction's success.[4]

Q4: My Buchwald-Hartwig amination is sluggish. Could this be related to the solubility of this compound?

A4: Yes, poor solubility of the starting material can lead to slow or incomplete reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[5] For this reaction, common solvents include:

  • Toluene or Xylene: These are standard solvents for this transformation.[2][6]

  • Dioxane: Another widely used solvent.

  • tert-Butanol: Often used in conjunction with a strong base like sodium tert-butoxide.

If solubility remains an issue, consider using a higher boiling point solvent or a co-solvent system. The choice of ligand is also crucial for the success of the Buchwald-Hartwig amination.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving persistent solubility problems.

Issue 1: The compound precipitates out of solution upon adding other reagents.

This common issue can often be resolved by carefully considering the order of addition and the overall reaction concentration.

Workflow for Addressing Reagent Precipitation

Caption: Troubleshooting workflow for reagent precipitation.

Issue 2: The reaction is not going to completion, and I suspect poor solubility is the cause.

Incomplete reactions are a frequent consequence of poor reagent solubility. Here are some advanced techniques to consider.

Experimental Protocols for Enhancing Reaction Efficiency

1. High-Temperature, High-Boiling Point Solvent System

  • Rationale: For particularly stubborn solubility issues, moving to a higher boiling point solvent can maintain homogeneity throughout the reaction.

  • Protocol:

    • Select a high-boiling point solvent such as DMF, DMSO, or NMP.

    • Carefully add this compound and other solid reagents to the solvent at room temperature.

    • Slowly heat the reaction mixture with stirring to the desired reaction temperature.

    • Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS).

2. Co-Solvent Strategy

  • Rationale: A mixture of solvents can often provide a better solubility profile than a single solvent.[7][8]

  • Protocol:

    • Dissolve this compound in a minimal amount of a good solvent (e.g., DMF or DMSO).

    • In a separate flask, dissolve the other reaction components in the primary reaction solvent (e.g., toluene or dioxane).

    • Slowly add the solution of this compound to the main reaction mixture with vigorous stirring.

Data Presentation: Co-Solvent Selection Guide
Primary SolventCo-SolventRatio (v/v)Target ReactionNotes
TolueneDMF10:1 to 5:1Suzuki, Buchwald-HartwigDMF can help dissolve polar starting materials and bases.
DioxaneWater4:1 to 2:1SuzukiEssential for dissolving inorganic bases.[9]
THFHMPA10:1Anion-based reactionsHMPA can break up ion pairs and increase reactivity. Use with caution due to toxicity.

Advanced Strategies and Considerations

Chemical Modification

In some cases, it may be beneficial to temporarily modify the structure of this compound to enhance its solubility.[10] For instance, protection of the pyrrole nitrogen with a solubilizing group could be explored, though this adds extra steps to the synthetic route.

Mechanochemistry

For reactions that are persistently problematic in solution, mechanochemical approaches, such as ball milling, offer a solvent-free alternative that can overcome solubility barriers.[11]

Conclusion

Overcoming the poor solubility of this compound requires a systematic and informed approach. By carefully selecting solvents, employing co-solvent systems, and optimizing reaction conditions, researchers can successfully utilize this valuable building block in their synthetic endeavors. This guide provides a foundational framework for troubleshooting, but as with all chemical research, empirical testing and careful observation are paramount to success.

References

  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution... [Link]

  • University of Nottingham. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Reddit. How to tackle compound solubility issue : r/labrats. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Improving solubility via structural modification. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Appchem. This compound | 1190319-44-8 | C7H4BrClN2. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Thieme. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

Sources

Technical Support Center: Optimization of Palladium Catalysts for 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This azaindole core is a privileged scaffold in medicinal chemistry and drug development, making its efficient and selective functionalization a critical task for synthetic chemists.[1] However, the unique electronic properties and the presence of two distinct halogen atoms (a bromine and a chlorine) on this N-heterocyclic substrate present specific challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, while controlling selectivity between the more reactive C-Br bond and the less reactive C-Cl bond is paramount for targeted synthesis.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting steps in a question-and-answer format with foundational knowledge to empower you to optimize your reactions effectively.

Core Concepts: A Mechanistic Refresher

Understanding the fundamental catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings, including the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, proceed through a similar sequence of elementary steps.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the halide (I > Br > OTf >> Cl) and the electron density of the catalyst.[5]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (an organoboron reagent or an amine) displaces a halide from the Pd(II) center. This step is heavily influenced by the choice of base and solvent.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][8]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation R-B(OR)₂ (Suzuki) or R'R''NH (Buchwald) + Base pd2_intermediate Ar-Pd(II)L₂(R) or Ar-Pd(II)L₂(NR'R'') reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R or Ar-NR'R''

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Guide

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Reaction check_reagents 1. Verify Reagent Quality (Purity, Anhydrous) start->check_reagents side_products Issue: Side Products Observed start->side_products check_setup 2. Check Reaction Setup (Inert Atmosphere, Degassing) check_reagents->check_setup check_catalyst 3. Evaluate Catalyst System check_setup->check_catalyst ligand Screen Ligands (e.g., Buchwald/NHC type) check_catalyst->ligand Activity base_solvent Screen Base/Solvent (e.g., K₃PO₄/Dioxane, NaOtBu/Toluene) check_catalyst->base_solvent Conditions temp Adjust Temperature check_catalyst->temp Kinetics dehalogenation Dehalogenation? (Ar-H formed) side_products->dehalogenation homocoupling Homocoupling? (Ar-Ar or R-R formed) side_products->homocoupling yes_dehalo Use milder base Lower temperature Change solvent dehalogenation->yes_dehalo Yes yes_homo Ensure O₂ exclusion Check reagent purity homocoupling->yes_homo Yes

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Issue 1: Low to No Product Yield

Q: My reaction shows very low conversion or only starting material. What are the first things I should check?

A: When faced with a stalled reaction, a systematic check of your setup and reagents is the first and most critical step.[8]

  • Integrity of the Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides or palladium black.[6][9] Ensure your flask was properly sealed and that you used a robust degassing technique (e.g., 3-5 cycles of vacuum/backfill with argon or nitrogen, or sparging the solvent with inert gas for 20-30 minutes).

  • Reagent and Solvent Quality:

    • Solvents: Use anhydrous, high-purity solvents. Moisture can hydrolyze reagents and interfere with the base. Solvents like THF and dioxane can form peroxides and should be freshly distilled or sourced from a sealed bottle.[8][10]

    • Base: The base is crucial and its quality matters.[9] Many bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) are hygroscopic. Use a fresh bottle or dry the required amount in an oven before use.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade on storage or undergo protodeboronation during the reaction, especially with heteroaromatic substrates.[9][11] Consider using more stable boronic esters (e.g., pinacol esters).[9]

Q: I've confirmed my setup and reagents are good, but the reaction still fails. Could it be my catalyst or ligand?

A: Absolutely. The catalyst system—the combination of a palladium source and a ligand—is the heart of the reaction. For a challenging substrate like this compound, the choice is critical.

  • Palladium Precatalyst: Many reactions use Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which must be reduced in situ to the active Pd(0) species.[7][12] If this reduction is inefficient, the catalytic cycle never begins.

    • Solution: Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern "precatalyst" (e.g., a G3 or G4 Buchwald precatalyst) that rapidly and reliably generates the active Pd(0)L species under reaction conditions.

  • Ligand Choice: The ligand is arguably the most important variable to screen. It stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.[8][13]

    • For C-Br coupling (Suzuki or Buchwald-Hartwig): Simpler phosphine ligands like PPh₃ or P(o-tol)₃ might work, but sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) often provide dramatically better results, especially for heteroaromatic substrates.[6][14] These ligands promote faster reductive elimination and can prevent catalyst poisoning by the pyridine nitrogen.

    • For the more challenging C-Cl coupling: Activation of the C-Cl bond requires a highly electron-rich and sterically demanding ligand. Here, screening advanced biarylphosphine ligands (Buchwald-type) is almost mandatory.[14][15]

Issue 2: Poor Selectivity - Reaction at Chlorine instead of Bromine

Q: I am trying to selectively functionalize the C6-Bromo position, but I am seeing a mixture of products or reaction at the C3-Chloro position. How can I control this?

A: This is a common challenge with dihalogenated substrates. The selectivity is governed by the relative rates of oxidative addition into the C-Br versus the C-Cl bond.

  • Inherent Reactivity: The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. Under standard conditions, you should observe preferential reaction at the C6-bromo position.[10][16] If you are seeing significant reaction at the C3-chloro position, it suggests your reaction conditions are too harsh or your catalyst system is exceptionally active.

  • Strategies for C-Br Selectivity:

    • Lower the Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. This will favor the pathway with the lower activation energy, which is oxidative addition to the C-Br bond.

    • Choose a Less Active Catalyst System: While highly active catalysts are needed for C-Cl activation, they can sometimes erode the selectivity between C-Br and C-Cl. If you are using a very bulky, electron-rich ligand (like tBuXPhos), consider switching to a slightly less active one (like XPhos or SPhos) to improve selectivity for the C-Br bond.

    • Control Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent, slower reaction at the C-Cl position.

Issue 3: Significant Side Product Formation

Q: My main product is contaminated with a byproduct where the bromine has been replaced by a hydrogen atom. What is happening?

A: You are observing hydrodehalogenation (or dehalogenation), a common side reaction in palladium-catalyzed couplings.[10][17] This occurs when a palladium-hydride (Pd-H) species is generated, which can then reductively eliminate with your substrate to form Ar-H instead of the desired Ar-R product.

  • Sources of Hydride:

    • Solvents: Solvents like DMF, dioxane, or alcohols can be sources of hydride species.[10][17]

    • Base: Certain bases or impurities within them can generate hydrides.

    • Water: Trace water in the reaction can be a hydrogen source.[18]

  • Troubleshooting Dehalogenation:

    • Change the Solvent: Switching from ethereal solvents like dioxane or THF to an aromatic hydrocarbon like toluene can often suppress dehalogenation.[10]

    • Modify the Base: A weaker base may be beneficial. If using a strong base like NaOtBu, consider switching to K₃PO₄ or K₂CO₃.[17]

    • Scrutinize Ligand Choice: The ligand structure influences the competition between reductive elimination and dehalogenation. Screening different phosphine ligands is a valid strategy.[10]

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.

Q: I am seeing significant formation of a biaryl product derived from my starting material (homocoupling). How can I prevent this?

A: Homocoupling is often a sign of either oxygen in the reaction system or an imbalance in the rates of the catalytic cycle steps.

  • Oxygen Contamination: The presence of O₂ can promote the oxidative homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).

    • Solution: Improve your degassing procedure. Ensure a tight seal on your reaction vessel throughout the heating process.[19]

  • Slow Transmetalation: If the transmetalation step is slow relative to oxidative addition, the Ar-Pd(II)-X intermediate can react with another molecule of the organometallic reagent, leading to homocoupling.

    • Solution: The choice of base and the presence of water are crucial for accelerating transmetalation in Suzuki couplings.[6][9] Ensure your base is soluble and active. For challenging substrates, a switch from carbonates to phosphates (e.g., K₃PO₄) is often beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium precatalyst for my screening? A: For initial screening, a catalyst that reliably delivers the active Pd(0) species is best. While Pd(OAc)₂ is common, it can be inconsistent. Buchwald precatalysts (like XPhos-Pd-G3) are excellent choices because they are air-stable solids that generate a consistent 1:1 ratio of Pd:Ligand in solution, making your screening results more reproducible.

Q2: Is there a "go-to" ligand for coupling with this azaindole core? A: There is no single "best" ligand for all reactions. However, for N-heterocycles, bulky, electron-rich biaryl phosphine ligands are a superior starting point.[14] For a Suzuki reaction at the C-Br position, XPhos or SPhos are excellent starting points. For a more challenging Buchwald-Hartwig amination or a coupling at the C-Cl position, a more electron-donating and bulky ligand like RuPhos or an NHC ligand like IPr would be a logical choice to screen.[15]

Q3: What are the best base and solvent combinations to try first? A: A common and effective starting point for Suzuki reactions is K₂CO₃ or K₃PO₄ as the base in a solvent system like dioxane/water (e.g., 4:1 v/v).[9][20] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base is typically required, such as NaOtBu or LiHMDS in an anhydrous aprotic solvent like toluene or dioxane .[21][22]

Q4: My reaction mixture turns black. Is my reaction dead? A: The formation of palladium black (finely divided, inactive Pd(0) precipitate) indicates catalyst decomposition and is detrimental to the reaction.[9][23] It often occurs when the ligand fails to adequately stabilize the Pd(0) intermediates. While a dark color change is normal, the formation of a distinct black precipitate is a sign of trouble. The solution is to use a more robust ligand that provides better steric and electronic stabilization, such as the biaryl phosphines mentioned above.[9]

Recommended Starting Protocols

These protocols provide a robust starting point for optimization. All reagents should be handled under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
ParameterRecommended ConditionNotes
Palladium Precatalyst XPhos-Pd-G31-3 mol%
Ligand (Included in precatalyst)---
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2-1.5 equiv
Base K₃PO₄ (Potassium Phosphate)2.0-3.0 equiv
Solvent 1,4-Dioxane / H₂O (4:1)Ensure Dioxane is peroxide-free
Temperature 80-100 °CMonitor by LC-MS to avoid over-reaction
Time 4-16 hoursReaction progress dependent

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Seal the vial with a septum, and purge with argon for 5 minutes.

  • Add the XPhos-Pd-G3 precatalyst (0.02 equiv).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo for purification.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Bromo Position
ParameterRecommended ConditionNotes
Palladium Precatalyst RuPhos-Pd-G32-4 mol%
Ligand (Included in precatalyst)---
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.1-1.3 equiv
Base NaOtBu (Sodium tert-butoxide)1.5-2.0 equiv
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous conditions are critical
Temperature 90-110 °CHigher temperatures may be needed
Time 6-24 hoursReaction progress dependent

Step-by-Step Procedure:

  • Inside a glovebox, add NaOtBu (1.5 equiv) and the RuPhos-Pd-G3 precatalyst (0.03 equiv) to an oven-dried reaction vial.

  • Add this compound (1.0 equiv).

  • Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Green Chemistry & Engineering Conference. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • Sigma-Aldrich. (n.d.). Application Guide for Palladium Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Benchchem. (n.d.). "troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde".
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

Sources

Technical Support Center: Purification of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions.

Understanding the Impurity Profile

The purity of your final product is a direct reflection of the reactions used to create it. The synthesis of this compound, a substituted azaindole, typically involves multi-step sequences including cyclization and electrophilic halogenation. Impurities are often byproducts of these key steps.

Common Impurity Sources:

  • Incomplete Halogenation: The most common impurities are often the precursors to the final product. This includes the unhalogenated 1H-pyrrolo[3,2-b]pyridine, as well as the mono-halogenated intermediates (6-Bromo-1H-pyrrolo[3,2-b]pyridine or 3-Chloro-1H-pyrrolo[3,2-b]pyridine).

  • Over-Halogenation & Regioisomers: The pyrrole and pyridine rings are both susceptible to electrophilic substitution. Aggressive reaction conditions can lead to the formation of di-halogenated species. Furthermore, halogenation can sometimes occur at undesired positions, leading to regioisomers that can be particularly challenging to separate.[1]

  • Residual Reagents and Byproducts: Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are frequently used.[2][3][4] A common byproduct from these reagents is succinimide, which is polar and can persist through initial workups.

  • Hydrolysis: The halogen atoms on the electron-deficient pyridine ring can be susceptible to nucleophilic substitution by water, especially under basic or heated conditions, leading to hydroxy-pyrrolopyridine impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Question 1: My TLC/LCMS shows a spot with a similar Rf/retention time to my product, but the NMR shows extra aromatic signals. What is it and how do I remove it?

Answer: This is a classic sign of a regioisomeric impurity . During halogenation, substitution can sometimes occur at an alternative position on one of the rings. These isomers often have very similar polarities, making them difficult to separate.

  • Causality: The directing effects of the fused ring system can lead to a mixture of products if the reaction conditions (temperature, solvent, catalyst) are not perfectly optimized.

  • Troubleshooting Strategy:

    • Optimize Chromatography: Standard silica gel chromatography may not be sufficient.

      • Try a less polar, slower eluent system. For example, if you are using 30% Ethyl Acetate (EtOAc) in Hexane, try switching to a gradient of 10-50% Dichloromethane (DCM) in Hexane. The different selectivity of DCM can often resolve closely-running spots.

      • Consider using a high-resolution silica column if available.

    • Recrystallization: This is often the most effective method for removing isomers. The key is finding a solvent system where the desired product has significantly different solubility from the impurity at different temperatures.

      • Solvent Screening: Test a range of solvents. Good candidates for this class of compound include isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane.[5]

      • Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The desired isomer should preferentially crystallize, leaving the impurity in the mother liquor.[5]

Question 2: My product is pure by NMR, but it's a beige or brownish solid instead of the expected white/off-white color. What's causing this?

Answer: This discoloration is often due to trace amounts of oxidized impurities or residual palladium catalyst if cross-coupling reactions were performed in preceding steps. Even sub-percentage levels of these impurities can impart significant color.

  • Causality: Heterocyclic compounds, especially pyrroles, can be sensitive to air and light, leading to the formation of colored polymeric or oxidized species.[1] Palladium catalysts can form colloidal palladium (black/brown) which is notoriously difficult to filter.

  • Troubleshooting Strategy:

    • Charcoal Treatment: Activated carbon is excellent for adsorbing colored, non-polar impurities and residual catalysts.

      • Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc). Add a small amount (1-5% by weight) of activated charcoal. Stir or heat gently for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. The filtrate should be colorless.

    • Silica Plug Filtration: A quick filtration through a short plug of silica gel can remove highly polar baseline impurities and some colored materials.

      • Protocol: Pack a small amount of silica gel into a fritted funnel or pipette. Elute your product with a moderately polar solvent system (e.g., 50% EtOAc/Hexane). The desired compound should elute quickly, leaving the colored impurities adsorbed at the top of the silica.

Question 3: I see a persistent polar spot on my TLC that stains with permanganate, and my NMR has a singlet around δ 2.7 ppm. What is it?

Answer: This is highly indicative of succinimide , the byproduct of using NBS or NCS as a halogenating agent.[4][6]

  • Causality: Succinimide is water-soluble and should be removed during the aqueous workup. However, if the organic layer is not washed thoroughly, or if the product is extracted from a neutral or acidic aqueous layer, succinimide can be carried through.

  • Troubleshooting Strategy:

    • Aqueous Wash: The simplest solution is often a post-purification workup. Dissolve the product in an organic solvent like ethyl acetate or DCM. Wash the organic layer several times with a saturated sodium bicarbonate solution, followed by brine. The basic wash will deprotonate the succinimide (pKa ~9.6), making it highly water-soluble and easily removed into the aqueous phase.

    • Reversed-Phase Chromatography: If the succinimide co-elutes with your product in normal-phase chromatography, reversed-phase (C18) flash chromatography is an excellent alternative.[5] Succinimide is very polar and will elute early in the water-rich mobile phase, while your more non-polar product will be retained longer.

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_final Final Steps Start Crude Product Analysis Analyze by TLC / LCMS / 1H NMR Start->Analysis Decision Impurity Profile? Analysis->Decision Chromatography Flash Column Chromatography (Normal or Reversed-Phase) Decision->Chromatography Multiple / Non-polar Impurities Recrystallization Recrystallization Decision->Recrystallization Isomeric / Crystalline Impurities Wash Aqueous Wash (e.g., NaHCO3) Decision->Wash Polar / Acidic Impurities (e.g., Succinimide) Final_Analysis Purity Check (>95%?) Chromatography->Final_Analysis Recrystallization->Final_Analysis Wash->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Yes Further_Purification Re-evaluate Strategy Final_Analysis->Further_Purification No Further_Purification->Decision

Caption: Decision workflow for purifying this compound.

Impurity Summary Table

Impurity TypePotential SourceAnalytical Signature (TLC/NMR)Recommended Removal Method
Starting Material Incomplete reactionLower Rf spot; NMR signals of precursorFlash Chromatography
Regioisomer Lack of regioselectivity in halogenationVery close Rf spot; extra aromatic NMR signalsRecrystallization or High-Resolution Chromatography
Over-halogenated Product Excess halogenating agent; prolonged reaction timeHigher Rf spot; loss of an aromatic proton signalFlash Chromatography
Succinimide Byproduct of NBS/NCS reagentsPolar (low Rf) spot; NMR singlet ~δ 2.7 ppmBasic aqueous wash (e.g., NaHCO₃)
Oxidized Byproducts Air/light exposureBaseline/colored material on TLCCharcoal treatment followed by filtration through Celite®

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying gram-scale quantities of the title compound.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude product in DCM or EtOAc.

  • Run TLC plates in various solvent systems to find the optimal separation. A good starting point is 20-30% Ethyl Acetate in Hexane.[7]

  • Aim for an Rf value of ~0.2-0.3 for the desired product to ensure good separation.[8]

2. Column Packing:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

  • Pour the slurry into the column and allow it to pack under gentle positive pressure, ensuring no air bubbles are trapped.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like DCM or acetone.

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8][9] This prevents band broadening caused by using a strong loading solvent.

  • Carefully add the dry-loaded sample to the top of the packed silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

  • Gradually increase the polarity of the mobile phase (a "gradient"). For example:

    • 5 column volumes of 10% EtOAc/Hexane

    • 10 column volumes of a linear gradient from 10% to 40% EtOAc/Hexane

    • 5 column volumes of 40% EtOAc/Hexane

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: Halogenated heterocyclic compounds should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10] Storage in a refrigerator at 2-8°C is recommended for long-term stability.

Q2: My compound seems to decompose on the silica gel column. What can I do? A: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel. This can cause streaking on the TLC plate and decomposition during chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[7] This neutralizes the acidic sites on the silica.

Q3: Can I use reversed-phase HPLC for purity analysis? A: Yes, reversed-phase HPLC is an excellent method for determining the purity of the final compound. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid added to improve peak shape.

Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential. ¹H NMR and ¹³C NMR will confirm the structure and identify organic impurities. LCMS will confirm the molecular weight and provide a purity assessment (by UV trace). For very high purity requirements (>99.5%), quantitative NMR (qNMR) or elemental analysis should be performed.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem technical support documents.
  • The Perfect 6-bromo-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde Online Exclusive [Y5hBWMXL]. (2026, January 2).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry resources.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Product Page.
  • Benchchem. (n.d.). 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Product Information.
  • Zhang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Medicinal Chemistry.
  • US Patent US5436344A. (1995).
  • BLDpharm. (n.d.). 1000341-61-6|3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • WO Patent WO2006063167A1. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2024).
  • SynQuest Labs. (n.d.).
  • Reagent Guide. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). Journal of Heterocyclic Chemistry, 38, 173.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Thiol Chlorination with N-Chlorosuccinimide. (2023). Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine Product Page.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Product Page.

Sources

Stability of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes information based on the known reactivity of the pyrrolo[3,2-b]pyridine core, the influence of halogen substituents, and standard industry practices for stability assessment.[1] The objective is to provide a robust framework for anticipating stability issues, troubleshooting experimental anomalies, and designing studies to confirm the compound's behavior in various chemical environments.

Section 1: Compound Profile & General Stability

The this compound is a halogenated heterocyclic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry.

  • Molecular Formula: C₇H₄BrClN₂[2][3]

  • CAS Number: 1190319-44-8[2]

  • General Stability: Under normal storage conditions—cool, dry, well-ventilated, and protected from light—the solid material is stable.[4][5] However, its stability in solution, particularly under pH stress, requires careful consideration.

The core structure contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This dichotomy, along with the presence of two different halogen atoms, dictates its reactivity and potential degradation pathways.

Section 2: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions regarding the stability of the title compound in solution.

Q1: What are the primary structural features that influence the stability of this compound? A1: The stability is governed by three main features:

  • The Pyrrolo[3,2-b]pyridine Core: The pyrrole moiety is inherently electron-rich and can be susceptible to oxidation and electrophilic attack.[1] The pyridine ring contains a basic nitrogen atom that can be protonated under acidic conditions, altering the electron density and reactivity of the entire system.

  • The Pyrrole N-H Group: The proton on the pyrrole nitrogen is weakly acidic and can be removed under sufficiently basic conditions, forming an anion that may have different reactivity and stability characteristics.

  • Halogen Substituents: The bromine and chlorine atoms are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but may make it more susceptible to nucleophilic aromatic substitution, particularly under basic conditions. Dehalogenation is a potential degradation pathway.[6]

Q2: What degradation pathways can be anticipated under acidic conditions? A2: Under acidic conditions (e.g., HCl, TFA), the pyridine nitrogen will be protonated. This is the primary initial interaction. While generally more stable under acidic than strongly basic conditions, potential degradation could involve:

  • Acid-Catalyzed Hydrolysis: Although the ring system is aromatic, harsh acidic conditions (high temperature, concentrated acid) could potentially lead to ring opening or hydrolysis of the halogen substituents, though this is less common than under basic conditions.

  • Polymerization/Decomposition: Electron-rich pyrroles can be prone to polymerization in the presence of strong acids. The deactivating effect of the fused pyridine ring and halogens may mitigate this, but it remains a possibility under forcing conditions.

Q3: How is the compound expected to behave under basic conditions? A3: The compound is expected to be more sensitive to basic conditions (e.g., NaOH, KOH, organic bases).

  • Deprotonation: The pyrrole N-H proton can be abstracted by a base, forming a pyrrolide anion. This can alter solubility and reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): This is a significant concern. The halogen atoms, particularly the chlorine at the 3-position of the electron-rich pyrrole ring, can be displaced by nucleophiles. Hydroxide ions (from NaOH/KOH) can act as nucleophiles, especially at elevated temperatures, leading to the formation of hydroxylated impurities.

  • Hydrolysis: The pyrrole ring itself can be susceptible to hydrolysis under basic conditions, which may lead to ring cleavage.[1]

Section 3: Troubleshooting Guide for Experimental Workflows

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions
Loss of compound activity or inconsistent results in biological assays. Compound degradation in aqueous assay buffer over the course of the experiment.1. Prepare stock solutions in an aprotic solvent like DMSO or DMF.[1]2. Prepare working solutions fresh from the stock immediately before use.3. Perform a time-course stability study: incubate the compound in the assay buffer and analyze by HPLC at several time points (e.g., 0, 2, 6, 24h) to quantify degradation.4. If unstable, consider reducing the incubation time or adjusting the buffer pH if the experiment allows.
Appearance of new peaks in HPLC/LC-MS analysis post-reaction or workup. Degradation caused by acidic or basic reagents/washes (e.g., HCl wash, NaHCO₃ wash).1. Analyze a sample of the reaction mixture before and after the workup to pinpoint the degradation step.2. If an acidic/basic wash is necessary, use milder conditions (e.g., dilute citric acid instead of HCl; saturated NH₄Cl instead of strong base).3. Perform washes at low temperatures (0-5 °C) and minimize contact time.4. Conduct a forced degradation study (see Section 4) to identify the mass and potential structure of the degradants, which can help confirm the degradation pathway.
Poor recovery of the compound after purification or extraction. Degradation on silica gel (if acidic) or during solvent evaporation at high temperatures. Precipitation due to degradation into a less soluble product.1. Consider using deactivated or neutral silica gel for chromatography.2. Use a minimal amount of acid/base modifiers in chromatography solvents.3. Evaporate solvents at the lowest possible temperature (e.g., <40 °C).4. If degradation is suspected, analyze the precipitate or residue to identify its composition.

Section 4: Experimental Protocol - Forced Degradation Study

A forced degradation (or stress testing) study is essential to definitively identify degradation pathways and develop stability-indicating analytical methods.[7][8]

Objective: To determine the stability profile of this compound under hydrolytic (acidic, basic) and oxidative stress conditions.[9][10]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis 0.1 M HCl @ 60°C Stock->Acid Dilute to ~0.1 mg/mL Base Base Hydrolysis 0.1 M NaOH @ 60°C Stock->Base Dilute to ~0.1 mg/mL Ox Oxidation 3% H₂O₂ @ RT Stock->Ox Dilute to ~0.1 mg/mL Neutral Neutral Control 50:50 ACN:H₂O @ 60°C Stock->Neutral Dilute to ~0.1 mg/mL Sample Sample at Time Points (0, 2, 8, 24h) Acid->Sample Base->Sample Ox->Sample Neutral->Sample Quench Quench/Neutralize (e.g., add equal molar acid/base) Sample->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Quench->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Stress Sample Preparation: For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~0.1 mg/mL. The final solution should contain a sufficient proportion of co-solvent (e.g., 50% ACN) to ensure solubility.

    • Acidic: 0.1 M Hydrochloric Acid.

    • Basic: 0.1 M Sodium Hydroxide.

    • Oxidative: 3% Hydrogen Peroxide.

    • Neutral: Deionized water.

  • Incubation: Incubate the samples at an appropriate temperature. A common starting point is 60°C for hydrolytic conditions and room temperature for oxidation.[10] Protect samples from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Immediately stop the degradation by neutralizing the sample. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples, including a time-zero non-stressed control, by a stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in ACN) is a typical starting point.

  • Evaluation: Calculate the percentage of the parent compound remaining and identify any major degradation products by their mass-to-charge ratio (m/z). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]

Section 5: Data Interpretation and Potential Degradation Hotspots

Hypothetical Data Summary:

The results from the forced degradation study can be summarized as follows.

Condition Time (h) Parent Compound (%) Major Degradant m/z Potential Identity
0.1 M HCl @ 60°C 2495.2N/ANo significant degradation
0.1 M NaOH @ 60°C 882.5213.0Monohydroxylated product (Cl replaced by OH)
2465.1213.0, 195.0Dihydroxylated product (Br and Cl replaced)
3% H₂O₂ @ RT 2491.8247.4N-oxide or epoxide
Neutral @ 60°C 2498.9N/ANo significant degradation

Visualization of Degradation Hotspots:

Caption: Potential reactive sites on the molecule.

Section 6: Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Solid Storage: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dry, and dark place.[4][5]

  • Solution Storage:

    • For long-term storage, prepare concentrated stock solutions in high-quality, anhydrous aprotic solvents such as DMSO or DMF.[1]

    • Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.

    • Aqueous solutions should be prepared fresh for each experiment and used immediately. Do not store the compound in aqueous buffers for extended periods unless stability has been confirmed.

References

  • BenchChem Technical Support. (2025). Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution.
  • SynQuest Labs. Safety Data Sheet: 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Achemica. MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
  • Fisher Scientific. (2023). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde.
  • BenchChem Technical Support. Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
  • Singh, R., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Alsante, K. M., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2021). Halogenated Heterocycles as Pharmaceuticals. [Link]

  • Appchem. This compound. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Suzuki Coupling of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this specific transformation.

The 1H-pyrrolo[3,2-b]pyridine core is a critical scaffold in medicinal chemistry. Its functionalization via cross-coupling is a key step in synthesizing a wide array of biologically active molecules. However, the presence of two distinct halogen atoms (bromine and chlorine) and an unprotected nitrogen heterocycle introduces specific challenges that require careful optimization. This guide is designed to provide both foundational understanding and practical, actionable solutions to common experimental issues.

Core Principles: Understanding Chemoselectivity

The central challenge in the Suzuki coupling of this compound is achieving site-selectivity. The reaction's outcome is governed by the relative reactivity of the C-Br and C-Cl bonds in the rate-determining oxidative addition step of the catalytic cycle.[1][2]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: C–I > C–Br > C–OTf >> C–Cl .[3][4] This is primarily due to the difference in bond dissociation energies; the C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[5] Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the 6-position (C-Br bond). Achieving coupling at the more robust 3-position (C-Cl bond) requires more forcing conditions and specialized catalyst systems.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Q1: I am observing low to no yield of the desired 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine product. What are the likely causes and solutions?

This is the most common issue and can stem from several factors related to catalyst activity, reagent stability, and reaction setup.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert gas coverage allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.[6]

    • Solution: Ensure your entire apparatus is rigorously purged with an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed before use, typically by freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Boronic Acid Instability (Protodeborylation): Boronic acids can degrade via protodeborylation, where the C-B bond is cleaved to form the corresponding arene. This is a major pathway for reagent loss, especially with heteroaryl boronic acids or under non-optimal pH conditions.[8][9]

    • Solution 1: Use a fresh, high-purity boronic acid. Store boronic acids in a desiccator away from light and moisture.

    • Solution 2: Switch to a more stable boronic acid derivative, such as a neopentylglycol or pinacol boronic ester. These are significantly more robust and less prone to premature degradation.[8][9]

    • Solution 3: Use anhydrous conditions with a base like K₃PO₄ if protodeborylation is suspected, as excess water can facilitate this side reaction.[10]

  • Inhibition by the Nitrogen Heterocycle: The unprotected N-H on the pyrrolopyridine ring is acidic and can be deprotonated by the base. The resulting anion, or the neutral nitrogen atom itself, can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue for nitrogen-rich heterocycles.[11][12]

    • Solution 1: Choose your base carefully. While strong bases are needed for transmetalation, overly strong bases can deprotonate the substrate. K₃PO₄ is often an excellent choice for N-heterocyclic substrates as it is effective without being overly harsh.[11][13]

    • Solution 2: N-protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) can be considered, though this adds extra synthetic steps. However, successful couplings on the unprotected heterocycle are well-documented.[11]

  • Incorrect Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. A suboptimal ligand can lead to catalyst decomposition or slow reaction rates.

    • Solution: For a standard C-Br coupling, triphenylphosphine (PPh₃) is a reasonable starting point. However, more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used for more challenging couplings, can also be highly effective here and may prevent catalyst inhibition.[10][14]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm getting the desired product, but also a significant amount of dehalogenated starting material (3-chloro-1H-pyrrolo[3,2-b]pyridine). How do I prevent this?

This side reaction, known as protodebromination or hydrodehalogenation, occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[6][8]

Potential Causes & Solutions:

  • Hydride Source: Trace amounts of water, alcohols used as solvents, or even certain bases can act as hydride donors.

    • Solution 1: Ensure all reagents and solvents are anhydrous. If using a solvent like THF or dioxane, ensure they are peroxide-free.[6]

    • Solution 2: Avoid amine bases (like triethylamine) if possible, as they can be a source of hydride.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to react with other species in the mixture, including hydride sources.

    • Solution: Ensure your base is of high quality, finely powdered, and adequately activating the boronic acid for transmetalation.[15] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help push the desired reaction forward.

Q3: My main byproduct is the homocoupling of my boronic acid (a biaryl). What is causing this?

Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl. This process is often promoted by the presence of oxygen and Pd(II) species.[2][8]

Potential Causes & Solutions:

  • Oxygen in the Reaction: As mentioned, oxygen can oxidize Pd(0) to Pd(II). These Pd(II) species are known to catalyze the homocoupling of boronic acids.[8]

    • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintenance of a strict inert atmosphere.[6]

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the active Pd(0) catalyst might be inefficient, leaving residual Pd(II) to promote homocoupling.

    • Solution: While Pd(II) precatalysts are common and effective, ensure your ligand is present in a sufficient ratio to facilitate the reduction. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, though these catalysts are often less stable.

Frequently Asked Questions (FAQs)
Q1: Which position, 6-bromo or 3-chloro, will react first?

The 6-bromo position will react first under standard conditions. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it kinetically favored to undergo oxidative addition with the Pd(0) catalyst.[5] This inherent difference in reactivity is the foundation for achieving selective monofunctionalization.[16]

Q2: What is a good starting point for reaction conditions to achieve selective coupling at the 6-bromo position?

A well-validated starting point provides a high probability of success, which can then be optimized.

ComponentRecommendationRationale
Aryl Halide This compound1.0 equiv.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2–1.5 equiv. to drive the reaction to completion.[16]
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂/SPhos is a robust system for heterocycles.[11][14] Pd(PPh₃)₄ is a classic choice.[17]
Base K₃PO₄ or K₂CO₃2.0–3.0 equiv. K₃PO₄ is often superior for N-heterocycles.[13][18]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA polar aprotic solvent with water is standard for dissolving the inorganic base and boronic acid.[7][16]
Temperature 80–100 °CSufficient to promote the reaction without forcing C-Cl activation.[16]
Q3: Is it possible to achieve selective Suzuki coupling at the 3-chloro position?

Yes, but it is challenging and typically requires a two-step approach. First, you would perform the selective coupling at the more reactive 6-bromo position. After isolating and purifying the 6-aryl-3-chloro intermediate, you would then subject this molecule to more forcing reaction conditions designed to activate the C-Cl bond.

To activate a C-Cl bond, you need a catalyst system with highly electron-rich and bulky ligands.[1][4]

  • Catalysts/Ligands: Systems like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required.[4][15]

  • Bases: Stronger bases like Cs₂CO₃ may be necessary.

  • Temperature: Higher temperatures (e.g., >100 °C) are often needed.

Q4: The pyrrole N-H is unprotected. Is this a problem?

It can be, but it is often manageable without a protecting group. As discussed in Q1, the acidic N-H can interfere with the catalyst.[11] However, many modern catalyst systems, particularly those using bulky phosphine ligands and bases like K₃PO₄, show high tolerance for unprotected N-H functionalities in heterocycles like indoles, pyrazoles, and their analogues.[11][12][13] It is recommended to first attempt the reaction without protection. If catalyst inhibition is suspected to be the primary cause of low yield, then exploring N-protection would be a logical next step.

Visualizing the Catalytic Pathway

Understanding the mechanism is key to troubleshooting. The Suzuki reaction proceeds via a well-established catalytic cycle. For our specific substrate, the selectivity arises at the very first step.

Suzuki Catalytic Cycle & Selectivity

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_selectivity Selectivity at Oxidative Addition Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Rate-Determining Step) ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Base Base (e.g., K₃PO₄) Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation by Base Boronate->ArPdOH Transfers Ar' group Product Ar-Ar' (Product) Halide 6-Bromo-3-chloro-pyrrolopyridine Halide->Pd0 Selective Reaction at C-Br CBr C-Br Bond (Weaker, More Reactive) CCl C-Cl Bond (Stronger, Less Reactive) Halide_mol 6-Bromo-3-chloro Substrate Halide_mol->CBr Favored Pathway Halide_mol->CCl Disfavored Pathway (Requires Forcing Conditions)

Caption: The catalytic cycle for the Suzuki reaction highlighting the selective oxidative addition at the more labile C-Br bond.

Validated Experimental Protocol

This protocol describes a general method for the selective Suzuki-Miyaura coupling at the 6-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add them to the main reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio by volume) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting halide.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine product.

References
  • Suzuki reaction - Wikipedia.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.

  • reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene - Benchchem.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.

  • The Suzuki Reaction - Chem 115 Myers.

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.

  • An Efficient Protocol for Palladium N-Heterocyclic Carbene-Catalysed Suzuki-Miyaura Reaction at room temperature | Request PDF - ResearchGate.

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.

  • Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene - Benchchem.

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield for the chlorination of 6-bromo-1H-pyrrolo[3,2-b]pyridine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the chlorination of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Many reactions in organic synthesis are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

Q2: I am observing multiple spots on my TLC analysis after the chlorination step. What are the potential side products?

A2: The formation of multiple products is a common challenge. Besides the desired 3-chloro product, you may be observing:

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Di-chlorinated Products: Over-chlorination can lead to the formation of di-chloro-pyrrolo[3,2-b]pyridine isomers.

  • Oxidized Byproducts: The pyrrolo[3,2-b]pyridine ring system can be sensitive to oxidation, especially under harsh reaction conditions.

  • Ring-Opened Products: Under certain conditions, cleavage of the heterocyclic ring can occur.

To identify these byproducts, it is recommended to use analytical techniques such as LC-MS and NMR spectroscopy.

Q3: What is the best strategy for protecting the pyrrole nitrogen (N-H) during synthesis, and is it always necessary?

A3: Protection of the pyrrole nitrogen can be crucial to prevent undesired side reactions. The choice of protecting group depends on the subsequent reaction conditions.

  • Common Protecting Groups: Acid-labile groups like Boc (tert-butyloxycarbonyl) or silyl groups such as TIPS (triisopropylsilyl) are often employed.

  • Necessity of Protection: The need for protection is dictated by the reactivity of the subsequent reagents. For instance, in metal-catalyzed cross-coupling reactions, the unprotected N-H can sometimes interfere with the catalyst.

Q4: My purified product seems to be unstable during storage. What are the recommended storage conditions?

A4: Halogenated heterocyclic compounds can be sensitive to light, air, and temperature. To ensure the longevity of your product, it should be stored in an inert atmosphere at cool temperatures, typically between 2-8°C.[2]

II. Troubleshooting Guide: From Lab Scale to Pilot Plant

This section provides a more detailed breakdown of potential issues and solutions at different stages of the synthesis and scale-up process.

Parameter Potential Issue at Scale Troubleshooting & Optimization
Temperature Control Exothermic reactions can lead to temperature spikes, causing side product formation and safety hazards.- Implement a robust cooling system. - Consider a semi-batch or continuous flow process for better heat management.[3]
Mixing and Agitation Inadequate mixing can result in localized "hot spots" and incomplete reactions.- Use appropriately sized and shaped impellers for the reactor. - Perform mixing studies to ensure homogeneity.
Reagent Addition Rapid addition of reagents can lead to uncontrolled exotherms and side reactions.- Control the addition rate of critical reagents. - Consider subsurface addition to minimize splashing and improve dispersion.
Reaction Time Reactions that are straightforward on a small scale may require longer times for completion at a larger scale.- Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). - Do not rely solely on time as the endpoint.

Problem: Difficulty in isolating the product during aqueous work-up.

  • Cause: The product may have some water solubility, or emulsions may form.

  • Solution:

    • Perform a solvent screen to find the optimal extraction solvent.

    • Consider a back-extraction with a brine solution to break emulsions.

    • For larger scales, centrifugation can be an effective method for phase separation.

Problem: The product is difficult to purify by column chromatography at a large scale.

  • Cause: Silica gel chromatography can be time-consuming and expensive for large quantities. Some N-heterocycles may also degrade on acidic silica gel.[4]

  • Solution:

    • Recrystallization: This is often the most effective method for purifying crystalline products on a large scale.[4] A thorough solvent screen is necessary to find the ideal solvent or solvent mixture.[4]

    • Slurry Washes: Washing the crude product with a solvent in which it is sparingly soluble can remove many impurities.

    • Use of Neutralized Silica Gel: If chromatography is necessary, using silica gel that has been washed with a basic solution can prevent degradation of sensitive compounds.[4]

The synthesis of halogenated pyrrolopyridines may involve hazardous reagents and reaction conditions. A thorough safety assessment is crucial before scaling up.

  • Hazardous Reagents: Be aware of the toxicity and reactivity of all chemicals used. For example, some chlorinating agents are corrosive and moisture-sensitive.

  • Exothermic Reactions: As mentioned, uncontrolled exotherms are a major safety concern.

  • Handling and Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. For larger quantities, consider additional measures such as respiratory protection.

III. Experimental Protocols and Visualizations

Synthetic Pathway Overview

The synthesis of this compound typically involves the chlorination of a 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor.

Synthesis_Pathway Start 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate Protection (Optional) Start->Intermediate Protecting Agent (e.g., Boc2O, TIPSCl) Chlorination Chlorination Start->Chlorination Direct Chlorination Intermediate->Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) Deprotection Deprotection (if applicable) Chlorination->Deprotection Deprotecting Agent (e.g., TFA, TBAF) Product This compound Chlorination->Product If no protection Deprotection->Product Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Check_Conditions Purity Confirmed Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Impurities Detected Check_Atmosphere Ensure Inert Atmosphere (if required) Check_Conditions->Check_Atmosphere Optimal Optimize_Conditions Optimize Reaction Conditions (DOE) Check_Conditions->Optimize_Conditions Suboptimal Check_Mixing Evaluate Mixing Efficiency Check_Atmosphere->Check_Mixing Not Sensitive Improve_Inerting Improve Inert Gas Setup Check_Atmosphere->Improve_Inerting Moisture/Air Sensitivity Improve_Agitation Modify Stirring Apparatus/Rate Check_Mixing->Improve_Agitation Poor Mixing Success Yield Improved Optimize_Conditions->Success Purify_Reagents->Success Improve_Inerting->Success Improve_Agitation->Success

Caption: A decision tree for troubleshooting low reaction yields.

IV. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from

  • The Perfect 6-bromo-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde Online Exclusive. (2026). Retrieved from

  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Structural Elucidation of a Key Heterocyclic Scaffold.

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. The 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a prime example of a molecule where precise atomic arrangement dictates its biological activity and chemical reactivity. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a comparative perspective against other prevalent analytical techniques. Our focus is not merely on the data itself, but on the underlying principles that inform experimental design and interpretation, ensuring a robust and reliable structural assignment.

The Central Role of 13C NMR in Structural Elucidation

While a suite of analytical tools is available to the modern chemist, 13C NMR spectroscopy remains a cornerstone for the structural elucidation of organic molecules. Its power lies in the ability to provide a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a fingerprint of the compound's connectivity. For a molecule such as this compound, with its distinct electronic environments created by the fused ring system and halogen substituents, 13C NMR is indispensable for confirming its identity and purity.

Predicted 13C NMR Spectral Data

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~125-130Influenced by the adjacent nitrogen and chloro group.
C3~110-115Directly attached to the electronegative chlorine atom.
C3a~140-145Bridgehead carbon, influenced by both rings.
C5~115-120Influenced by the adjacent nitrogen and bromine.
C6~100-105Directly attached to the bromine atom.
C7~145-150Adjacent to the pyridine nitrogen.
C7a~120-125Bridgehead carbon, influenced by both rings.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.

Diagram 1: Workflow for 13C NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 acq1 Use a 400 MHz or higher field NMR spectrometer prep3->acq1 Transfer to NMR tube acq2 Set acquisition parameters (e.g., pulse angle, relaxation delay) acq1->acq2 acq3 Acquire proton-decoupled 13C spectrum acq2->acq3 proc1 Apply Fourier transformation acq3->proc1 Raw FID data proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to TMS proc2->proc3 final Spectral Analysis and Interpretation proc3->final Processed Spectrum

Caption: A typical workflow for acquiring a 13C NMR spectrum.

Rationale for Experimental Choices:
  • Solvent Selection: DMSO-d6 is a common choice for nitrogen-containing heterocycles due to its excellent solubilizing power and the position of its residual peak, which is unlikely to overlap with signals from the analyte.

  • Spectrometer Frequency: A higher field strength (≥ 400 MHz) provides better signal dispersion and sensitivity, which is crucial for resolving closely spaced peaks and observing quaternary carbons, which often have weak signals.[3]

  • Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret.

A Comparative Analysis of Characterization Techniques

While 13C NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. The choice of technique depends on the specific information required.

Diagram 2: Relationship between Analytical Techniques

G cluster_nmr NMR Spectroscopy C13 13C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Connectivity) C13->HSQC Complements MS Mass Spectrometry (Molecular Weight & Formula) C13->MS Confirms Xray X-ray Crystallography (3D Structure in Solid State) C13->Xray Validates HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Complements HSQC->MS Confirms HSQC->Xray Validates HMBC->MS Confirms HMBC->Xray Validates MS->Xray Validates

Caption: Interplay of different analytical techniques for structural elucidation.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, number of unique carbons, electronic environment of each carbon.Provides direct evidence of the carbon framework.[3]Relatively low sensitivity, long acquisition times may be required.
HSQC Direct one-bond C-H correlations.[4]Highly sensitive, excellent for assigning protonated carbons.[5]Does not provide information on quaternary carbons.
HMBC Long-range (2-3 bond) C-H correlations.[4]Crucial for connecting molecular fragments and assigning quaternary carbons.[5]Absence of a correlation is not definitive proof of a lack of proximity.
Mass Spectrometry Molecular weight and elemental composition (with high resolution MS).[6]High sensitivity, requires very small sample amounts.Provides limited information on isomer connectivity.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.[7]Unambiguous determination of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Synergistic Power of 2D NMR: HSQC and HMBC

For a definitive assignment of the 13C NMR spectrum of this compound, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

  • HSQC would unequivocally link each proton signal to its directly attached carbon, immediately identifying the protonated carbons in the molecule.[4][5]

  • HMBC would reveal correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons (C3, C3a, C6, and C7a) by observing their correlations to nearby protons. For instance, the proton on C2 would show an HMBC correlation to C3 and C3a.[4][5]

By overlaying the HSQC and HMBC spectra, a complete and unambiguous assignment of all carbon and proton signals can be achieved, providing a self-validating dataset.[8]

Conclusion

The 13C NMR characterization of this compound is a critical step in its application in research and development. While a standard 1D 13C NMR spectrum provides a foundational fingerprint of the carbon skeleton, a comprehensive and irrefutable structural elucidation is best achieved through a synergistic approach. The strategic application of 2D NMR techniques, such as HSQC and HMBC, in conjunction with mass spectrometry, provides a robust and self-validating dataset. For absolute structural confirmation, particularly of the regiochemistry, single-crystal X-ray diffraction remains the gold standard. This guide provides the conceptual framework and practical considerations for researchers to confidently characterize this and other complex heterocyclic molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • University of California, San Diego. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC. UCSD SSPPS NMR Facility.
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
  • Agranat, I., & Osti, O. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2, (3), 325-330.
  • Semantic Scholar.
  • Chemie und Biologie Department, Universität Siegen. X-ray analysis.
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • PubChem. This compound.
  • Appchem. This compound.
  • ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Scribd. 13C NMR Chemical Shifts Guide.
  • Oregon St
  • National Center for Biotechnology Information. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1H NMR.
  • BLDpharm. 1000341-61-6|3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1 H NMR.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • ChemicalBook.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2019).
  • Diva-Portal.org. (2014).
  • Sigma-Aldrich. 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • IntechOpen. (2020).
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive, technically-grounded comparison of mass spectrometry (MS) methodologies for the analysis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. As a pivotal heterocyclic scaffold in modern drug discovery, particularly in the development of kinase inhibitors, its unambiguous characterization is paramount. This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons and actionable experimental data to navigate the complexities of its analysis.

The Analytical Imperative: Why Mass Spectrometry is Critical

This compound is a versatile chemical building block used in the synthesis of novel pharmaceutical compounds.[1] The core analytical challenges stem from its unique structure: a bicyclic, nitrogen-containing aromatic system substituted with two different halogen atoms, bromine and chlorine. Mass spectrometry serves as the primary tool for:

  • Identity Confirmation: Verifying the correct mass and, crucially, the distinctive isotopic signature.

  • Purity Assessment: Detecting and identifying process-related impurities or degradation products.

  • Structural Elucidation: Confirming the connectivity of the atoms through fragmentation analysis, which is vital for distinguishing isomers.

  • Metabolite Identification: Tracking the biotransformation of the scaffold in drug metabolism studies.[2][3]

The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a highly characteristic isotopic pattern for the molecular ion, which is a powerful diagnostic feature.[4] However, this also complicates spectral interpretation, demanding a strategic selection of analytical techniques.

Ionization Interface: A Comparison of ESI and APCI

The transition of the analyte from a liquid or solid state to a gas-phase ion is the most critical step in MS analysis. The choice of ionization source dictates sensitivity, stability of the molecular ion, and susceptibility to matrix effects. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[5]

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a "soft" ionization technique ideal for polar, ionizable molecules.[6] Given the presence of basic nitrogen atoms in the pyrrolopyridine ring system, this compound is an excellent candidate for positive-mode ESI, where it readily accepts a proton to form the [M+H]⁺ ion.

Causality Behind Experimental Choices: ESI is favored because it typically imparts minimal excess energy to the analyte, preserving the intact protonated molecule for subsequent tandem MS (MS/MS) experiments. The addition of a weak acid like formic acid to the solvent system ensures a ready supply of protons, maximizing the efficiency of [M+H]⁺ formation.[6]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Create a 1 µg/mL solution of the analyte in a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. This concentration is a good starting point for achieving excellent signal-to-noise on modern instruments.

  • Instrumentation: Couple a liquid chromatography (LC) system to a mass spectrometer equipped with an ESI source. Direct infusion via a syringe pump at 5-10 µL/min can be used for initial characterization.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 to +4.5 kV

    • Nebulizer Gas (N₂): 25-35 psi

    • Drying Gas (N₂) Flow: 8-12 L/min

    • Drying Gas Temperature: 325-350 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-400

    • Data Acquisition: Profile mode to accurately capture the isotopic distribution.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI is better suited for less polar and more volatile compounds that are thermally stable.[7][8] Ionization occurs in the gas phase via a corona discharge.[9] While this compound is sufficiently polar for ESI, APCI can be a valuable alternative, especially if the chromatographic conditions employ less polar mobile phases or if matrix components are suppressing the ESI signal.

Causality Behind Experimental Choices: APCI utilizes a heated nebulizer (350-550 °C) to rapidly vaporize the sample and solvent.[8] This thermal stress means the analyte must be thermally stable. The gas-phase chemical ionization is often less prone to ion suppression from non-volatile salts compared to ESI, making it a robust choice for analyzing samples in complex matrices.

Experimental Protocol: APCI-MS Analysis

  • Sample Preparation: Prepare the sample as described for ESI analysis. Higher flow rates (0.2-1.0 mL/min) from an LC system are typical.

  • Instrumentation: Mass spectrometer equipped with an APCI source.

  • APCI Source Parameters (Positive Ion Mode):

    • Corona Discharge Current: 3-5 µA

    • Vaporizer Temperature: 400-500 °C

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Nebulizer Gas (N₂): 40-60 psi

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-400

    • Data Acquisition: Profile mode.

Head-to-Head Performance Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Phase Liquid PhaseGas Phase[8]
Analyte Suitability Polar, ionizable compounds[6]Less polar, thermally stable compounds[7]
Molecular Ion Stability Very "soft," minimal fragmentation"Softer" than EI, but can induce thermal degradation/fragmentation[8]
Ion Suppression More susceptible to non-volatile matrix componentsLess susceptible to ion suppression
Recommendation for Topic Primary Choice: Excellent sensitivity and preservation of the molecular ion.Strong Alternative: Useful for difficult matrices or different LC methods.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Confirming the molecular structure requires breaking the molecule apart in a controlled manner and analyzing the resulting fragments. This is achieved through tandem mass spectrometry (MS/MS), most commonly using Collision-Induced Dissociation (CID).

The MS/MS process provides a "fingerprint" of the molecule, allowing for unambiguous identification and differentiation from isomers. The workflow involves selecting the protonated molecular ion ([M+H]⁺), accelerating it into a collision cell filled with an inert gas (like argon or nitrogen), and analyzing the masses of the resulting product ions.

Caption: A typical workflow for a tandem mass spectrometry (MS/MS) experiment.

Predicted Fragmentation Pathways

For halogenated heterocyclic compounds, fragmentation is often initiated by the loss of the halogen atom or a hydrogen halide.[10][11] The relative ease of losing Br versus Cl, and the subsequent fragmentation of the pyrrolopyridine ring, provides rich structural information.

Fragmentation_Pathway cluster_frags parent [C₇H₄BrClN₂ + H]⁺ m/z ~231, 233, 235 frag1 [M+H - HBr]⁺ parent->frag1 -HBr frag2 [M+H - HCl]⁺ parent->frag2 -HCl frag3 [M+H - Br•]⁺ parent->frag3 -Br• frag4 [M+H - Cl•]⁺ parent->frag4 -Cl•

Caption: Predicted primary fragmentation pathways for this compound.

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

For ultimate confidence in identification, especially in regulated environments or when characterizing novel compounds, High-Resolution Mass Spectrometry (HRMS) is essential.[12][13][14] Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with exceptional accuracy (typically < 5 ppm).[3] This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, a capability that nominal mass instruments cannot provide.

Self-Validating Protocol: An HRMS experiment validates itself. By comparing the measured accurate mass to the theoretical mass of a proposed elemental formula, a mass error is calculated. A low mass error (e.g., < 2 ppm) provides extremely high confidence in the assigned formula, effectively ruling out other potential elemental combinations.

Data Presentation: Accurate Mass Data for Key Ions
Ion / FragmentElemental FormulaTheoretical Monoisotopic Mass (Da)Hypothetical Observed Mass (Da)Mass Error (ppm)
[M+H]⁺ C₇H₅⁷⁹Br³⁵ClN₂230.94296230.94251-1.9
[M+H]⁺ Isotope C₇H₅⁸¹Br³⁵ClN₂232.94091232.94042-2.1
[M+H]⁺ Isotope C₇H₅⁷⁹Br³⁷ClN₂232.93999232.93953-2.0
[M+H]⁺ Isotope C₇H₅⁸¹Br³⁷ClN₂234.93794234.93740-2.3
[M+H - HCl]⁺ C₇H₄⁷⁹BrN₂194.96119194.96088-1.6
[M+H - HBr]⁺ C₇H₄³⁵ClN₂151.01172151.01149-1.5

Note: Hypothetical observed data is for illustrative purposes to demonstrate the principle of high mass accuracy.

Concluding Recommendations

The optimal mass spectrometry strategy for this compound depends on the analytical goal.

  • For Routine Identity Confirmation and Purity Analysis: A robust LC-MS system with a single or triple quadrupole mass analyzer using Electrospray Ionization (ESI) is highly effective and cost-efficient. The characteristic isotopic pattern provides a reliable confirmation of identity.

  • For Definitive Structural Elucidation and Impurity/Metabolite Identification: The gold standard is LC-HRMS with MS/MS capability (e.g., Q-TOF or Orbitrap). This approach combines chromatographic separation with the certainty of accurate mass measurement and the structural detail of fragmentation analysis, providing an unparalleled level of analytical confidence.

By understanding the principles behind different MS techniques and strategically applying them, researchers can ensure the accurate and comprehensive characterization of this important pharmaceutical building block.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available at: [Link]

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. Available at: [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (NIH). Available at: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PubMed. Available at: [Link]

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. Available at: [Link]

  • Nonaqueous Capillary Electrophoresis-Electrospray Ionization-Ion Trap-Mass Spectrometry Analysis of Pyrrolo- And pyrido[1,2-a]azepine Alkaloids in Stemona. PubMed. Available at: [Link]

  • 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

  • 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]

  • Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. ResearchGate. Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. Available at: [Link]

  • (a) Negative-mode electrospray ionization mass spectrum of... ResearchGate. Available at: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk. PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Novel Drug Scaffolds

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is a heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the structure-based design of kinase inhibitors for oncology research.[1] The precise arrangement of its chloro and bromo substituents offers distinct reactive sites for developing novel pharmaceutical compounds.[1] As with any active pharmaceutical ingredient (API) precursor, the purity of this starting material is paramount. Even trace impurities can lead to unwanted side-reactions, generate toxic by-products, and ultimately compromise the safety and efficacy of the final drug product.[2][3]

This guide provides an in-depth, field-proven methodology for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). It further presents an objective comparison with alternative analytical techniques, offering researchers the data and rationale needed to select the most appropriate method for their specific needs.

Primary Assessment: A Validated RP-HPLC Method

High-Performance Liquid Chromatography is the gold standard for impurity analysis in pharmaceutical development, offering robust and reproducible separation of the main compound from any process-related impurities or degradation products.[4] For a polar, aromatic molecule like this compound, a Reverse-Phase (RP-HPLC) method is the logical choice.

Causality Behind Method Design

The selection of each parameter in this method is deliberate, grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.

  • Column: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds. The 5 µm particle size offers a good balance between efficiency (theoretical plates) and backpressure, suitable for standard HPLC systems.[5]

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier with a low UV cutoff, ideal for detection. The phosphate buffer (pH 3.0) serves two key purposes: it maintains a consistent pH to ensure reproducible retention times and suppresses the ionization of the pyrrole nitrogen, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is necessary to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted within a reasonable timeframe.

  • Detection: Based on the UV-active aromatic structure of the pyrrolopyridine core, a UV detector is selected. An analytical wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is likely to provide a strong signal for both the main peak and potential impurities.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard (known purity)

  • Test Sample of this compound

3. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

4. Sample Preparation:

  • Buffer Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

  • Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. (Final concentration: ~100 µg/mL).

  • Test Solution: Prepare the test sample in the same manner as the standard solution.

5. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution to verify that the chromatographic system is adequate for the intended analysis.[6] The system is deemed suitable if it meets the criteria outlined in the table below, which are based on USP <621> guidelines.[7][8][9]

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Repeatability of Peak Area (%RSD) ≤ 1.0%0.4%

Visualizing the Workflow: HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase & Buffer Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Sample & Standard Solution Preparation prep_sample->sst analysis Inject Samples (Standard & Test) sst->analysis If SST Passes integration Chromatogram Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation result Final Purity Report calculation->result

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer different advantages and disadvantages. The choice of method depends on the specific requirements of the analysis, such as the need for speed, higher resolution, or structural information.

FeatureHPLC-UV UPLC-UV GC-MS
Principle Liquid-solid phase partitionLiquid-solid phase partition (sub-2µm particles)Gas-solid phase partition with mass detection
Speed Moderate (20-40 min)Very Fast (2-10 min)Fast (10-20 min)
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (especially with MS)
Sample Requirement Soluble in mobile phaseSoluble in mobile phaseVolatile or derivable
Instrumentation Cost ModerateHighHigh
Key Advantage Robust, widely available, reliableHigh throughput, superior resolutionProvides molecular weight and structural data
Key Disadvantage Slower than UPLCHigher backpressure, higher costNot suitable for non-volatile compounds
In-Depth Comparison
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster run times and improved resolution. For a high-throughput screening environment, UPLC would be the superior choice. However, it requires specialized instrumentation capable of handling much higher backpressures and comes with a higher initial investment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] For this compound, its suitability is questionable due to the compound's likely low volatility. It would probably require a derivatization step to increase volatility, adding complexity and potential for sample alteration. However, the key advantage of GC-MS is the mass spectrometer detector, which provides invaluable structural information and molecular weight data, making it definitive for impurity identification if the compound is amenable to GC.[10]

  • Other Techniques: Methods like Capillary Electrophoresis (CE) offer very high separation efficiency with minimal solvent consumption, making them a "green" alternative.[11] However, CE can sometimes suffer from lower reproducibility compared to HPLC and may not be as robust for routine quality control.

Method Validation: Ensuring Trustworthy Results

A core tenet of scientific integrity is the validation of any analytical procedure. The objective is to demonstrate that the method is suitable for its intended purpose.[12] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

Visualizing the Validation Process

This diagram outlines the logical hierarchy and relationship between the core validation parameters as defined by ICH Q2(R1).

Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Result Validated Method Linearity->Result Accuracy->Result Precision->Result Robustness Robustness Robustness->Result

Caption: ICH Q2(R1) Method Validation Parameters.

Conclusion

The described RP-HPLC method provides a robust, reliable, and validated approach for the routine purity assessment of this compound. It offers a balance of performance, cost, and accessibility, making it highly suitable for most research and drug development laboratories. While faster techniques like UPLC can enhance throughput and hyphenated methods like GC-MS can provide deeper structural insights, the foundational HPLC method remains the benchmark for ensuring the quality and consistency of this critical pharmaceutical building block. The choice of analytical technology should always be guided by a clear understanding of the specific analytical challenge and the intended use of the data.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • U.S. Pharmacopeia.
  • Starodub. Revised ICH Guideline Q2(R1)
  • Agilent Technologies.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • LCGC International. Are You Sure You Understand USP <621>?
  • Slideshare.
  • IJCRT. A Brief Review on Different Analytical Techniques for Impurity Profiling in Antiviral Drugs.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PubMed. Analytical advances in pharmaceutical impurity profiling.
  • Benchchem. 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

A Senior Application Scientist's Guide: Comparative Reactivity of 6-Bromo vs. 3-Chloro Substituents on Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, present in a vast array of FDA-approved drugs.[1][2] The ability to selectively functionalize this heterocycle is paramount for generating molecular diversity and optimizing pharmacological properties. A common synthetic challenge involves differentiating the reactivity of multiple halogen substituents on the same pyridine ring. This guide provides an in-depth comparison of the reactivity between a bromine atom at the 6-position and a chlorine atom at the 3-position, supported by mechanistic principles and experimental data.

Our analysis will dissect the fundamental electronic and steric factors that govern reactivity in three major classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange. Understanding these nuances allows for precise control over synthetic outcomes, enabling the strategic, sequential functionalization of di-halogenated pyridine intermediates.

Core Principles: The Electronic Landscape of Halopyridines

The reactivity of a halogen on a pyridine ring is not solely determined by the halogen's identity (Br vs. Cl). It is profoundly influenced by its position relative to the ring's nitrogen atom. The pyridine nitrogen is highly electronegative, creating an electron-deficient ring system that dictates the regiochemical outcomes of various reactions.[3]

  • Positional Electronics : The 2-, 4-, and 6-positions (ortho and para to the nitrogen) are significantly more electron-deficient than the 3- and 5-positions (meta).[4] This is due to the nitrogen's ability to withdraw electron density through both inductive and resonance effects. Consequently, the ortho and para positions are "activated" for nucleophilic attack, while the meta positions are relatively inert.[5][6] Electrophilic attack, conversely, is disfavored but tends to occur at the more electron-rich 3-position under harsh conditions.[7][8][9]

  • Carbon-Halogen Bond Strength : The inherent difference in carbon-halogen bond strength is a critical factor, particularly in metal-catalyzed reactions. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to cleavage, especially in the oxidative addition step of cross-coupling reactions.[10][11] The general order of reactivity for halogens in such transformations is I > Br > Cl > F.[12][13]

Caption: Key electronic differences between the 6- and 3-positions.

Nucleophilic Aromatic Substitution (SNAr): The Dominance of Position

In SNAr reactions, the regioselectivity is overwhelmingly dictated by the position of the leaving group, not its intrinsic ability as a leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate (a Meisenheimer complex).[14]

  • 6-Bromo Position : Being ortho to the ring nitrogen, the 6-position is highly activated towards nucleophilic attack. The electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing it away from the ring.[6][15] This stabilization significantly lowers the activation energy for the reaction.

  • 3-Chloro Position : The 3-position is meta to the nitrogen. In the corresponding Meisenheimer intermediate, the negative charge cannot be delocalized onto the nitrogen atom.[6] This lack of resonance stabilization makes the intermediate much higher in energy, rendering the 3-position profoundly less reactive towards SNAr.

Caption: Stabilization of the SNAr intermediate at the 6-position vs. the 3-position.

This protocol describes the selective amination of a generic 6-bromo-3-chloropyridine substrate.

  • To a sealed reaction vessel, add 6-bromo-3-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), and a non-nucleophilic base such as potassium carbonate (2.0 equiv).

  • Add a polar aprotic solvent such as DMSO or NMP.

  • Seal the vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-amino-3-chloropyridine derivative. The self-validating nature of this protocol lies in the expected high regioselectivity; analysis of the crude reaction mixture should show near-exclusive formation of the 6-substituted product.

Palladium-Catalyzed Cross-Coupling: The Primacy of the Halogen

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily governed by the strength of the carbon-halogen bond.[16] The key rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[12]

  • 6-Bromo Position : The C-Br bond is significantly weaker than the C-Cl bond. This lower bond dissociation energy facilitates the oxidative addition step, allowing the reaction to proceed under milder conditions (lower temperatures, less active catalysts).[17]

  • 3-Chloro Position : The stronger C-Cl bond requires a higher activation energy for oxidative addition.[12] While C-Cl bonds can be activated, it typically necessitates more specialized, electron-rich, and sterically hindered phosphine ligands, higher temperatures, and longer reaction times.[16][18]

Aryl HalideCatalyst SystemTemperature (°C)Time (h)Yield (%)Source
Aryl BromidePd(OAc)₂ / SPhos80295[17] (Analogous System)
Aryl ChloridePd(OAc)₂ / SPhos1101888[17] (Analogous System)
Aryl BromidePd₂(dba)₃ / P(t-Bu)₃RT4>98[21]
Aryl ChloridePd₂(dba)₃ / P(t-Bu)₃RT24~70[21]

graph "Suzuki_Cycle" {
graph [fontname="Arial", fontsize=10];
node [fontname="Arial", fontsize=10, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#FBBC05"]; pd2_complex [label="[Ar-Pd(II)-X]L₂", shape=ellipse]; pd2_trans [label="[Ar-Pd(II)-R]L₂", shape=ellipse]; product [label="Ar-R", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> pd2_complex [label=" Oxidative Addition\n(Ar-X)\nRATE DETERMINING\n(C-Br >> C-Cl)"]; pd2_complex -> pd2_trans [label=" Transmetalation\n(R-B(OR)₂)"]; pd2_trans -> pd0 [label=" Reductive Elimination"]; pd2_trans -> product [style=dashed];

label="Simplified Suzuki-Miyaura Catalytic Cycle"; labelloc="b"; }

Caption: The oxidative addition step favors the weaker C-Br bond over the C-Cl bond.

This protocol describes the selective coupling of a boronic acid at the 6-position of a generic 6-bromo-3-chloropyridine substrate.

  • To a dry Schlenk flask, add 6-bromo-3-chloropyridine (1.0 equiv), the boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically a combination like Dioxane/Water (4:1).

  • Heat the reaction to a moderate temperature (e.g., 80-90 °C). Avoid excessive temperatures which might begin to activate the C-Cl bond.

  • Monitor the reaction by LC-MS for the consumption of starting material and formation of the 6-aryl-3-chloropyridine product.

  • Upon completion, cool the reaction and perform an aqueous workup as described in the SNAr protocol.

  • Purify by column chromatography. The system is self-validating by confirming the retention of the chlorine atom in the final product via mass spectrometry and NMR.

Metal-Halogen Exchange: A Combination of Factors

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is sensitive to both the halogen and its electronic environment.

  • Halogen Effect : Bromine-lithium exchange is generally much faster than chlorine-lithium exchange.

  • Positional Effect : The acidity of the proton ortho to the nitrogen (at the 2- or 6-position) and the ability of the nitrogen to coordinate the lithium reagent can influence the reaction. Studies have shown that lithiation of halopyridines is often sluggish at the β-position (3-position) compared to the α- or γ-positions.[22] For instance, the lithiation of 3-chloropyridine and 3-bromopyridine gives low yields, whereas 2-chloro and 2-bromopyridines react efficiently.[22]

Summary and Strategic Application

The distinct reactivity profiles of the 6-bromo and 3-chloro positions provide a powerful handle for synthetic strategy. By carefully selecting the reaction type and conditions, chemists can functionalize one position while leaving the other intact for subsequent modification.

Reaction TypeMost Reactive PositionPrimary Reason
Nucleophilic Aromatic Substitution (SNAr) 6-Bromo Positional Activation (ortho to N)
Pd-Catalyzed Cross-Coupling 6-Bromo Weaker C-Br Bond (Facile Oxidative Addition)
Metal-Halogen Exchange 6-Bromo Weaker C-Br Bond & Favorable α-Position

This differential reactivity enables a logical and efficient approach to building complex, substituted pyridine derivatives.

Synthetic_Workflow start 6-Bromo-3-chloropyridine step1 SNAr (e.g., R₂NH, K₂CO₃) start->step1 step1_alt Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->step1_alt product1 6-Amino-3-chloropyridine step1->product1 step2 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) product1->step2 product2 6-Amino-3-aryl-pyridine step2->product2 product1_alt 6-Aryl-3-chloropyridine step1_alt->product1_alt step2_alt Buchwald-Hartwig (R₂NH, Pd cat., Stronger L) product1_alt->step2_alt product2_alt 6-Aryl-3-amino-pyridine step2_alt->product2_alt

Caption: A potential workflow for the sequential functionalization of a dihalopyridine.

By understanding the fundamental principles outlined in this guide, researchers can transform a seemingly complex reactivity problem into a predictable and powerful tool for molecular synthesis, accelerating the discovery and development of novel chemical entities.

References

  • La-Venia, A., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

  • Iwao, M., & Kuraishi, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PubMed Central (PMC). (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. [Link]

  • PubMed Central (PMC). (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?[Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

  • PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]

  • PubMed Central (PMC). (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • ChemRxiv. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

  • ElectronicsAndBooks. (n.d.). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Myers Group, Chem 115. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

Sources

A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including applications as kinase inhibitors and antiviral agents.[1] Derivatives such as 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine serve as crucial intermediates in the synthesis of these complex molecules.[2][3] In the rigorous process of drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property.

Single-crystal X-ray diffraction (SCXRD) remains the definitive, gold-standard technique for elucidating the precise atomic arrangement of small molecules.[4][5] This guide provides an in-depth, comparative analysis of the X-ray crystallographic workflow for this compound derivatives. We will explore the causality behind key experimental decisions, present a self-validating protocol, and objectively compare SCXRD with alternative and complementary analytical methods, grounding our discussion in authoritative scientific principles.

The Foundational Step: Synthesis and Primary Characterization

Before any diffraction studies can commence, the target molecule must be synthesized and purified. The synthesis of pyrrolo[3,2-b]pyridine derivatives often involves multi-step sequences.[6] A generalized workflow, from synthesis to initial spectroscopic confirmation, is essential to ensure the material intended for crystallization is indeed the correct compound.

cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization Start Starting Materials (e.g., 7-azaindole) S1 Multi-step Synthesis (e.g., Halogenation, Cross-Coupling) Start->S1 S2 Purification (Column Chromatography) S1->S2 Product Purified Derivative Powder S2->Product NMR NMR Spectroscopy (Connectivity Check) Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Product->MS

Caption: General workflow for synthesis and initial characterization.

Initial analysis via Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular framework and atom connectivity, while Mass Spectrometry (MS) verifies the molecular weight and elemental composition.[7] These techniques, while powerful, do not provide the definitive 3D structural information that SCXRD offers.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides an unparalleled level of detail, revealing precise bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions within the crystal lattice.[8] The process, from a purified powder to a refined crystal structure, is a meticulous workflow.

Experimental Protocol: From Powder to Structure

PART 1: The Art and Science of Crystallization

This is often the most challenging and critical step.[4] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal of sufficient size and quality (typically >50 μm). For heterocyclic compounds like pyrrolopyridine derivatives, several methods are effective.

Step-by-Step Crystallization Methodology:

  • Solvent Screening (The Causality): The choice of solvent is paramount. A suitable solvent will dissolve the compound when heated but allow it to become supersaturated upon slow cooling. For polar heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF are often good starting points.[9] A binary solvent system (one good solvent, one "anti-solvent" in which the compound is poorly soluble) is frequently used to finely tune solubility.

  • Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. While simple, this method can sometimes lead to rapid growth on the vial's surface.[9]

    • Vapor Diffusion (Recommended): Dissolve the compound (~5-10 mg) in a small volume of a "good" solvent (e.g., ethyl acetate) in an inner vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane).[10] The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and promoting the slow growth of high-quality crystals.[10]

    • Thermal Control: Create a saturated solution at an elevated temperature. Slow, controlled cooling allows for nucleation and crystal growth.[11]

  • Patience and Observation: Crystallization can take anywhere from a few days to several weeks. The vials should be left undisturbed in a vibration-free environment.

Start Purified Compound Powder Step1 Crystallization (e.g., Vapor Diffusion) Start->Step1 Step2 Crystal Mounting (on Diffractometer) Step1->Step2 Step3 X-ray Data Collection (Measuring Reflections) Step2->Step3 Step4 Structure Solution (Direct Methods) Step3->Step4 Step5 Structure Refinement (Least-Squares Fitting) Step4->Step5 End Final 3D Structure (CIF File) - Bond Lengths - Bond Angles - Intermolecular Interactions Step5->End

Caption: The single-crystal X-ray diffraction workflow.

PART 2: Data Collection, Solution, and Refinement

  • Crystal Mounting & Data Collection: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal in a high-intensity X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots (reflections).[4]

  • Structure Solution: For small molecules (<1000 non-hydrogen atoms), the phase information lost during the experiment is typically recovered using ab initio or "direct methods".[4] This computational process uses statistical relationships between the reflection intensities to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This iterative process optimizes the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is typically a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

Illustrative Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for a derivative, 6-bromo-3-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine.

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₃H₈BrClN₂Confirms the elemental composition in the crystal.
Molecular Weight307.58 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.12, b = 15.45, c = 9.88Dimensions of the unit cell.
β (°)105.2The angle of the monoclinic unit cell.
Volume (ų)1195.3The volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)0.035 (3.5%)A key indicator of the quality of the refinement; <5% is considered excellent.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good model fit.

A Comparative Analysis of Structural Elucidation Techniques

While SCXRD is the gold standard for solid-state structure determination, a comprehensive analysis often involves comparing its results with data from other techniques. Each method provides a unique piece of the structural puzzle.

TechniqueSample RequirementInformation ProvidedLimitations
Single-Crystal XRD (SCXRD) High-quality single crystal (~10-200 µm)[12]Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.[8]Crystal growth can be a major bottleneck; provides a solid-state, not solution-state, conformation.
NMR Spectroscopy 5-10 mg of pure compound in deuterated solvent[7]Detailed molecular framework, atom connectivity, and spatial arrangements (via NOE) in solution.[7]Does not provide precise bond lengths/angles; structure is an average of solution conformations.
Mass Spectrometry (MS) Micrograms of compoundHighly accurate molecular weight and elemental composition.[7]Provides no information on 3D structure or connectivity.
Powder XRD (PXRD) Crystalline powder"Fingerprint" of a crystalline solid; used for phase identification, purity assessment, and stability studies.[13]Does not typically provide the atomic resolution needed for ab initio structure determination of a new compound.
3D Electron Diffraction (3DED/MicroED) Nanocrystals (~50-500 nm)[14]Full 3D structure determination from crystals far too small for X-ray diffraction.[12]An evolving technique; requires specialized instrumentation (electron microscope).[14]
Synergy and Conflict: Solid vs. Solution State

It is crucial to recognize that the conformation observed in a crystal lattice may differ from that in solution due to packing forces and intermolecular interactions (e.g., hydrogen bonding, π-stacking). NMR provides the solution-state picture, while SCXRD reveals the solid-state arrangement. Comparing the two can provide profound insights into molecular flexibility, which is highly relevant for understanding how a drug might bind to its biological target.

The Rise of MicroED: A Solution to the Crystallization Bottleneck

For decades, the inability to grow sufficiently large single crystals has been the primary obstacle in small-molecule crystallography.[12] Micro-crystal electron diffraction (MicroED) has emerged as a revolutionary alternative. By using electrons instead of X-rays, diffraction data can be collected from nanocrystals that are orders of magnitude smaller than those required for SCXRD.[12][14] This technique is rapidly accelerating drug development by providing a path to structure determination when traditional X-ray methods fail.[12]

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the unequivocal gold standard. It delivers an unparalleled level of atomic detail, providing the precise three-dimensional information that is indispensable for rational drug design and understanding structure-activity relationships. While essential complementary techniques like NMR and Mass Spectrometry confirm connectivity and composition, they cannot replace the unambiguous proof of structure provided by SCXRD.

The experimental workflow, though challenging, is a self-validating system where the quality of the final refined structure (indicated by metrics like the R-factor) directly reflects the success of the preceding steps. For researchers facing the common bottleneck of growing large single crystals, emerging technologies like 3D Electron Diffraction offer a powerful and promising alternative, ensuring that the path to atomic resolution remains open even for the most challenging systems.

References

  • A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues. (2025). Benchchem.
  • How can I obtain good crystals of heterocyclic organic compounds?. (2023).
  • A New Era for Determining Small Molecule Structure Determin
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
  • X-ray crystallography. (n.d.). Wikipedia.
  • Small molecule crystallography. (n.d.). Excillum.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Guide for crystalliz
  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018).
  • The Perfect 6-bromo-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde Online Exclusive. (2026). Unknown Source.
  • This compound. (n.d.). Appchem.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Navigating the Kinase Inhibitory Landscape of Halogenated Pyrrolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, protein kinases have emerged as a pivotal target class, governing a multitude of cellular processes and implicated in a vast array of diseases, most notably cancer. The pyrrolopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention for its ability to mimic the adenine core of ATP, thus serving as a fertile ground for the development of potent kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory activity of halogenated pyrrolopyridine analogs, with a particular focus on the structural insights gleaned from related scaffolds to inform the potential of the underexplored 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine framework.

While specific experimental data for derivatives of this compound remains limited in the public domain, a comprehensive analysis of closely related halogenated pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines offers invaluable insights into their structure-activity relationships (SAR) and kinase inhibitory potential. This guide will synthesize these findings to provide a predictive framework for the development of novel inhibitors based on the this compound scaffold.

The Pyrrolopyridine Scaffold: A Versatile Kinase Inhibitor Template

The core structure of pyrrolopyridine is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry allows these compounds to competitively bind to the ATP-binding pocket of a wide range of kinases, disrupting their catalytic activity.[1] The strategic placement of halogen atoms and other substituents on this scaffold can significantly modulate binding affinity, selectivity, and pharmacokinetic properties.

Comparative Kinase Inhibitory Activity of Halogenated Pyrrolopyridine Analogs

Extensive research on related pyrrolopyridine scaffolds has demonstrated their potent inhibitory activity against various kinases, particularly those implicated in cancer cell proliferation and survival. The following table summarizes key findings from studies on related halogenated pyrrolopyridine derivatives, offering a glimpse into the potential of the this compound series.

ScaffoldTarget Kinase(s)Key Substitutions & SAR InsightsIC50 ValuesReference
1H-Pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptors (FGFR1, 2, 3)Introduction of a trifluoromethyl group at the 5-position and various aryl groups at the 3-position led to potent and selective FGFR inhibitors. Compound 4h with a 3-(m-methoxyphenyl)methyl substituent showed excellent activity.FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM (for compound 4h )[2][3]
1H-Pyrrolo[2,3-b]pyridineCell division cycle 7 (Cdc7) kinaseModification of the 3-position with a (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one moiety resulted in a highly potent ATP-mimetic inhibitor.7 nM (for compound 42 )[4]
1H-Pyrrolo[3,2-c]pyridineFMS kinase (CSF-1R)Diarylamide and diarylurea derivatives were explored. Compound 1r , a diarylamide, was identified as a potent and selective FMS kinase inhibitor.30 nM (for compound 1r )[5]
Halogenated Pyrrolo[3,2-d]pyrimidinesAnticancer activity (cell-based)2,4-dichloro substitution showed micromolar antiproliferative activity. Introduction of iodine at the C7 position significantly enhanced potency to sub-micromolar levels.Not specified for specific kinases[6]

Note: The presented IC₅₀ values are for specific derivatives of related scaffolds and not for this compound itself. Direct comparisons should be made with caution as experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on related halogenated pyrrolopyridines allows us to extrapolate key SAR principles that can guide the design of novel this compound analogs:

  • Halogenation: The presence and position of halogen atoms are critical for activity. The bromo and chloro substituents on the this compound scaffold are expected to contribute significantly to binding affinity, potentially through halogen bonding interactions within the kinase active site. Further exploration of different halogen substitutions at these positions is a logical next step.

  • Substitution at the Pyrrole Nitrogen (N1): The N1 position of the pyrrole ring is a key vector for introducing substituents that can modulate solubility, cell permeability, and target engagement.

  • Functionalization of the Pyrrole Ring: The C2 and C3 positions of the pyrrole ring offer opportunities for introducing diverse functional groups to enhance potency and selectivity. As seen in the 1H-pyrrolo[2,3-b]pyridine series, substitution at the C3 position with arylmethyl groups can lead to potent FGFR inhibitors.[2][3]

  • Substitution on the Pyridine Ring: The pyridine ring can also be modified to fine-tune the electronic properties and steric bulk of the molecule, influencing its interaction with the kinase hinge region.

The logical relationship for a structure-activity analysis of novel this compound analogs is depicted in the following diagram:

SAR_Logic A This compound Scaffold B Substitution at N1-position A->B C Substitution at C2/C3-positions A->C D Modification of Halogens (Br/Cl) A->D E Kinase Inhibition Assays (IC50 determination) B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design G->C G->D

Caption: Logical workflow for the structure-activity relationship (SAR) analysis of novel this compound analogs.

Experimental Protocols

To facilitate the exploration of this promising scaffold, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Halogenated Pyrrolopyridine Analogs

The synthesis of this compound analogs can be approached through multi-step synthetic routes, often involving the construction of the pyrrolopyridine core followed by functionalization. A general synthetic strategy for a related scaffold, 1H-pyrrolo[2,3-b]pyridine, involves the reaction of a substituted pyridine with an aldehyde, followed by reduction.[3]

General Synthetic Scheme for a 1H-pyrrolo[2,3-b]pyridine derivative:

synthesis_workflow Start Starting Material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Step1 Reaction with R-substituted aldehyde Start->Step1 Intermediate Intermediate Compound Step1->Intermediate Step2 Reduction with Triethylsilane and Trifluoroacetic acid Intermediate->Step2 Product Final Product: Substituted 1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: A representative synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds using a luminescence-based assay that measures ATP consumption.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer solution (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the specific kinase.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 384-well plate.

    • Add the kinase solution to the wells and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the substrate and ATP solution to the wells.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a kinase detection reagent that depletes the remaining ATP and generates a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software.

Experimental Workflow for Kinase Inhibition Assay:

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions C Add Compound to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Incubate B->D C->D E Initiate Reaction with Substrate and ATP D->E F Incubate at 30°C E->F G Stop Reaction and Add Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

While the direct exploration of this compound analogs as kinase inhibitors is still in its nascent stages, the wealth of information available for related halogenated pyrrolopyridine scaffolds provides a strong foundation for future research. The insights into the structure-activity relationships of these related compounds strongly suggest that the this compound core is a highly promising template for the design of novel and potent kinase inhibitors.

Future efforts should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at key positions. This will enable the elucidation of specific SAR for this scaffold and the identification of lead compounds with desirable potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a robust starting point for researchers embarking on this exciting endeavor.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We present a robust, field-proven primary synthesis alongside a viable alternative, offering a critical evaluation of their respective merits. The core of this guide is a detailed protocol for the comprehensive spectroscopic validation of the target compound, ensuring the structural integrity and purity essential for downstream applications in drug discovery and development.

The Strategic Importance of this compound

The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The specific di-halogenated derivative, this compound, offers synthetic chemists a versatile platform for further functionalization. The distinct electronic nature of the C-Br and C-Cl bonds allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Primary Synthesis Route: A Stepwise Approach

Our primary proposed synthesis leverages readily available starting materials and employs a logical sequence of halogenation and cyclization reactions. The rationale behind this multi-step process is to install the desired functionalities in a controlled manner, maximizing yield and minimizing side-product formation.

Primary Synthesis Workflow A 2-Amino-5-bromopyridine B Pyrrolopyridine Formation A->B Reaction with α-halo-ketone D 6-Bromo-1H-pyrrolo[3,2-b]pyridine B->D Cyclization C Chlorination E This compound (Target) C->E D->C N-Chlorosuccinimide (NCS)

Caption: Primary synthesis workflow for the target compound.

Step-by-Step Protocol
  • Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine: The synthesis begins with the commercially available 2-amino-5-bromopyridine. A common and effective method for constructing the pyrrole ring is the Bartoli indole synthesis or a related cyclization reaction. For instance, reaction with a suitable three-carbon building block, followed by cyclization, yields the 6-bromo-7-azaindole core.

  • Chlorination at the C3 Position: With the 6-bromo-1H-pyrrolo[3,2-b]pyridine in hand, the next crucial step is the selective introduction of a chlorine atom at the C3 position of the pyrrole ring. The pyrrole moiety is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an excellent reagent for this purpose, offering mild reaction conditions and high regioselectivity for the C3 position, which is electronically activated. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature.

Alternative Synthetic Strategy

An alternative approach involves reversing the order of halogenation, starting with a chlorinated pyridine derivative and subsequently introducing the bromine atom.

Alternative Synthesis Workflow A 2-Amino-pyridine B Pyrrolopyridine Formation A->B Cyclization D 1H-pyrrolo[3,2-b]pyridine B->D C Chlorination & Bromination E This compound (Target) C->E D->C NCS & NBS

Caption: Alternative synthesis workflow for the target compound.

Comparison of Synthetic Routes

FeaturePrimary Synthesis RouteAlternative Synthesis Route
Starting Material 2-Amino-5-bromopyridine2-Amino-pyridine
Number of Steps 2 (from 2-amino-5-bromopyridine)3 (from 2-aminopyridine)
Regioselectivity High (NCS chlorination is selective for C3)Potentially lower (sequential halogenation might lead to isomeric mixtures)
Potential Yield Generally goodMay be lower due to potential for over-halogenation or formation of isomers
Cost-Effectiveness Starting material is more expensiveStarting material is cheaper, but more steps and potential for lower yield may offset this

Spectroscopic Validation: A Self-Validating System

The structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization of the molecule.

Validation Process cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Synth Synthesized Compound NMR ¹H & ¹³C NMR Synth->NMR Provides information on the carbon-hydrogen framework MS Mass Spectrometry Synth->MS Confirms molecular weight and elemental composition IR FTIR Spectroscopy Synth->IR Identifies functional groups Final Structurally Confirmed This compound

A Comparative Analysis of Synthetic Strategies for 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of different synthetic routes to 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering an in-depth analysis of synthetic methodologies, supported by experimental data, to inform strategic decisions in chemical synthesis and process development.

Introduction: The Significance of this compound

This compound, also known as 6-bromo-3-chloro-7-azaindole, is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of bromine and chlorine atoms at specific positions on the pyrrolopyridine core provides reactive handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The 7-azaindole scaffold itself is a well-recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas.

This guide will explore and compare two distinct synthetic routes to this important intermediate, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Multi-step Synthesis from 2-Amino-5-bromopyridine

This synthetic approach, detailed in patent literature, commences with the readily available starting material 2-amino-5-bromopyridine and proceeds through a series of transformations including diazotization, reduction, cyclization, and chlorination to afford the target molecule.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydrazinylpyridine

To a solution of 2-amino-5-bromopyridine in concentrated hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at a temperature maintained between -5 and 0°C. The resulting diazonium salt solution is then slowly added to a solution of tin(II) chloride in concentrated hydrochloric acid at a temperature below 5°C. The reaction mixture is stirred for an extended period, and the resulting precipitate is filtered, washed, and dried to yield 5-bromo-2-hydrazinylpyridine hydrochloride.

Step 2: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The 5-bromo-2-hydrazinylpyridine hydrochloride is then subjected to a Fischer indole synthesis. It is reacted with 2-chloroacetaldehyde, typically as a solution in a suitable solvent such as ethanol or acetic acid, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to give 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Step 3: Chlorination to this compound

The final step involves the chlorination of the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate. This is achieved by treating it with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature and monitored by TLC. After the reaction is complete, the product is isolated by aqueous workup and purified by column chromatography to afford the final product, this compound.

Causality Behind Experimental Choices

The choice of a multi-step linear synthesis allows for the construction of the bicyclic ring system from a simple, commercially available pyridine derivative. The Fischer indole synthesis in the second step is a classic and reliable method for forming the pyrrole ring fused to an aromatic system. The final chlorination with NCS is a mild and selective method for introducing a chlorine atom at the electron-rich 3-position of the pyrrolo[3,2-b]pyridine core.

Visualizing the Workflow

Route_1_Workflow cluster_0 Step 1: Diazotization & Reduction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Chlorination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium Salt Diazonium Salt 2-Amino-5-bromopyridine->Diazonium Salt NaNO2, HCl 5-Bromo-2-hydrazinylpyridine 5-Bromo-2-hydrazinylpyridine Diazonium Salt->5-Bromo-2-hydrazinylpyridine SnCl2, HCl 6-Bromo-1H-pyrrolo[3,2-b]pyridine 6-Bromo-1H-pyrrolo[3,2-b]pyridine 5-Bromo-2-hydrazinylpyridine->6-Bromo-1H-pyrrolo[3,2-b]pyridine 2-Chloroacetaldehyde, heat This compound This compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine->this compound NCS, DMF

Caption: Workflow for the synthesis of this compound starting from 2-amino-5-bromopyridine.

Route 2: Synthesis via Cyclization of a Substituted Pyridine

An alternative approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This strategy can offer advantages in terms of convergence and potentially higher overall yields.

Experimental Protocol

Step 1: Synthesis of 2,5-Dibromo-3-nitropyridine

Starting from 2,5-dibromopyridine, nitration is carried out using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. The reaction mixture is carefully controlled to ensure selective mono-nitration at the 3-position. After the reaction, the mixture is poured onto ice, and the precipitated product is filtered, washed, and dried to yield 2,5-dibromo-3-nitropyridine.

Step 2: Synthesis of 2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylacetamine

The 2,5-dibromo-3-nitropyridine is then subjected to a reaction with a suitable two-carbon building block to introduce the precursor for the pyrrole ring. One such method involves a reaction with the enolate of N,N-dimethylacetamide, generated using a strong base like lithium diisopropylamide (LDA) at low temperatures. This nucleophilic aromatic substitution reaction selectively displaces the bromine at the 2-position.

Step 3: Reductive Cyclization to 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The nitro group in the resulting intermediate is then reduced, which simultaneously triggers a cyclization to form the pyrrole ring. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by an intramolecular condensation with the adjacent acetyl group, leading to the formation of the pyrrole ring.

Step 4: Chlorination to this compound

The final chlorination step is identical to that in Route 1, employing N-chlorosuccinimide (NCS) in a suitable solvent to afford the target compound.

Causality Behind Experimental Choices

This route strategically builds the complexity around a pre-functionalized pyridine ring. The nitration of 2,5-dibromopyridine directs the incoming nitro group to the 3-position due to the directing effects of the bromine atoms. The subsequent nucleophilic aromatic substitution is regioselective for the more activated 2-position. The reductive cyclization is an efficient one-pot method to construct the pyrrole ring, where the reduction of the nitro group serves as the key trigger for the intramolecular condensation.

Visualizing the Workflow

Route_2_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Chlorination 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromo-3-nitropyridine 2,5-Dibromo-3-nitropyridine 2,5-Dibromopyridine->2,5-Dibromo-3-nitropyridine HNO3, H2SO4 Pyrrole Precursor Pyrrole Precursor 2,5-Dibromo-3-nitropyridine->Pyrrole Precursor Enolate of DMA, LDA 6-Bromo-1H-pyrrolo[3,2-b]pyridine 6-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrole Precursor->6-Bromo-1H-pyrrolo[3,2-b]pyridine H2, Pd/C This compound This compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine->this compound NCS, DMF

Caption: Workflow for the synthesis of this compound via cyclization of a substituted pyridine.

Comparative Analysis

FeatureRoute 1: From 2-Amino-5-bromopyridineRoute 2: Via Cyclization of a Substituted Pyridine
Starting Material Readily available and relatively inexpensive.Requires a multi-substituted pyridine which may be less common or require synthesis.
Number of Steps 3 steps4 steps
Key Reactions Diazotization, Fischer indole synthesis, Electrophilic chlorination.Nitration, Nucleophilic aromatic substitution, Reductive cyclization, Electrophilic chlorination.
Overall Yield Moderate, can be variable depending on the efficiency of the Fischer indole synthesis.Potentially higher and more convergent, though dependent on the efficiency of the reductive cyclization.
Scalability The diazotization step can be challenging to scale up due to safety concerns with diazonium salts.The nitration and reductive cyclization steps are generally scalable with appropriate engineering controls.
Reagent & Safety Involves the use of sodium nitrite and tin(II) chloride. Diazonium salts are potentially explosive.Uses strong acids (nitric and sulfuric) and a strong base (LDA). Catalytic hydrogenation requires specialized equipment.
Purification Intermediates and the final product may require multiple purification steps including recrystallization and column chromatography.Purification may be required at each step, with the final product likely needing chromatographic purification.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a more traditional, linear approach that utilizes a classic named reaction. Its primary advantage lies in the accessibility of the starting material. However, potential challenges with scalability and the handling of diazonium intermediates should be carefully considered.

  • Route 2 represents a more convergent strategy, building the desired scaffold from a functionalized pyridine core. This route may offer advantages in terms of overall yield and scalability, particularly for larger-scale synthesis. However, it involves more steps and requires careful control of reaction conditions, especially during the nitration and the use of strong bases.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, taking into account factors such as the desired scale of synthesis, available equipment, cost of starting materials, and safety considerations. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of this valuable chemical intermediate.

References

  • Patent WO2007138350A1.
  • General synthetic strategies for azaindoles are reviewed in various organic chemistry resources. For specific mechanistic details, authoritative organic chemistry textbooks and review articles on heterocyclic synthesis are recommended.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and procedural integrity from experiment initiation to waste disposal. The handling of specialized heterocyclic compounds like 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine demands a meticulous approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Core Principle: Hazard Identification and Waste Classification

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can extrapolate its hazard profile from analogous structures, such as 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Based on these related compounds, this compound should be handled as a substance that:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Crucially, the presence of both bromine and chlorine atoms in its molecular structure classifies it unequivocally as a halogenated organic compound .[3][4] This classification is the single most important factor determining its disposal pathway. Under no circumstances should this compound or its waste be mixed with non-halogenated waste streams or disposed of via standard trash or sewer systems.[3][5][6][7]

Essential Preparations: Personal Protective Equipment (PPE) & Handling

Proper disposal begins with proper protection. Before handling the compound or its waste containers, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

Required Personal Protective Equipment:

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields. Protects against splashes of solutions or accidental contact with solid particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Provides a direct barrier to prevent skin contact and potential irritation.[1][9]

| Body Protection | A standard laboratory coat, fully buttoned. | Protects personal clothing from contamination.[1] |

The Disposal Protocol: A Step-by-Step Workflow

Follow this systematic process to ensure safe and compliant disposal of all waste streams containing this compound. The recommended final disposal method for halogenated compounds is high-temperature incineration conducted by a licensed waste management facility.[1][10][11]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure correct disposal.

  • Solid Waste: Collect all contaminated disposable materials, including gloves, weigh boats, spatulas, and paper towels, in a dedicated container for solid halogenated waste.[9][10]

  • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a separate, dedicated container for liquid halogenated waste.[9][10]

  • Sharps Waste: Any contaminated needles or sharp implements must be placed in a designated sharps container.

Step 2: Container Selection

The integrity of your waste container is paramount to preventing leaks and ensuring safety during storage and transport.

  • Compatibility: Use containers made of a chemically resistant material, such as high-density polyethylene (HDPE).[10] Avoid metal containers, especially for acidic solutions.[12]

  • Integrity: The container must be in good condition, free of cracks or damage, and equipped with a secure, leak-proof, screw-top cap.[5][13]

  • Status: Keep waste containers closed at all times except when you are actively adding waste.[3][5][6] This minimizes the release of vapors and prevents spills.

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.[5][14]

The label must include:

  • The words "Hazardous Waste" .[5][10]

  • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[5]

  • An accurate list of all other chemical constituents and their approximate percentages.

  • The date on which waste was first added to the container (accumulation start date).

Step 4: Safe Storage

Designate a specific area within the lab for waste accumulation, known as a Satellite Accumulation Area (SAA).[6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[1][14] Use secondary containment, such as a spill tray, for all liquid waste containers.[5][13]

  • Inspection: Inspect waste containers weekly for any signs of leaks, deterioration, or improper labeling.[6][13]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for managing waste until it is collected by trained professionals.

  • Contact EHS: Once a waste container is full or has been in storage for the maximum allowed time (typically six months to a year, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to request a waste pickup.[5][10][13]

  • Documentation: Complete any required waste pickup forms accurately and thoroughly.

G Diagram 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Generate Generate Waste Containing This compound Solid Solid Waste (Gloves, Weigh Boats, etc.) Generate->Solid Segregate Liquid Liquid Waste (Solutions, Rinses, etc.) Generate->Liquid Segregate Container_S Select Compatible Solid Waste Container (HDPE) Solid->Container_S Container_L Select Compatible Liquid Waste Container (HDPE) Liquid->Container_L Label Affix Hazardous Waste Label: - Full Chemical Name - Constituents & % - Accumulation Date Container_S->Label Container_L->Label Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup and Licensed Disposal (Incineration) Store->EHS

Diagram 1: Disposal Workflow for this compound

Contingency Planning: Spill Management

Accidents can happen, and preparation is key.

  • Small Spills: For a small, manageable spill within a fume hood, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain it.[10][14] Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.[14]

  • Large Spills: In the event of a large spill, immediately evacuate the area and notify your institution's EHS or emergency response team.[14]

After cleanup, decontaminate the area with a suitable solvent followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[10]

Final Steps: Empty Container Disposal

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) capable of removing the residue.[7]

  • Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [5] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[5][7]

  • Final Disposal: Once rinsed and air-dried with the cap removed, the container can be disposed of in the appropriate solid waste stream, such as a designated laboratory glass disposal box.[5]

By adhering to these procedures, you contribute to a culture of safety and ensure your groundbreaking research is conducted responsibly from start to finish.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine Safety D
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Pyridine Standard Operating Procedure.
  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Capot Chemical Co.,Ltd.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Waste. University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. Benchchem.
  • SAFETY D
  • Safety D

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher pushing the boundaries of drug discovery, novel heterocyclic compounds like 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine are invaluable tools. However, their unique reactivity and potential bioactivity demand a commensurate level of respect and caution in the laboratory. This guide moves beyond mere compliance, offering a framework for proactive safety and logistical planning rooted in the physicochemical nature of halogenated pyrrolopyridines. Our objective is to empower you to handle this compound with the confidence that comes from deep, causal understanding.

Hazard Profile: An In-Depth Analysis

Based on data from near structural isomers, we can anticipate the following GHS classifications:

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Skin Irritation (Causes skin irritation) [2]

  • Eye Irritation (Causes serious eye irritation) [2]

  • Skin Sensitization (May cause an allergic skin reaction) [1]

  • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [2]

The compound is expected to be a solid powder, meaning the primary exposure risks during handling are inhalation of airborne dust and direct contact with skin and eyes[2][3]. The causality is clear: the fine particulate nature of a solid reagent increases the risk of aerosolization during weighing and transfer, leading to potential respiratory tract irritation. The halogenated aromatic structure contributes to its potential as a skin and eye irritant and a possible sensitizer.

Physicochemical Properties (Predicted)
PropertyValueImplication for Handling
Physical State Solid / PowderRisk of dust inhalation; requires careful handling to prevent aerosolization.
Molecular Formula C₇H₄BrClN₂Halogenated compound; requires specific disposal protocols.
Molecular Weight 231.48 g/mol (As per isomer 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine)[1]
Reactivity Stable under normal conditions.Avoid strong oxidizing agents.

Personal Protective Equipment (PPE): A Risk-Based Approach

A one-size-fits-all approach to PPE is insufficient. The appropriate level of protection is dictated by the specific procedure and the scale of the operation. The following protocols are designed to provide a self-validating system of protection.

Mandatory Baseline PPE

For any work involving this compound, the following are non-negotiable:

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. A face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., transfers of large quantities, scraping vials).

  • Body Protection: A flame-retardant laboratory coat, fully buttoned.

  • Foot Protection: Closed-toe shoes are mandatory.

Glove Selection: The Critical Barrier

The selection of appropriate gloves is paramount. Standard disposable nitrile gloves provide minimal splash protection against pyridine-like structures, with potential breakthrough in under a minute[4]. Therefore, a more robust strategy is essential.

  • For Incidental Contact (e.g., handling sealed containers, low-volume solution transfers): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is the absolute minimum. Gloves must be changed immediately upon any known contact.

  • For Extended Contact or Immersion Potential (e.g., weighing, large-volume transfers, spill cleanup): A two-tiered glove system is required. The inner glove should be a standard nitrile glove. The outer glove should be a more resistant material such as butyl rubber or a laminate (e.g., SilverShield). Always consult the glove manufacturer's specific chemical resistance chart for halogenated aromatic compounds[5][6].

Respiratory Protection: Controlling Inhalation Risk

Given the risk of respiratory irritation from dust, all manipulations of the solid compound must be performed within a certified chemical fume hood to control airborne particulates[3].

  • For Weighing and Transfers: If a fume hood is not sufficient to control dust (visible powder escaping containment), respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is necessary[3]. For higher levels of protection, a respirator with combination organic vapor/acid gas/particulate cartridges (OV/AG/P99) should be used[3].

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a continuous process, from the moment the reagent is received until its waste is properly disposed of.

Experimental Workflow PPE Plan

PPE_Workflow

Step 1: Weighing and Transfer (Solid Form)

  • Location: Certified Chemical Fume Hood.

  • PPE: Don your mandatory baseline PPE, including double nitrile gloves or the more robust butyl/laminate outer glove.

  • Procedure:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully open the reagent container. Avoid creating "puffs" of dust.

    • Use a spatula to gently transfer the desired amount of solid to the weigh boat. Do not tap the spatula against the container opening.

    • Securely close the main reagent container.

    • Transfer the weighed solid to your reaction vessel, which should also be within the fume hood. Use a powder funnel to minimize loss and dust.

Step 2: Dissolution and Reaction (Liquid Form)

  • Location: Certified Chemical Fume Hood.

  • PPE: Mandatory baseline PPE with double nitrile gloves is sufficient, as the risk of dust inhalation is eliminated once the compound is in solution.

  • Procedure:

    • Add solvent to the reaction vessel containing the solid.

    • Ensure the vessel is properly clamped and equipped for the planned reaction (e.g., stir bar, condenser).

    • Proceed with the reaction, maintaining all operations within the fume hood.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

This compound is a halogenated organic compound. As such, its waste stream must be strictly segregated.

  • Waste Segregation is Paramount:

    • Establish a dedicated, clearly labeled "Halogenated Organic Waste" container[7].

    • This container should be made of a compatible material like high-density polyethylene (HDPE)[8].

    • Crucially, never mix halogenated and non-halogenated waste streams. This is a common and costly error in laboratory waste management.

  • Types of Waste and Collection:

    • Solid Waste: Contaminated items such as used weigh boats, gloves, and paper towels should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in the designated "Halogenated Organic Waste" liquid container. Keep the container tightly capped when not in use and store it in secondary containment within a ventilated cabinet[7][9].

  • Final Disposal:

    • Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood. [9]

    • All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office via a licensed hazardous waste contractor. The primary disposal method for such compounds is high-temperature incineration[10].

By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also uphold the integrity of your research environment and contribute to the responsible stewardship of chemical reagents.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Washington State University Spokane, Chemical Safety Office. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • CP Lab Safety. (n.d.). Glove Chemical Compatibility Chart. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • NOP - The Organic Chemistry Lab Course. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.